molecular formula C7H4FIO2 B044854 2-Fluoro-5-iodobenzoic acid CAS No. 124700-41-0

2-Fluoro-5-iodobenzoic acid

Cat. No.: B044854
CAS No.: 124700-41-0
M. Wt: 266.01 g/mol
InChI Key: QNNJHBNTHVHALE-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4FIO2 and its molecular weight is 266.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNJHBNTHVHALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381195
Record name 2-Fluoro-5-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124700-41-0
Record name 2-Fluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124700-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Fluoro-5-iodobenzoic acid (CAS: 124700-41-0): Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-iodobenzoic acid, identified by CAS number 124700-41-0, is a halogenated aromatic carboxylic acid of significant interest to the scientific community.[1][2] Its unique molecular architecture, featuring both a fluorine and an iodine substituent, makes it a highly versatile and reactive building block in organic synthesis.[3] This guide provides an in-depth technical overview of its physicochemical properties, outlines a robust synthetic protocol, explores its critical applications in pharmaceutical and agrochemical development, and details essential safety and handling procedures. For researchers and drug development professionals, understanding the strategic utility of this compound is paramount for innovating complex molecular frameworks and advancing targeted therapies.

Part 1: Physicochemical Profile and Molecular Characteristics

This compound is a white to light brown crystalline powder that is stable under standard laboratory conditions.[1][2] Its key physical and chemical properties are summarized below for quick reference.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 124700-41-0[1][2][4][5]
Molecular Formula C₇H₄FIO₂[1][4][5]
Molecular Weight 266.01 g/mol [1][5][6]
Appearance White to brown powder/crystal[1][2]
Melting Point 163 - 168 °C[1][2][3]
Purity (Typical) ≥ 97%[2][6][7]
Boiling Point (Est.) ~324.7 °C at 760 mmHg[3][8]
Density (Est.) ~2.074 g/cm³[3][8]
Storage Store at room temperature in a cool, well-ventilated area.[1][3]

From a molecular standpoint, the utility of this compound is derived from the distinct roles of its functional groups. The carboxylic acid provides a handle for amide bond formation or other derivatizations. The fluorine atom enhances electronegativity and can modulate the compound's biological activity and metabolic stability, while the iodine atom serves as an exceptionally efficient leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][9] This trifecta of functionalities makes it a prized intermediate in multi-step synthetic campaigns.

C7H4FIO2 This compound CAS: 124700-41-0

Caption: Chemical Identity of this compound.

Part 2: Synthesis and Mechanistic Insights

While various synthetic routes exist, a common and reliable method for preparing haloaromatic compounds is through a Sandmeyer-type reaction, starting from an appropriate aniline derivative. This protocol is self-validating as the progression of the reaction can be monitored through standard analytical techniques (TLC, LC-MS).

Proposed Synthetic Protocol: Diazotization-Iodination

This protocol is based on well-established chemical principles for the synthesis of aryl iodides from anilines. The starting material would be 2-Fluoro-5-aminobenzoic acid.

Causality Behind Experimental Choices:

  • Diazotization at 0-5 °C: The diazonium salt intermediate is thermally unstable. Maintaining a low temperature is critical to prevent its premature decomposition, which would lead to side products and reduced yield.

  • Use of Potassium Iodide (KI): KI serves as the iodide source. The iodide ion (I⁻) is a good nucleophile that readily displaces the diazonium group (N₂) from the aromatic ring, with the liberation of nitrogen gas driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-Fluoro-5-aminobenzoic acid (1.0 eq) in a solution of dilute hydrochloric or sulfuric acid.

  • Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30-45 minutes at this temperature after the addition is complete.

  • Iodination: In a separate vessel, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution from the previous step to the KI solution with vigorous stirring.

  • Reaction Completion: Allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium intermediate. The evolution of nitrogen gas should be observed.

  • Work-up and Isolation: Cool the reaction mixture and collect the crude solid product by vacuum filtration. Wash the solid with cold water and a solution of sodium thiosulfate to remove any residual iodine.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G start 2-Fluoro-5-aminobenzoic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization intermediate In situ Diazonium Salt diazotization->intermediate iodination Iodination (KI solution) intermediate->iodination product This compound iodination->product

Caption: Synthetic workflow for this compound.

Part 3: Core Applications and Strategic Utility

The strategic value of this compound lies in its ability to serve as a scaffold for building molecular complexity.

Keystone Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in medicinal chemistry, particularly for developing anti-cancer agents and other targeted therapies.[1] The aryl iodide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the biaryl structures common in modern pharmaceuticals.[2][10]

Exemplary Workflow: Suzuki-Miyaura Coupling A typical application involves the Suzuki-Miyaura coupling to form a C-C bond, a reaction prized for its functional group tolerance and mild conditions.[11]

Protocol:

  • Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).[12]

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture like dioxane/water.[12]

  • Reaction: Heat the mixture (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, perform an aqueous work-up. Acidify the aqueous layer to protonate the carboxylic acid, then extract with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Building Block in Agrochemicals

In agrochemical research, this compound is used to synthesize advanced herbicides, insecticides, and fungicides.[1][9] The fluorine atom can enhance lipophilicity, which improves the molecule's ability to penetrate target organisms, while the overall structure can be tailored to interact with specific biological targets in pests or weeds.[9]

cluster_0 Structural Features cluster_1 Resulting Applications F Fluorine Atom Agro Agrochemicals (e.g., Herbicides) F->Agro Enhanced Lipophilicity I Iodine Atom Pharma Pharmaceuticals (e.g., Anti-cancer) I->Pharma Suzuki Coupling Material Material Science (e.g., Polymers) I->Material Reactive Handle COOH Carboxylic Acid COOH->Pharma Amide Scaffolds

Caption: Relationship between structure and application.

Part 4: Analytical Characterization and Quality Control

Purity is typically confirmed by titration and chromatographic methods like HPLC.[1] Structural confirmation relies on spectroscopic techniques. While a specific spectrum for this compound is not publicly available, the expected NMR signatures can be predicted based on established principles.[13][14][15]

  • ¹H NMR: The spectrum would show three distinct aromatic proton signals. The fluorine and iodine atoms would influence their chemical shifts and splitting patterns. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm).[15]

  • ¹³C NMR: The spectrum would display seven unique carbon signals. The carboxyl carbon would be significantly deshielded (~165-175 ppm), while the carbon attached to iodine (C-I) would be shielded relative to other aromatic carbons, and the carbon attached to fluorine (C-F) would show a large one-bond C-F coupling constant.[14]

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

Part 5: Safety, Handling, and Storage

Table 2: GHS Hazard Information (Inferred from Isomer 5-Fluoro-2-iodobenzoic acid)

Hazard ClassGHS CodeSignal Word & StatementReference
Acute Oral ToxicityH301Danger: Toxic if swallowed.[17]
Skin IrritationH315Warning: Causes skin irritation.[17]
Eye IrritationH319Warning: Causes serious eye irritation.[17]
STOT - Single Exp.H335Warning: May cause respiratory irritation.[17]

Handling and PPE:

  • Use in a well-ventilated area or a chemical fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][18][20]

  • Avoid breathing dust. Use a dust respirator if ventilation is inadequate.[20]

  • Wash hands thoroughly after handling.[19][20]

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place away from incompatible substances.[3]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined reactivity, particularly at the iodine position, provides a reliable entry point for constructing complex molecular architectures through robust methods like Suzuki coupling. For researchers in drug discovery and agrochemical design, mastering the use of this versatile building block is a key step toward developing next-generation solutions to global health and agricultural challenges.

References

An In-depth Technical Guide to 2-Fluoro-5-iodobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, provides insights into its characterization, and explores its applications as a key building block in the creation of complex molecules.

Introduction: The Strategic Importance of Halogenated Building Blocks

Halogenated organic compounds are of paramount importance in the fields of medicinal chemistry and materials science. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a strategically designed building block, featuring both a fluorine and an iodine atom on the benzoic acid core. The presence of the electron-withdrawing fluorine atom can modulate the acidity of the carboxylic acid and influence the electronic environment of the aromatic ring. Simultaneously, the iodine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures.[1][2]

Physicochemical Properties and Molecular Characteristics

This compound is a white to off-white crystalline powder with a molecular formula of C₇H₄FIO₂ and a molecular weight of approximately 266.01 g/mol .[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄FIO₂[3]
Molecular Weight 266.01 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 164-168 °C[2]
Purity ≥98%[4]
CAS Number 124700-41-0[2]

The unique arrangement of the fluoro and iodo substituents on the benzoic acid ring bestows upon it a distinct reactivity profile. The fluorine atom at the 2-position enhances the electrophilicity of the aromatic ring and can influence the conformation of the molecule. The iodine atom at the 5-position is a key feature for synthetic chemists, acting as an excellent leaving group in nucleophilic aromatic substitution reactions and as a versatile partner in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2] This dual functionality makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Synthesis of this compound: A Methodological Approach

A potential precursor for this synthesis is 2-amino-5-fluorobenzoic acid. The synthesis would proceed via the following conceptual steps:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination A 2-Amino-5-fluorobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5 °C C This compound B->C KI

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

The following protocol is a generalized procedure based on the synthesis of similar halogenated benzoic acids and should be optimized and validated in a laboratory setting.

Step 1: Diazotization of 2-Amino-5-fluorobenzoic Acid

  • In a reaction vessel equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-fluorobenzoic acid in a mixture of water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Iodination

  • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

  • Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

Step 3: Purification

  • Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial for its application in synthesis. Standard analytical techniques are employed for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three aromatic protons with characteristic splitting patterns due to fluorine-proton and proton-proton couplings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group in the range of 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 266.

For comparison, the ¹H and ¹³C NMR spectral data for the related compound 2-fluoro-5-nitrobenzoic acid have been reported.[5] Researchers should perform a full analytical characterization of their synthesized or procured this compound to confirm its identity and purity before use.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the ability to introduce the fluorinated and iodinated phenyl moiety into a larger molecular scaffold.

The presence of the fluorine atom can enhance a drug candidate's metabolic stability by blocking sites of metabolism and can also improve its binding affinity to target proteins through favorable electrostatic interactions. The iodine atom, as previously mentioned, is a key handle for further synthetic transformations, allowing for the construction of complex molecular frameworks through cross-coupling reactions.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in the public domain, the closely related compound, 2-chloro-5-iodobenzoic acid, is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6] This highlights the importance of this class of halogenated benzoic acids as precursors to modern therapeutics. Researchers have utilized this compound in the development of targeted therapies, including potential anti-cancer agents.[1]

Drug_Development_Pathway cluster_intermediate Key Intermediate cluster_synthesis Synthetic Transformations cluster_application Therapeutic Areas A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Amide Bond Formation A->C D Other Functional Group Interconversions A->D E Oncology B->E F Infectious Diseases B->F C->E G Metabolic Disorders C->G D->E D->F D->G

Figure 2: Role of this compound in drug development pathways.

Agrochemical Applications

Beyond pharmaceuticals, this compound also serves as a valuable intermediate in the agrochemical industry. The principles of molecular design that apply to drug discovery are also relevant to the development of new herbicides, fungicides, and insecticides. The incorporation of fluorine and iodine atoms can enhance the efficacy, selectivity, and environmental profile of agrochemical products.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[7][8][9]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4]

Health Hazards:

The available safety data indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in drug discovery and agrochemical research. Its unique combination of a fluorine and an iodine substituent on a benzoic acid scaffold provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of strategically functionalized intermediates like this compound is set to increase.

References

An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Characterization

In the landscape of modern drug discovery and organic synthesis, 2-Fluoro-5-iodobenzoic acid (CAS No. 124700-41-0) emerges as a pivotal structural motif. Its unique halogenation pattern—featuring both an electron-withdrawing fluorine atom and a versatile iodine atom—renders it a highly valuable building block for creating complex molecules with tailored biological activities.[1][2] The physical properties of this compound are not mere data points; they are critical determinants of its behavior in both synthetic reactions and biological systems. Understanding these properties is fundamental to its effective application, influencing everything from reaction kinetics and purification strategies to pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME).[1]

This guide provides a comprehensive examination of the core physical properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully exploit the potential of this versatile intermediate. We will delve into the causality behind its observed properties and provide field-proven protocols for their empirical validation, ensuring a blend of theoretical understanding and practical application.

Core Physical and Chemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in research and development. The properties of this compound are summarized below, providing a snapshot of its identity and behavior.

PropertyValueSource(s)
CAS Number 124700-41-0[1][2]
Molecular Formula C₇H₄FIO₂[1][2]
Molecular Weight 266.01 g/mol [2]
Appearance White to brown crystalline powder[2]
Melting Point 164-168 °C[1]
Boiling Point (Predicted) 324.7 °C at 760 mmHg[3]
Density (Predicted) 2.074 g/cm³[3]
pKa (Predicted) 2.52 ± 0.10[4]
Solubility Insoluble in water; Soluble in methanol.[4]

The presence of both fluorine and iodine substituents significantly influences the molecule's electronic and steric properties. The fluorine atom, being highly electronegative, impacts the acidity of the carboxylic acid group and can modulate interactions with biological targets.[1] The iodine atom serves as a key functional handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), making it an invaluable tool for constructing carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis.[1]

Structural and Spectroscopic Characterization

While comprehensive, publicly available experimental spectra for this compound are limited, we can predict its spectral characteristics based on its structure and data from analogous compounds. Spectroscopic analysis is non-negotiable for confirming the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with the adjacent fluorine atom and other protons. The acidic proton of the carboxylic acid group will appear as a broad singlet, often at a downfield chemical shift (>10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals: six for the aromatic carbons and one for the carboxyl carbon. The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the fluoro, iodo, and carboxyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5]

  • A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1680 cm⁻¹.[5]

  • C-F stretching vibrations.

  • C-I stretching vibrations.

  • C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z = 266. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the molecular ion region compared to compounds with bromine or chlorine. Common fragmentation pathways would include the loss of -OH, -COOH, and iodine.

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of this compound used in research, empirical determination of its physical properties is crucial. The following section provides standardized, step-by-step protocols for key characterization experiments.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically has a sharp melting range (0.5-1 °C), whereas impurities depress and broaden the melting range. This protocol uses a digital melting point apparatus for accurate and reproducible measurements.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 1-2 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

  • Accurate Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Verification: Repeat the measurement with a fresh sample to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry & Powder Sample Load Load Capillary (1-2mm) Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 (Onset) & T2 (Clear) Observe->Record Result Melting Range (T1-T2) Record->Result

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution. For an acidic compound like this compound, solubility in aqueous bases is due to an acid-base reaction forming a more soluble salt.

Methodology:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) and aqueous solutions (5% HCl, 5% NaHCO₃, 5% NaOH).

  • Sample Preparation: Place approximately 25 mg of this compound into separate, labeled test tubes.

  • Solvent Addition: Add 0.75 mL of a chosen solvent to a test tube.

  • Agitation: Vigorously shake or vortex the tube for 30-60 seconds.

  • Observation: Visually inspect the mixture. Classify as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Acid-Base Reactivity:

    • Observe the result in 5% NaHCO₃ and 5% NaOH. Effervescence (CO₂ release) may be seen with NaHCO₃. Solubility in these basic solutions indicates the formation of the corresponding sodium salt.

    • Confirm insolubility in 5% HCl, as the acidic proton will not be removed.

  • Systematic Recording: Record all observations in a structured table.

SolubilityTest cluster_solvents Test Solvents Start 25 mg of Compound Water Water Start->Water NaOH 5% NaOH Start->NaOH NaHCO3 5% NaHCO3 Start->NaHCO3 HCl 5% HCl Start->HCl Organic Organic Solvents Start->Organic R1 Insoluble Water->R1 Observe R2 Soluble (Salt Formation) NaOH->R2 Observe R3 Soluble (Salt Formation) NaHCO3->R3 Observe R4 Insoluble HCl->R4 Observe R5 Varies (Record Data) Organic->R5 Observe

Caption: Solubility Testing Flowchart for an Organic Acid.

pKa Determination by Potentiometric Titration

Causality: The pKa is the pH at which an acid is 50% dissociated into its conjugate base. Potentiometric titration allows for the precise measurement of this equilibrium point by monitoring the pH of the acid solution as a strong base is incrementally added. The midpoint of the steepest part of the titration curve corresponds to the pKa.

Methodology:

  • Solution Preparation:

    • Accurately prepare a standardized solution of ~0.1 M NaOH (carbonate-free).

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a known concentration (e.g., 0.01 M). The use of a co-solvent is necessary due to the low aqueous solubility of the acid.

  • Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Setup:

    • Place a known volume of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Fill a burette with the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue adding titrant well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (Veq), which is the midpoint of the steepest portion of the curve. This can be found using the first or second derivative of the curve.

    • The pH at the half-equivalence point (Veq / 2) is equal to the apparent pKa of the acid.

Conclusion: From Physical Properties to Functional Application

The physical properties of this compound—melting point, solubility, and pKa—are not isolated parameters but interconnected attributes that dictate its utility and handling. A high, sharp melting point signals purity, which is critical for reproducible results in both synthesis and biological assays.[1] Solubility characteristics guide the choice of reaction solvents and purification methods, while also providing insight into the compound's likely behavior in aqueous physiological environments. The pKa value is paramount for predicting the ionization state of the molecule at a given pH, which directly impacts its ability to cross biological membranes and interact with target proteins.[6]

By grounding our understanding in these fundamental properties and employing rigorous experimental validation, we can harness the full synthetic and therapeutic potential of this compound. This guide serves as a foundational resource, empowering researchers to make informed, data-driven decisions in their pursuit of novel chemical entities and advanced materials.

References

2-Fluoro-5-iodobenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoic Acid: Synthesis, Characterization, and Application

Executive Summary

This compound (CAS No. 124700-41-0) is a pivotal molecular building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique trifunctional architecture—a carboxylic acid, a fluorine atom, and an iodine atom—provides a versatile platform for constructing complex molecular entities. The fluorine atom can enhance metabolic stability and modulate electronic properties, while the iodine atom serves as a highly effective handle for carbon-carbon bond formation via cross-coupling reactions. This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol, comprehensive structural elucidation, and a discussion of its critical applications, with a focus on palladium-catalyzed cross-coupling reactions.

The Strategic Importance of Halogenated Synthons

In drug discovery and materials science, the precise installation of functional groups on an aromatic scaffold is paramount. Halogenated benzoic acids, such as this compound, are of particular strategic importance. The fluorine atom, due to its small size and high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, and conformation, often leading to improved pharmacokinetic profiles and binding affinities.[1] Concurrently, the carbon-iodine bond is relatively weak, making it an ideal site for transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] This dual functionality allows chemists to first build a core molecular fragment and then, in a subsequent step, introduce additional complexity at the iodine position, a strategy that is central to modern combinatorial chemistry and lead optimization.

Physicochemical Properties and Structural Elucidation

This compound is typically a white to off-white crystalline powder, stable under normal laboratory conditions.[2][3] Its key physical and chemical properties are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 124700-41-0[2]
Molecular Formula C₇H₄FIO₂[2]
Molecular Weight 266.01 g/mol [4]
Appearance White to brown powder/crystal[4]
Melting Point 163 - 168 °C[2][4]
Purity ≥95-98%[2][4]
Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra should be run on each batch, the following data represent the expected characteristic signals for a high-purity sample.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The predicted spectra are as follows:

  • ¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the iodine will appear as a doublet. The proton between the fluorine and iodine atoms will be a doublet of doublets due to coupling with both halogens. The proton ortho to the carboxylic acid will also be a doublet of doublets, coupling to both the adjacent proton and the fluorine atom.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the iodine (C-I) will be shifted significantly upfield to ~92 ppm. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (J_CF ≈ 240-250 Hz), a hallmark of direct C-F bonds.

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides definitive evidence of the key functional groups. In a solid-state (KBr pellet or ATR) measurement, the compound typically exists as a hydrogen-bonded dimer.

Peak Position (cm⁻¹)IntensityVibrational Assignment
~3300 - 2500Broad, StrongO-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]
~1700Strong, SharpC=O (carbonyl) stretching of the carboxylic acid.[5]
~1600 - 1450MediumC=C stretching vibrations within the aromatic ring.[5]
~1300MediumC-O stretching coupled with in-plane O-H bending.[5]
~1000 - 1100StrongC-F stretching vibration.
Below 600Weak-MediumC-I stretching vibration.[5]

Synthesis and Purification

The synthesis of this compound is most reliably achieved via electrophilic aromatic substitution on the commercially available precursor, 2-fluorobenzoic acid. The ortho- and para-directing effect of the fluorine atom, combined with the deactivating nature of the carboxylic acid group, strongly favors iodination at the C-5 position.

G cluster_0 Synthesis Workflow A 1. Starting Material 2-Fluorobenzoic Acid B 2. Reaction Setup Dissolve in H₂SO₄ A->B Solvent/Catalyst C 3. Iodination Add N-Iodosuccinimide (NIS) B->C Iodinating Agent D 4. Quenching Pour onto ice, add Na₂S₂O₃ C->D Reaction Stop Remove excess I₂ E 5. Isolation Filter crude solid D->E Precipitation F 6. Purification Recrystallize from Ethanol/Water E->F Purity Enhancement G 7. Final Product This compound F->G QC Analysis

Caption: High-level workflow for the synthesis of this compound.

Recommended Synthesis Protocol

Causality: This protocol utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source. NIS is preferred over I₂ for its higher reactivity and ease of handling. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the carbonyl of NIS to generate a more potent electrophilic iodine species.

Materials:

  • 2-Fluorobenzoic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water & Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-fluorobenzoic acid to concentrated sulfuric acid. Stir until fully dissolved.

  • Iodination: Add N-Iodosuccinimide portion-wise to the cold solution, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by carefully quenching a small aliquot.

  • Workup & Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will precipitate the crude product. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (indicated by the disappearance of any brown color).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be effectively purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the product under vacuum.

Self-Validation: The purity of the final product must be confirmed by measuring its melting point, which should be sharp and within the expected range (163-168 °C), and by spectroscopic analysis (NMR, FT-IR) to confirm the absence of starting material or isomeric impurities.

Key Applications and Reaction Mechanisms

The primary utility of this compound is as an intermediate in the synthesis of high-value molecules.[6] Its application is particularly prominent in the construction of biaryl structures, which are common motifs in pharmaceuticals.

Role in Pharmaceutical Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[7] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Causality: The reaction is catalyzed by a Palladium(0) species. A base (e.g., K₂CO₃, Cs₂CO₃) is essential; it reacts with the boronic acid to form a more nucleophilic boronate complex, which is required for the key transmetalation step.[8][9]

G pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid R¹-X ox_add_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans [R²-B(OR)₃]⁻ trans_label Transmetalation product R¹-R² pd2_trans->product red_elim_label Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study Analogy: Dapagliflozin Synthesis While not using the exact fluoro-analog, the industrial synthesis of the anti-diabetic drug Dapagliflozin relies on the closely related 2-chloro-5-iodobenzoic acid .[10] This highlights the industrial relevance and scalability of using such halogenated benzoic acids as key starting materials for producing complex, life-saving medications. The synthetic strategies are directly transferable.

Application in Agrochemicals and Materials Science

In agrochemical research, the incorporation of a fluorinated aromatic ring can increase the biological efficacy of herbicides and fungicides.[11] this compound serves as a precursor to active ingredients where the iodo-group is replaced via coupling or other nucleophilic substitution reactions. In materials science, it can be used to synthesize specialized polymers and dyes, where the halogen substituents help tune the electronic and physical properties of the final material.[6]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

  • Hazard Classification: Acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.[9]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12]

    • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived directly from its unique halogenation pattern. It provides chemists with a robust platform for introducing fluorine into target molecules while retaining a versatile functional handle for subsequent carbon-carbon bond formation. The reliable synthesis and well-understood reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, ensure its continued importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

A Technical Guide to the Solubility of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-iodobenzoic acid is a key halogenated building block in modern medicinal chemistry and materials science, valued for its utility in constructing complex aromatic systems through reactions like Suzuki and Sonogashira couplings.[1] Its solubility characteristics are a critical determinant of its utility, governing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides an in-depth analysis of the physicochemical properties and solubility behavior of this compound, offering a foundational understanding for researchers, chemists, and formulation scientists. We will explore its pH-dependent aqueous solubility, provide data for common organic solvents, and detail a robust, self-validating experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a paramount physical property. In drug development, poor solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy.[2] In organic synthesis, solubility dictates the choice of solvent, reaction concentration, and ultimately, the yield and purity of the final product. Understanding and quantifying the solubility of this compound is therefore not a trivial pursuit but a necessary step for its effective application. This compound, a white to brown crystalline powder, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[1][3]

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below. These values provide the context for its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₄FIO₂[1][3]
Molecular Weight 266.01 g/mol [3]
Melting Point 163 - 168 °C[1][3]
Appearance White to brown powder/crystal[3]
pKa (Predicted) 2.52 ± 0.10[4]
  • Causality Insight: The low predicted pKa of ~2.52 is a direct result of the electron-withdrawing effects of the fluorine and iodine atoms on the benzoic acid ring. This makes the carboxylic acid proton significantly more acidic than that of benzoic acid itself (pKa ≈ 4.2). This strong acidity is the primary driver of its pH-dependent aqueous solubility.

pH-Dependent Aqueous Solubility: The Role of Ionization

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. The molecule exists in equilibrium between its neutral, protonated form (HA), which is less soluble, and its ionized, deprotonated carboxylate form (A⁻), which is significantly more soluble due to the ion-dipole interactions with water.

This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6][7][8]

pH = pKa + log([A⁻]/[HA])

  • At pH << pKa (e.g., pH 1): The compound will be predominantly in its neutral (HA) form, exhibiting its lowest intrinsic aqueous solubility.

  • At pH = pKa (≈ 2.52): The concentrations of the neutral (HA) and ionized (A⁻) forms are equal.

  • At pH >> pKa (e.g., pH 7.4): The compound will be almost entirely in its ionized (A⁻) form, leading to a dramatic increase in solubility.

This pH-dependent behavior is a critical consideration in drug delivery, as the compound's dissolution and absorption can vary significantly in different regions of the gastrointestinal (GI) tract, which ranges from highly acidic in the stomach to slightly alkaline in the small intestine.[9][10][11]

Caption: Ionization equilibrium of this compound vs. pH.

Solubility in Organic Solvents

In synthetic chemistry, solubility in organic solvents is often more relevant than aqueous solubility. While comprehensive quantitative data is not always readily available in literature, qualitative and semi-quantitative information can be gathered from supplier data sheets and related chemical literature. The presence of both fluorine and iodine in the structure is noted to enhance its solubility in organic solvents compared to non-halogenated analogs.[3]

SolventQualitative SolubilityRationale / Application
Methanol Soluble[4][12] A common polar protic solvent for reactions and analysis.
Ethanol Readily Soluble[13] Similar to methanol, widely used in synthesis.
Acetone Readily Soluble[13] A polar aprotic solvent suitable for a range of reactions.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent used for difficult-to-dissolve compounds and for creating stock solutions for biological assays.
Water Sparingly Soluble (at neutral pH)[13] As discussed, solubility is low in its neutral form but increases with pH.
  • Expertise Insight: When preparing stock solutions for in vitro screening, DMSO is the solvent of choice. However, it is critical to note that kinetic solubility assays, which start from a DMSO stock, may overestimate the true thermodynamic solubility in aqueous buffer.[14] For lead optimization and formulation, determining the thermodynamic solubility via the shake-flask method is essential.[14]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold-standard technique for determining thermodynamic solubility, as recognized by the OECD (Organisation for Economic Co-operation and Development).[15][16] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Objective: To determine the saturation concentration of this compound in a given solvent system at a controlled temperature.

Materials:

  • This compound (purity ≥ 97%)[17]

  • Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated pH meter

  • Analytical instrumentation (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key here is "excess"—a solid phase must remain visible at the end of the experiment to ensure the solution is saturated.

    • Causality: The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point and that a true equilibrium can be established.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended.[14]

    • Trustworthiness: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points. If it is still increasing, the equilibration time must be extended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the solid. This is a critical step to avoid contaminating the sample with undissolved particles.

    • Method A (Recommended): Filtration. Use a chemically inert syringe filter (e.g., PVDF) to filter the supernatant. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

    • Method B: Centrifugation. Centrifuge the vials at high speed until a clear supernatant is obtained. Carefully pipette the supernatant for analysis.

  • pH Measurement: For aqueous solutions, measure and record the final pH of the saturated solution. This is crucial as the pH can be altered by the dissolution of an acidic compound.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, typically HPLC-UV, against a standard curve prepared with a known concentration of the compound.

    • Self-Validation: The standard curve must have a high correlation coefficient (R² > 0.99) and the quality control samples must fall within an acceptable percentage of their nominal value.

Shake_Flask_Workflow start Start prep 1. Add Excess Solid to Vial start->prep add_solvent 2. Add Precise Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h, constant T°) add_solvent->equilibrate validate_eq Validate Equilibrium: Sample at 24h & 48h. Are results consistent? equilibrate->validate_eq validate_eq->equilibrate No, extend time separate 4. Separate Phases (Filter or Centrifuge) validate_eq->separate Yes measure_ph 5. Measure Final pH (for aqueous buffer) separate->measure_ph quantify 6. Quantify Concentration (e.g., HPLC-UV) measure_ph->quantify end End: Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a multifaceted property governed by its acidic nature and molecular structure. Its aqueous solubility is fundamentally linked to pH, a relationship that can be predicted by its pKa and the Henderson-Hasselbalch equation. For applications in organic synthesis, it demonstrates good solubility in common polar organic solvents. Accurate and reliable determination of its thermodynamic solubility requires a robust, well-controlled methodology like the shake-flask method. The data and protocols presented in this guide provide researchers with the foundational knowledge and practical tools to effectively utilize this important chemical building block in their work.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-iodobenzoic acid is a pivotal halogenated aromatic compound, serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring fluorine and iodine atoms, imparts desirable properties such as enhanced biological activity, metabolic stability, and reactivity for cross-coupling reactions.[1][3][4][5] This guide provides an in-depth technical overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers and development professionals in selecting the optimal method for their specific applications.

Introduction: Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, halogenated intermediates are indispensable. This compound (CAS 124700-41-0) has emerged as a compound of significant interest.[4] The fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic profiles, while the iodine atom provides a reactive site for forming new carbon-carbon bonds through well-established cross-coupling reactions like Suzuki and Sonogashira couplings.[4][5]

This dual functionality makes it a sought-after precursor for a range of applications, including the development of anti-cancer agents, targeted therapeutics, and advanced agrochemicals.[1][2] This guide will dissect the most reliable and efficient methods for its laboratory-scale synthesis, providing the technical depth required for successful and reproducible execution.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic approaches dominate the preparation of this compound. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.

  • Route A: Diazotization-Iodination. This classic and robust pathway begins with an aniline derivative, specifically 2-fluoro-5-aminobenzoic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by an iodide ion. This method is highly reliable for introducing iodine at a specific position on the aromatic ring.

  • Route B: Electrophilic Iodination. This approach involves the direct iodination of 2-fluorobenzoic acid. The regioselectivity is governed by the directing effects of the existing fluorine and carboxylic acid substituents. This route can be more atom-economical but may present challenges in controlling selectivity and achieving high purity.

Recommended Synthetic Protocol: The Sandmeyer-Type Diazotization-Iodination

This method is recommended for its high regioselectivity and consistent yields. The transformation proceeds via an aryl diazonium salt intermediate, a cornerstone of aromatic chemistry.[6] The reaction of an aromatic amine with nitrous acid forms the diazonium salt, which then reacts with potassium iodide to yield the desired aryl iodide.[7][8][9]

Principle and Mechanism

The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The primary aromatic amine of the starting material, 2-fluoro-5-aminobenzoic acid, attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This intermediate is typically unstable and is used immediately.[9] The subsequent addition of potassium iodide (KI) facilitates a radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group is displaced by iodide, releasing nitrogen gas.[6]

Experimental Workflow

The overall process can be visualized as a multi-step sequence from starting material to purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Fluoro-5-aminobenzoic Acid in aq. HCl B Cool to 0-5°C (Ice Bath) A->B C Slowly Add aq. NaNO₂ to form Diazonium Salt B->C Maintain T < 5°C D Add aq. KI Solution C->D E Warm to RT, then Heat (e.g., 40-50°C) D->E N₂ Evolution F Cool and Collect Crude Solid (Filtration) E->F G Wash with Na₂S₂O₃ (aq) to Remove Excess I₂ F->G H Recrystallize from Ethanol/Water G->H I Dry to Yield Pure Product H->I

Caption: Workflow for the synthesis of this compound via diazotization.

Detailed Step-by-Step Protocol
  • Step 1: Dissolution. In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 2-fluoro-5-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid (approx. 3.0 equivalents).

  • Step 2: Diazotization. Cool the suspension to 0-5°C using an ice-water bath. Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Step 3: Iodination. In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water. Slowly add this KI solution to the cold diazonium salt solution.

  • Step 4: Reaction Completion. Allow the reaction mixture to warm to room temperature and then gently heat it to 40-50°C for approximately 10-20 minutes to ensure the complete decomposition of the diazonium salt, which is observable by the cessation of nitrogen gas evolution.[10]

  • Step 5: Isolation. Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration.

  • Step 6: Purification. Wash the crude solid with cold water, followed by a cold, dilute solution of sodium thiosulfate or sodium bisulfite to remove any residual iodine. The resulting off-white or tan solid can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white powder.[4]

  • Step 7: Characterization. The final product should be characterized by its melting point (typically 164-168 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.[4]

Alternative Pathway: Electrophilic Iodination

Direct iodination of 2-fluorobenzoic acid offers a more concise route, avoiding the handling of potentially unstable diazonium salts.

Principle and Regioselectivity

This reaction is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups direct the incoming electrophile (iodine) to the 5-position, making this a highly regioselective transformation. Common iodinating agents include N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.[11]

Step-by-Step Protocol
  • Step 1: Setup. Dissolve 2-fluorobenzoic acid (1.0 eq) in a suitable solvent, such as dichloromethane or acetic acid.

  • Step 2: Reagent Addition. Add N-iodosuccinimide (1.1 eq) and a catalytic amount of trifluoroacetic acid (0.1 eq).[11]

  • Step 3: Reaction. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction's progress by TLC.[11]

  • Step 4: Quenching & Workup. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.[11]

  • Step 5: Purification. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis and Process Optimization

ParameterRoute A: Diazotization-IodinationRoute B: Electrophilic Iodination
Starting Material 2-Fluoro-5-aminobenzoic acid2-Fluorobenzoic acid
Reagents NaNO₂, HCl, KIN-Iodosuccinimide (NIS), Acid Catalyst
Typical Yield Good to Excellent (70-85%)Moderate to Good (60-80%)
Purity High purity after recrystallizationMay require chromatography
Scalability Well-established for scale-upGenerally suitable for lab scale
Safety Concerns Unstable diazonium salt intermediateLess hazardous reagents
Key Advantage High reliability and predictabilityFewer steps, milder conditions

Optimization Insights:

  • For the diazotization route, strict temperature control below 5°C is critical to prevent premature decomposition of the diazonium salt and the formation of phenolic byproducts.

  • In the electrophilic iodination, the choice of solvent and acid catalyst can significantly impact reaction time and yield. Screening different conditions may be necessary for optimization.

Safety and Handling

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures throughout the process.

  • Reagents: Sodium nitrite is an oxidizer and is toxic. Potassium iodide and N-iodosuccinimide can cause irritation. Concentrated acids are corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound is readily achievable through two primary methods. The Sandmeyer-type diazotization-iodination of 2-fluoro-5-aminobenzoic acid is a highly robust and reliable method that consistently delivers high yields of pure product, making it the recommended choice for most applications. The direct electrophilic iodination of 2-fluorobenzoic acid presents a viable, more streamlined alternative, though it may require more optimization to achieve comparable purity. The selection of the synthetic route should be guided by factors such as starting material availability, scale, and specific safety protocols of the laboratory environment.

References

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-iodobenzoic Acid for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-5-iodobenzoic acid (CAS No. 124700-41-0) is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring both fluorine and iodine substituents on the benzoic acid core, makes it a critical intermediate in the development of novel pharmaceuticals, particularly anti-cancer agents, and advanced agrochemicals.[1][2][3] The presence of the fluorine atom can enhance biological activity and metabolic stability, while the iodine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular frameworks.[1] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and the principles of risk mitigation to ensure the well-being of laboratory personnel.

Section 1: Compound Profile and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a solid at room temperature, typically appearing as a white to light brown crystalline powder.[1][2] Its stability under normal laboratory conditions is a key advantage for storage and use.[1]

PropertyValueReference(s)
CAS Number 124700-41-0[4][5]
Molecular Formula C₇H₄FIO₂[2][5]
Molecular Weight 266.01 g/mol [2][5]
Appearance White to brown powder or crystal[1][2]
Melting Point 163 - 168 °C[1][2]
Purity Typically ≥98%[2][5][6]
Stability Stable under normal temperatures and pressures[1]

Section 2: Comprehensive Hazard Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4][7]

GHS Hazard Information
Pictogram
alt text
Signal Word Warning
Hazard Statements
H315Causes skin irritation.[4][5][7]
H319Causes serious eye irritation.[4][5][7]
H335May cause respiratory irritation.[4][5][7]

Causality of Hazards:

  • Skin Irritation (H315): As a halogenated aromatic carboxylic acid, the compound can disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort upon contact.

  • Serious Eye Irritation (H319): Direct contact of the crystalline powder or its solutions with the eyes can cause significant irritation, pain, and potential damage to the cornea. Prompt and thorough rinsing is critical to prevent lasting injury.[7]

  • Respiratory Irritation (H335): Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[7] This is a primary exposure risk when handling the solid material.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls before relying on PPE, is essential for minimizing exposure risk.

Engineering Controls

The causality behind this choice is to contain the hazard at its source.

  • Chemical Fume Hood: All handling of solid this compound, including weighing, and any procedures involving its solutions that could generate vapors or aerosols, must be performed inside a certified chemical fume hood.[8][9] This is the most effective way to prevent respiratory exposure.

  • Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure (VBE) or powder containment hood provides an excellent alternative to a full fume hood, ensuring containment of fine particulates.

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[10][11]

Administrative Controls
  • Safety Data Sheet (SDS): Always review the SDS for this compound before use.[7] It contains critical, detailed safety information.

  • Designated Work Area: Clearly demarcate the area where the compound is being handled to inform others of the potential hazards.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is based on mitigating the specific hazards identified in Section 2.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[12][13]Goggles provide a seal around the eyes to protect against dust and splashes. Standard safety glasses do not offer sufficient protection.
Skin Protection Nitrile or neoprene gloves. A flame-resistant lab coat. Closed-toe shoes.Nitrile gloves offer good resistance to incidental contact. For prolonged handling, consult a glove compatibility chart. A lab coat protects skin and personal clothing from contamination.[10]
Respiratory Protection Not typically required if work is conducted within a fume hood. If a fume hood is unavailable or dust cannot be controlled, a NIOSH-approved respirator with a particulate filter (e.g., N95, P2/P3) is mandatory.[14]This directly mitigates the H335 respiratory irritation hazard by preventing inhalation of the powder.[15]

Section 4: Standard Operating Procedures (SOPs)

Adherence to a validated protocol is crucial for ensuring safety and experimental reproducibility.

Storage and Transport

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][16][17] The container must be kept tightly sealed to prevent moisture absorption and release of dust.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling
  • Preparation:

    • Verify the functionality of the chemical fume hood, eyewash station, and safety shower.

    • Assemble all necessary equipment (spatulas, glassware, solvents) and place it within the fume hood.

    • Don all required PPE as specified in Section 3.

  • Weighing the Compound:

    • Perform all weighing operations inside a fume hood or a ventilated balance enclosure to contain any airborne powder.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared container.

    • Avoid creating dust clouds. If a small amount of powder is spilled, gently wipe it with a damp paper towel (wet with water or an appropriate solvent) and dispose of it as hazardous waste.

  • Dissolution and Transfer:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the compound is being added to a reaction vessel, do so carefully, aiming for the center of the liquid surface if possible.

    • Use a funnel for transferring solutions to prevent spills.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Clean all glassware thoroughly.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior, and dispose of single-use items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[8]

Visualization: Safe Handling Workflow

The following diagram outlines the critical path for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase Prep Review SDS & Verify Engineering Controls PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Prep->PPE Weigh Weigh Solid Compound PPE->Weigh Dissolve Dissolve or Add to Reaction Weigh->Dissolve React Perform Experiment Dissolve->React Decon Decontaminate Work Area & Glassware React->Decon Waste Segregate Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash caption Safe Handling Workflow for this compound.

Caption: Logical workflow from preparation to post-handling cleanup.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7][15]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[7][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Response
  • Small Solid Spill: Ensure proper PPE is worn. Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[8]

Section 6: Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5][17]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[17]

Conclusion

This compound is an indispensable tool for chemical innovation. Its potential hazards, while significant, can be effectively managed through a disciplined application of the principles outlined in this guide. By integrating robust engineering controls, meticulous administrative practices, and the correct use of personal protective equipment, researchers can leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.

References

A Senior Application Scientist's Guide to the Spectral Analysis of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodobenzoic acid (C₇H₄FIO₂) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a synthetic building block, particularly in the construction of complex pharmaceutical intermediates, necessitates a thorough understanding of its structural and electronic properties.[1][2] Spectroscopic analysis provides the foundational data for confirming its identity, purity, and reactivity. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in first principles and practical, field-proven insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a benzene ring, presents a fascinating case for spectroscopic interpretation. The interplay of these functional groups—each with distinct electronic effects (inductive vs. resonance)—governs the chemical environment of each nucleus and bond, leading to a unique spectral fingerprint.

  • Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG) through induction and resonance, significantly deshielding the ortho proton (H-6). Its acidic proton is readily identifiable in ¹H NMR, and its carbonyl (C=O) and hydroxyl (O-H) bonds produce prominent IR absorptions.

  • Fluorine (-F): The most electronegative element, fluorine acts as a strong EWG via the inductive effect, but a weak electron-donating group (EDG) through resonance. This duality influences the chemical shifts of adjacent carbons and protons. Crucially, its NMR-active isotope, ¹⁹F, couples with nearby ¹H and ¹³C nuclei, providing invaluable structural confirmation.

  • Iodine (-I): Iodine is less electronegative than carbon and acts as a weak EWG through induction and a weak EDG through resonance. Its large atomic size and single stable isotope (¹²⁷I) are key factors in mass spectrometry.

The synergistic effect of these substituents creates a distinct substitution pattern on the aromatic ring that is unambiguously resolved by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H and ¹³C NMR provides a complete picture of the aromatic system.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The interpretation relies on analyzing their chemical shifts (δ) and coupling constants (J).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-3~7.10 - 7.20dd³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F) ≈ 6-7 HzShielded by ortho -F (resonance) and meta -I. Coupled to H-4 and the ortho -F.
H-4~7.60 - 7.70ddd³J(H4-H3) ≈ 8-9 Hz, ³J(H4-F) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 HzDeshielded by para -I and ortho -F. Coupled to H-3, H-6, and the meta -F.
H-6~8.00 - 8.10dd³J(H6-I) ≈ 0 Hz, ⁴J(H6-H4) ≈ 2-3 Hz, ⁵J(H6-F) ≈ 2-3 HzStrongly deshielded by ortho -COOH. Coupled to H-4 and the para -F.
-COOH>12.0br sNoneHighly deshielded, labile proton. Signal is often broad and may not be observed without specific experimental conditions.

Causality Behind the Assignments:

  • Chemical Shift: The proton ortho to the carboxylic acid (H-6) is the most downfield (deshielded) due to the strong anisotropic and electron-withdrawing nature of the carbonyl group. The fluorine atom's inductive withdrawal and the iodine's influence result in the observed pattern for H-3 and H-4.

  • Coupling: The magnitude of the J-values is diagnostic. The large coupling constant between H-3 and H-4 is characteristic of ortho protons (³J). The couplings to fluorine are key identifiers; ortho C-F coupling (³J) is typically larger than meta C-F coupling (⁴J).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon. The carbon directly attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (¹JCF, Hz)Rationale
C-1 (C-COOH)~130 - 135d~2-4 HzQuaternary carbon, influenced by both F and COOH.
C-2 (C-F)~160 - 165d~250 HzDirectly attached to F, resulting in a large downfield shift and a massive ¹J coupling constant.
C-3 (C-H)~115 - 120d~20-25 HzShielded by ortho -F (resonance). Shows a characteristic two-bond C-F coupling (²JCF).
C-4 (C-H)~125 - 130d~5-10 HzInfluenced by ortho -I and meta -F. Shows a three-bond C-F coupling (³JCF).
C-5 (C-I)~90 - 95s~0 HzThe "heavy atom effect" of iodine causes a significant upfield (shielded) shift.
C-6 (C-H)~140 - 145d~5-10 HzDeshielded by para -I and ortho -COOH.
-COOH~165 - 170s~0 HzTypical chemical shift for a carboxylic acid carbon.

Trustworthiness of the Data: The combination of the large ¹JCF for C-2 and the significant upfield shift of C-5 due to the iodine atom provides a self-validating system for confirming the substitution pattern, leaving no ambiguity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the spectrum is dominated by the carboxylic acid moiety.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
1680-1710Strong, SharpC=O stretchCarboxylic Acid (conjugated)
1550-1600MediumC=C stretchAromatic Ring
1200-1300StrongC-O stretchCarboxylic Acid
1100-1200StrongC-F stretchAryl-Fluoride
800-900Medium-StrongC-H bend (out-of-plane)Substituted Aromatic

Expert Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[3] The C=O stretch appears at a slightly lower frequency than a non-conjugated acid due to its attachment to the aromatic ring. The strong C-F stretch is a reliable indicator of the fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion (M⁺): The compound has a molecular weight of 266.01 g/mol .[1][4] The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at m/z ≈ 265.9240.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope pattern will be observed from it.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z ≈ 249.

    • Loss of -COOH (M-45): Decarboxylation to give a fluoroidobenzene radical cation at m/z ≈ 221.

    • Loss of I• (M-127): Cleavage of the C-I bond to yield a fluorobenzoic acid radical cation at m/z ≈ 139.

Experimental Protocols (Self-Validating Workflow)

To ensure data integrity, standardized protocols must be followed.

NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

  • Validation: Correlate the observed couplings in the ¹H and ¹³C spectra with the expected J-values for H-F and C-F interactions.

IR Spectroscopy (ATR)
  • Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Validation: Confirm the presence of the broad O-H, sharp C=O, and strong C-F stretches as detailed in Table 3.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet (if sufficiently volatile).

  • Ionization: Use standard Electron Impact (EI) ionization at 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

  • Validation: Verify the molecular ion peak corresponds to the calculated molecular weight and observe at least two of the predicted major fragmentation pathways.

Integrated Spectroscopic Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure of this compound using an integrated spectroscopic approach.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation & Validation cluster_2 Final Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquire Data IR IR Spectroscopy (ATR) Sample->IR Acquire Data MS Mass Spectrometry (EI) Sample->MS Acquire Data NMR_Data Analyze Shifts & Couplings - 3 Aromatic ¹H signals - ¹J(CF) doublet in ¹³C NMR->NMR_Data IR_Data Identify Functional Groups - Broad O-H stretch - Strong C=O stretch IR->IR_Data MS_Data Determine MW & Fragments - M⁺ at m/z 266 - Loss of -COOH, -I MS->MS_Data Structure_Confirmed Structure Verified NMR_Data->Structure_Confirmed Corroborate Evidence IR_Data->Structure_Confirmed Corroborate Evidence MS_Data->Structure_Confirmed Corroborate Evidence

Caption: Integrated workflow for structural verification.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust. It is stable under normal temperatures and pressures.[1]

Conclusion

The spectral characterization of this compound is a clear-cut process when approached systematically. The ¹H and ¹³C NMR spectra provide definitive evidence of the substitution pattern through chemical shifts and, most importantly, through-bond H-F and C-F coupling constants. IR spectroscopy confirms the presence of the key carboxylic acid functional group, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability. By integrating these three techniques, a researcher can unambiguously confirm the identity and structural integrity of this valuable synthetic intermediate.

References

A Comprehensive Theoretical Investigation of 2-Fluoro-5-iodobenzoic Acid: A Keystone for Pharmaceutical and Materials Science Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth study of 2-Fluoro-5-iodobenzoic acid, a molecule of significant interest in pharmaceutical and materials science. While experimental investigations have highlighted its utility as a versatile building block, a detailed theoretical understanding of its electronic structure and physicochemical properties remains an area ripe for exploration.[1][2][3] This whitepaper outlines a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational signatures, electronic properties, and reactivity of this compound. The insights gleaned from these theoretical studies are paramount for the rational design of novel therapeutics and advanced materials.

Introduction: The Significance of this compound

This compound (C7H4FIO2) is a halogenated aromatic carboxylic acid with a unique substitution pattern that imparts a desirable combination of reactivity and stability.[1][2] Its chemical structure, featuring a fluorine atom at the ortho position and an iodine atom at the meta position relative to the carboxylic acid group, makes it a valuable intermediate in organic synthesis.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Consequently, this compound is a key precursor in the synthesis of pharmaceuticals, including anti-cancer agents, and agrochemicals.[3]

A thorough understanding of the fundamental molecular properties of this compound is crucial for optimizing its applications. Theoretical studies, particularly those based on quantum chemical calculations, offer a powerful and cost-effective means to probe its structural and electronic characteristics at the atomic level. This guide details a comprehensive computational methodology for such an investigation, providing a roadmap for researchers in drug discovery and materials science.

Computational Methodology: A Validated Approach

The theoretical investigation of this compound will be conducted using Density Functional Theory (DFT), a computational method renowned for its balance of accuracy and efficiency in studying molecular systems.[4][5]

Software and Theoretical Level

All calculations will be performed using a widely recognized quantum chemistry software package. The choice of functional and basis set is critical for obtaining reliable results. Based on previous successful studies on similar halogenated benzoic acids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed.[6][7][8] This functional has consistently demonstrated excellent performance in predicting the geometries and vibrational frequencies of organic molecules.

For the basis set, the 6-311++G(d,p) Pople-style basis set will be utilized. This choice ensures a flexible description of the electron density, incorporating diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the anisotropic nature of the electron clouds around the atoms.

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation & Vibrational Analysis geom_opt->freq_calc Optimized Structure electronic_prop Electronic Properties (HOMO-LUMO, NBO, MEP) geom_opt->electronic_prop opt_geom Optimized Geometry geom_opt->opt_geom spectra Simulated IR & Raman Spectra freq_calc->spectra reactivity Reactivity Descriptors electronic_prop->reactivity

Figure 1: A schematic representation of the computational workflow for the theoretical study of this compound.

Step-by-Step Computational Protocol
  • Geometry Optimization: The initial 3D structure of this compound will be constructed and subjected to a full geometry optimization without any symmetry constraints. This process will identify the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated harmonic frequencies will be used to simulate the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: A suite of electronic property calculations will be carried out on the optimized geometry to gain deeper insights into the molecule's reactivity and electronic structure. These include:

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[10]

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface will be generated to visualize the charge distribution and identify regions of the molecule that are susceptible to electrophilic and nucleophilic attack.[11]

Predicted Theoretical Results and Their Implications

Based on the proposed computational protocol and findings from studies on analogous compounds, the following outcomes are anticipated:

Molecular Geometry

The geometry optimization is expected to yield a nearly planar structure for the benzene ring and the carboxylic acid group. The key bond lengths, bond angles, and dihedral angles will be determined and can be compared with experimental data from X-ray crystallography should it become available.

ParameterPredicted Value (Å or °)
C-F Bond Length~1.35
C-I Bond Length~2.10
C=O Bond Length~1.21
C-O Bond Length~1.36
O-H Bond Length~0.97
C-C-O Angle~118
O=C-O Angle~123
Table 1: Predicted key geometric parameters for the optimized structure of this compound based on DFT calculations.
Vibrational Spectroscopy

The simulated IR and Raman spectra will provide a detailed vibrational fingerprint of this compound. The characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C-C stretching vibrations, will be assigned based on their calculated frequencies and intensities. This theoretical data will be invaluable for the interpretation of future experimental spectra.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch~3500-3600
C-H (Aromatic) Stretch~3000-3100
C=O Stretch~1700-1750
C-C (Aromatic) Stretch~1400-1600
C-F Stretch~1200-1300
C-I Stretch~500-600
Table 2: Predicted characteristic vibrational frequencies for this compound.

Electronic Properties and Reactivity

homo_lumo lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) energy_axis Energy energy_gap ΔE = E(LUMO) - E(HOMO)

Figure 2: A conceptual diagram illustrating the HOMO-LUMO energy gap, a key descriptor of chemical reactivity.

The HOMO-LUMO analysis is expected to reveal that the HOMO is primarily localized on the benzene ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap will provide a quantitative measure of the molecule's chemical reactivity.

The MEP map will visually corroborate these findings, with negative potential (red regions) indicating areas of high electron density (e.g., around the oxygen atoms of the carboxylic acid) and positive potential (blue regions) highlighting areas of electron deficiency (e.g., around the acidic proton).

NBO analysis will likely reveal significant delocalization of electron density from the lone pairs of the oxygen and halogen atoms into the antibonding orbitals of the aromatic ring, contributing to the molecule's overall stability.

Experimental Validation: The Crucial Next Step

While theoretical calculations provide invaluable insights, experimental validation is essential to confirm the computational predictions. A comprehensive experimental investigation of this compound should include:

  • Synthesis and Purification: High-purity crystalline material is a prerequisite for accurate spectroscopic and structural analysis.

  • Spectroscopic Characterization: Recording the experimental FT-IR, FT-Raman, and NMR (¹H, ¹³C, ¹⁹F) spectra is crucial for comparison with the simulated spectra.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be grown, X-ray diffraction will provide the definitive experimental molecular structure for direct comparison with the optimized geometry.

Conclusion

This technical guide outlines a comprehensive theoretical protocol for the in-depth investigation of this compound. The proposed DFT calculations will provide a wealth of information regarding its molecular structure, vibrational properties, and electronic reactivity. These theoretical insights will not only deepen our fundamental understanding of this important molecule but also provide a solid foundation for the rational design of new pharmaceuticals and advanced materials. The synergy between computational chemistry and experimental studies will undoubtedly accelerate innovation in these critical fields.

References

Methodological & Application

Introduction: Strategic Importance of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-5-iodobenzoic Acid

This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its utility stems from its unique trifunctional structure: a carboxylic acid for derivatization, a fluorine atom to modulate electronic and metabolic properties, and an iodine atom that serves as a prime handle for transition metal-catalyzed cross-coupling reactions.[2] The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of many coupling reactions, making this substrate highly reliable.[3][4]

Among these transformations, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as a premier method for constructing carbon-carbon bonds, especially for creating biaryl scaffolds common in medicinal chemistry.[5][6][7] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for successfully employing this compound in Suzuki coupling reactions.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a robust process that joins an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[5][8] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step.[5] The high reactivity of the C–I bond ensures this step proceeds efficiently, forming a Pd(II) intermediate.[3]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species.[3][10] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate1 Ar-Pd(II)(I)L₂ pd0->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar-Pd(II)(Ar')L₂ pd_intermediate1->pd_intermediate2 pd_intermediate2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) product->pd_intermediate2 reactants1 Ar-I (this compound) reactants1->pd_intermediate1 reactants2 Ar'-B(OH)₂ + Base reactants2->pd_intermediate2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Parameters: A Scientist's Guide

Achieving high yields and purity in the Suzuki coupling of this compound requires careful selection of the catalyst system, base, and solvent. The electron-withdrawing nature of both the fluorine and carboxylic acid groups can influence substrate reactivity, making optimization key.[3][11]

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for promoting efficient oxidative addition and preventing catalyst deactivation.[12] While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems using Pd(II) or Pd(0) precatalysts with bulky, electron-rich phosphine ligands often provide superior results, especially for challenging substrates.[12][13]

Catalyst System Typical Loading Rationale & Best Use Cases Reference
Pd(PPh₃)₄ 1-5 mol%A reliable, commercially available Pd(0) catalyst. Good for straightforward couplings.[9][14]
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand 1-3 mol%Common Pd(II) and Pd(0) precatalysts that require an external phosphine ligand to form the active Pd(0) species.[12][13]
Buchwald Ligands (e.g., XPhos, SPhos) 1.1-1.5 eq. to PdBulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, preventing side reactions. Highly effective for sterically hindered or electron-poor substrates.[12]
Palladacycle Precatalysts 0.01-1 mol%Air- and thermally-stable precatalysts that offer high turnover numbers (TON) and are often effective at very low loadings.[6]
Base and Solvent Selection

The base plays the crucial role of activating the boronic acid for transmetalation.[10] The choice of base and solvent are often intertwined, with aqueous mixtures being common.[4]

Base Solvent System Comments Reference
K₂CO₃ or Na₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OStandard, effective, and economical choice for a wide range of substrates.[9][14][15]
K₃PO₄ THF/H₂O, DioxaneA slightly stronger base that can be effective for less reactive boronic acids or when other bases fail.[16][17]
Cs₂CO₃ Dioxane, THFA strong base often used in difficult couplings or at lower temperatures.[4]
KF THFA milder base that can be advantageous for substrates sensitive to stronger bases, minimizing side reactions like protodeboronation.[10][16]

Detailed Experimental Protocol

This protocol provides a generalized, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) vessel 2. Add to Oven-Dried Flask reagents->vessel degas 3. Evacuate & Backfill (Inert Atmosphere, e.g., Argon) vessel->degas solvent 4. Add Degassed Solvent degas->solvent heat 5. Heat to Temperature (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Dilute & Extract cool->extract acidify 9. Acidify Aqueous Layer (pH 2-3) (Critical for Carboxylic Acid Product) extract->acidify wash 10. Wash, Dry, Concentrate acidify->wash purify 11. Purify (Column Chromatography) wash->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Equipment
  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Analytical tools for monitoring (TLC plates, LC-MS)[18][19]

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.03 eq.), and the base (2.0 eq.).[20]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure all oxygen is removed. Catalyst deactivation via oxidation is a common failure mode.[12]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[12][20]

  • Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.[12][18] For fluorinated compounds, ¹⁹F NMR can be a powerful quantitative tool to track the disappearance of the starting material and the appearance of the product.[21]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[12]

  • Workup - Acidification (Critical Step): Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. This step is essential to protonate the carboxylate salt of the product, rendering it soluble in the organic layer.[12]

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the pure biaryl product.[9]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems encountered during the Suzuki coupling of halo-benzoic acids.

Problem Observation Potential Cause(s) Recommended Solution(s) Reference
Low or No Conversion Starting material remains after extended reaction time.1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Insufficiently active base/boronate.1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). 2. Ensure rigorous degassing of solvents and inert atmosphere. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Increase temperature.[12][22]
Protodehalogenation Product observed is benzoic acid (iodine replaced by hydrogen).Presence of a hydride source. Promoted by certain bases or protic solvents (e.g., alcohols).Use anhydrous aprotic solvents. Switch to a milder base like KF. Ensure high purity of reagents.[12]
Protodeboronation Arylboronic acid is converted back to the parent arene.Harsh basic conditions or elevated temperatures can hydrolyze the C-B bond.Use milder conditions (lower temperature), a weaker base (KF), or switch to a more stable boronate ester (e.g., pinacol ester).[23]
Homocoupling Dimer of the boronic acid (Ar'-Ar') is a major byproduct.Often caused by the presence of oxygen, which can facilitate an alternative catalytic cycle.Improve degassing procedures for all reagents and solvents. Use a bulkier phosphine ligand to disfavor this pathway.[23]

References

Application Notes & Protocols: 2-Fluoro-5-iodobenzoic Acid as a Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-5-iodobenzoic Acid

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. This compound (CAS No. 124700-41-0) has emerged as a preeminent building block, valued for its unique trifunctional architecture.[1] This white, powdered solid, with a melting point of 164-168 °C, offers a stable and reliable platform for constructing elaborate molecular frameworks.[1][2][3]

The synthetic utility of this molecule is rooted in its distinct structural features:

  • The Iodine Atom: Positioned at the 5-carbon, the C-I bond is the primary reactive site for a host of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond (relative to C-Br or C-Cl) often allows for milder reaction conditions and broader substrate scope.[1][4]

  • The Fluorine Atom: Located ortho to the carboxylic acid, the fluorine atom exerts a powerful electron-withdrawing inductive effect. This modulates the electronic properties of the aromatic ring, influencing the reactivity of adjacent functional groups and often enhancing the binding affinity and metabolic stability of the final drug candidates.[1][5]

  • The Carboxylic Acid Group: This moiety serves as a versatile synthetic handle, readily converted into amides, esters, or other functional groups, providing a secondary point for diversification or a key pharmacophoric feature.[3]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in cornerstone synthetic transformations.

Figure 1: Key structural features and associated synthetic applications of this compound.

Foundational Chemistry: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6][7] These reactions are central to leveraging the synthetic potential of this compound. The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[6][9] This is typically the rate-determining step, and the high reactivity of aryl iodides makes it highly favorable.

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the iodide.[4][6][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]

G General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (+ Ar-I) PdII_Diorganyl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Diorganyl Transmetalation (+ R-M) PdII_Diorganyl->Pd0 Reductive Elimination (- Ar-R)

Figure 2: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.

The choice of ligand (L) is critical, as it stabilizes the palladium center and modulates its reactivity.[10][11] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][11][12]

Core Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis, particularly for constructing biaryl structures prevalent in pharmaceuticals.[10][13] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[9][13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane/Water 4:1, Toluene/Water, or DMF)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane and Water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

Scientist's Note (Causality): The base is crucial in the Suzuki reaction; it facilitates the transmetalation step by forming a more nucleophilic boronate species (-B(OH)₃⁻) from the boronic acid.[4] The use of an aqueous solvent mixture often accelerates the reaction. Careful degassing is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95%[14]
PdCl₂(dppf)Na₂CO₃DMF10080-98%[14]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8085-99%[4]

Core Application II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing conjugated enynes and arylalkynes.[15][16] This reaction typically employs a dual catalytic system of palladium and copper(I).[17][18] The resulting structures are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[19][20][21]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA))

  • Solvent (e.g., THF, DMF, or Acetonitrile)

Step-by-Step Methodology:

  • Vessel Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and the copper(I) iodide (0.04 eq).

  • Base and Alkyne Addition: Add the amine base (e.g., TEA, 3.0 eq), followed by the dropwise addition of the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography on silica gel.

Scientist's Note (Causality): The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[22] This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, facilitating the key C-C bond formation.[22] The amine base serves both to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[15]

Core Application III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds from aryl halides and amines.[23][24] This reaction is of paramount importance in pharmaceutical development, as the aniline moiety is a common feature in a vast number of drugs.[24]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of an ester derivative of this compound with a primary or secondary amine. The carboxylic acid is often protected as an ester to prevent undesirable side reactions with the strong base used.

Materials:

  • Methyl 2-fluoro-5-iodobenzoate (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

  • Vessel Preparation (Glovebox): Inside a glovebox, charge an oven-dried vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Reagent Addition: Add the methyl 2-fluoro-5-iodobenzoate (1.0 eq).

  • Solvent and Amine: Remove the vial from the glovebox, add the anhydrous solvent (e.g., Toluene), followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the vial and heat the mixture with stirring (typically 80-110 °C). Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the desired N-aryl product. The ester can then be hydrolyzed back to the carboxylic acid if needed.

Scientist's Note (Causality): The choice of ligand is paramount in Buchwald-Hartwig amination.[25] Bulky, electron-rich biaryl phosphine ligands (like XPhos) are highly effective because they promote both the oxidative addition and the challenging C-N reductive elimination step, expanding the reaction scope to less reactive aryl chlorides and sterically hindered substrates.[26] Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[26]

Application Spotlight: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The true power of a building block is demonstrated in its application to construct biologically active molecules. This compound and its derivatives are key intermediates in the synthesis of several PARP inhibitors, a class of anticancer drugs that have shown remarkable success in treating cancers with specific DNA repair defects (e.g., BRCA1/2 mutations).[27][28][29] For example, the core of Rucaparib contains a 2-fluoro-5-(substituted)benzoyl moiety.

The following workflow illustrates a conceptual pathway where Suzuki and Buchwald-Hartwig reactions on a this compound scaffold could lead to advanced intermediates for PARP inhibitors.

G Start 2-Fluoro-5-iodobenzoic Acid Amide Amide Derivative Start->Amide Amidation Suzuki_Product Biaryl Amide (Suzuki Coupling) Amide->Suzuki_Product + Arylboronic Acid Pd(0), Base Final_Core PARP Inhibitor Core Structure Suzuki_Product->Final_Core Further Cyclization/ Functionalization

Figure 3: Conceptual workflow for the synthesis of a PARP inhibitor core using this compound.

This strategic use of palladium-catalyzed reactions on the this compound platform allows for the modular and efficient assembly of complex drug molecules, highlighting its significance in pharmaceutical research and development.[14]

Safety and Handling

  • Hazard Identification: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][30]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[30]

Conclusion

This compound is a powerful and versatile synthetic building block, offering a trifecta of reactive sites that can be addressed with high selectivity. Its C-I bond provides a reliable entry point for a wide array of palladium-catalyzed cross-coupling reactions, while the fluoro and carboxylic acid groups impart valuable electronic and functional properties. The detailed protocols and strategic insights provided herein are intended to empower researchers to effectively harness the potential of this reagent in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[31]

References

Application Notes & Protocols: The Strategic Utility of 2-Fluoro-5-iodobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-iodobenzoic acid (CAS No: 124700-41-0) has emerged as a cornerstone building block in contemporary drug discovery and development. Its unique trifunctional architecture—a carboxylic acid handle, a metabolically robust fluorine substituent, and a versatile iodine atom—provides medicinal chemists with a powerful scaffold for constructing complex therapeutic agents. The iodine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, while the ortho-fluorine atom modulates the electronic properties and metabolic stability of the resulting molecules. This guide provides an in-depth analysis of the strategic applications of this compound, featuring detailed protocols for its use in the synthesis of targeted kinase inhibitors and its role in developing advanced bioimaging agents.

Introduction: A Profile of a Privileged Scaffold

This compound is a white to off-white crystalline solid with a molecular weight of 266.01 g/mol .[1][2] Its value in medicinal chemistry is not merely as an inert spacer but as a highly functionalized and strategically important starting material. The molecule's utility is derived from the distinct and synergistic properties of its three key functional groups:

  • Iodine Atom: Positioned at the 5-carbon, the iodine atom is an excellent leaving group, making it the primary site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This reactivity allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the complex architectures of modern pharmaceuticals.[3]

  • Fluorine Atom: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect. This influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. In the context of a final drug molecule, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and to improve binding affinity with target proteins through favorable electrostatic interactions.[4]

  • Carboxylic Acid Group: This functional group serves as a versatile synthetic handle. It can be readily converted into amides, esters, or other functional groups, or it can act as a key pharmacophoric element itself, forming critical hydrogen bonds or salt bridges within a protein's active site.

The combination of these features makes this compound a sought-after intermediate in the synthesis of high-value therapeutic agents, particularly in oncology.[5]

Caption: Key structural features of this compound.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The iodine substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are workhorses in medicinal chemistry for their reliability, functional group tolerance, and the vast commercial availability of coupling partners.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery, enabling the linkage of the aryl iodide with an aryl or heteroaryl boronic acid or ester.[7] This is a powerful method for constructing biaryl scaffolds, which are prevalent in kinase inhibitors.[4]

Causality Behind the Protocol: The choice of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid species. The solvent system, often a mixture of an organic solvent like dioxane or THF with water, ensures the solubility of both organic and inorganic reagents.

Suzuki_Workflow cluster_reagents Reactants & Catalysts cluster_process Reaction & Purification reagent_node reagent_node process_node process_node product_node product_node A 2-Fluoro-5-iodobenzoic Acid Derivative (Ar-I) Setup Inert Atmosphere (N2 or Ar) A->Setup B Boronic Acid / Ester (R-B(OR)2) B->Setup Cat Pd Catalyst (e.g., Pd(PPh3)4) Cat->Setup Base Base (e.g., K2CO3) Base->Setup Solvent Solvent (e.g., Dioxane/H2O) Solvent->Setup Heat Heating (e.g., 80-100 °C) Setup->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Chromatography Workup->Purify Final Coupled Product (Ar-R) Purify->Final MEK_Pathway cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway protein_node protein_node inhibitor_node inhibitor_node pathway_node pathway_node RAS RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Trametinib Trametinib Trametinib->MEK

References

Introduction: The Strategic Importance of 2-Fluoro-5-iodobenzoic Acid in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Anti-Cancer Agents Utilizing 2-Fluoro-5-iodobenzoic Acid

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics is paramount. The starting materials selected for a synthetic campaign often dictate the efficiency, diversity, and ultimate success of a drug discovery program. This compound has emerged as a powerhouse building block, particularly in the synthesis of targeted anti-cancer agents.[1] Its utility stems from a unique combination of three strategically positioned functional groups, each offering a distinct advantage to the synthetic chemist.

  • The Iodine Atom : This is the molecule's primary reactive handle. The carbon-iodine bond is relatively weak, making it an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile and controlled introduction of diverse aryl and heteroaryl moieties, which are critical for tuning the pharmacological profile of a drug candidate.[2]

  • The Fluorine Atom : The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the properties of a drug molecule. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa.[1][3]

  • The Carboxylic Acid : This functional group serves as a versatile anchor point for subsequent chemical modifications. It can be readily converted into amides, esters, or other functional groups, providing a straightforward method for linking the core scaffold to other pharmacophoric elements or for modulating the compound's solubility and cell permeability.[4]

This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound in the creation of novel kinase inhibitors and other potential anti-cancer therapeutics.

Core Synthetic Strategies: The Cross-Coupling Toolbox

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug synthesis due to their reliability, functional group tolerance, and broad substrate scope.[5] The three most critical transformations for this scaffold are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Caption: Key palladium-catalyzed cross-coupling reactions for this compound.

  • Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between the aryl iodide and an aryl or heteroaryl boronic acid/ester. It is arguably the most common method for constructing the biaryl cores prevalent in many kinase inhibitors.[3][6]

  • Sonogashira Coupling : This reaction forges a bond between the aryl iodide and a terminal alkyne. The resulting aryl-alkyne products are valuable intermediates and are themselves found in some classes of anti-cancer agents.[2]

  • Buchwald-Hartwig Amination : This facilitates the formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. This is the premier method for synthesizing diarylamine-based kinase inhibitors.[3]

Application Note: Synthesis of a Novel EGFR Kinase Inhibitor Analog

This section outlines the strategic synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, "EGFRi-25," which targets signaling pathways often dysregulated in non-small cell lung cancer.

Target Pathway and Rationale

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that controls cell growth and proliferation.[3] In many cancers, mutations in upstream receptors like EGFR lead to the constitutive activation of this pathway, resulting in uncontrolled cell division. Our hypothetical target, EGFRi-25, is designed to occupy the ATP-binding site of the EGFR kinase domain, preventing its downstream signaling. The design incorporates a quinazoline core, a privileged scaffold for EGFR inhibitors, linked to the 2-fluoro-5-substituted phenyl ring.

Synthetic_Pathway_EGFRi-25 A This compound B Intermediate A (4-Fluoro-3'-carboxy- biphenyl derivative) A->B Suzuki Coupling (Quinazoline boronic ester, PdCl₂(dppf), K₂CO₃) C Intermediate B (Amide derivative) B->C Amide Coupling (Substituted Aniline, HATU, DIPEA) D Target Molecule (EGFRi-25) C->D Further Functionalization (e.g., Alkylation)

Caption: Synthetic pathway for the hypothetical EGFR inhibitor EGFRi-25.

Synthetic Strategy and Causality
  • Core Assembly via Suzuki Coupling : The synthesis commences by coupling this compound with a suitable quinazoline boronic ester. A Suzuki reaction is the ideal choice here for its robustness and proven success in constructing such biaryl systems. The palladium catalyst, specifically with a ligand like dppf, is chosen for its high efficiency in coupling with both electron-rich and electron-deficient partners.

  • Amide Bond Formation : The carboxylic acid of the resulting biaryl intermediate is then coupled with a substituted aniline. This amide bond is crucial for establishing key hydrogen bonding interactions within the EGFR active site. A modern coupling agent like HATU is selected over older reagents (e.g., DCC) to ensure high yields, minimize side reactions, and simplify purification.

  • Final Functionalization : Depending on the specific design, a final step may involve alkylation or other modifications to introduce solubilizing groups or vectors for further conjugation.

This logical, step-wise approach allows for the modular construction of a library of potential inhibitors by simply varying the boronic ester and aniline coupling partners.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the synthesis of 2'-Fluoro-5'-(4-phenyl)benzoic acid.

Causality and Experimental Insights :

  • Catalyst : PdCl₂(dppf) is a reliable catalyst for this transformation, providing a good balance of activity and stability.

  • Base : Potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Solvent System : A dioxane/water mixture is commonly used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere : Degassing with argon or nitrogen is critical to prevent oxygen from deactivating the palladium(0) active catalyst.

Materials :

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure :

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 ratio, v/v).

  • Bubble argon through the stirred suspension for 15 minutes to degas the solvent.

  • Add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira C-C Coupling

This protocol details the coupling of a this compound methyl ester with a terminal alkyne. (Note: The carboxylic acid is often protected as an ester for this reaction).

Causality and Experimental Insights :

  • Co-catalyst : Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[7]

  • Base : An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HI generated during the reaction and to act as a solvent.

  • Ligand : Triphenylphosphine (PPh₃) helps stabilize the palladium catalyst.

Materials :

  • Methyl 2-fluoro-5-iodobenzoate (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Procedure :

  • In a flame-dried Schlenk flask, dissolve methyl 2-fluoro-5-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and Et₃N (2:1 ratio, v/v).

  • Degas the solution by performing three freeze-pump-thaw cycles or by bubbling argon for 20 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Data Summary and Application in Drug Discovery

To simulate a drug discovery context, the following table summarizes hypothetical data from the synthesis of a small library of analogs based on the Suzuki coupling protocol.

EntryAryl Boronic Acid PartnerYield (%)Purity (%)EGFR IC₅₀ (nM)
1Phenylboronic acid85>98150
24-Methoxyphenylboronic acid89>99125
33-Pyridinylboronic acid76>9788
42-Thiopheneboronic acid81>9895

This structured data allows researchers to quickly establish structure-activity relationships (SAR), guiding the design of the next generation of more potent and selective inhibitors.

References

Application Notes and Protocols for the Functionalization of 2-Fluoro-5-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodobenzoic acid is a highly versatile and valuable building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its unique trifunctional architecture—a carboxylic acid, a fluorine atom, and an iodine atom—offers orthogonal reactivity that enables sequential and site-selective modifications. The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions.[2][3] This document provides a comprehensive guide to the most critical reaction protocols for derivatizing this scaffold, focusing on palladium-catalyzed cross-coupling reactions at the C-I bond and transformations of the carboxylic acid moiety. Each section combines detailed, field-proven protocols with mechanistic insights to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Importance of the this compound Scaffold

The strategic placement of the three functional groups on the phenyl ring makes this scaffold a powerful tool for generating molecular complexity.

  • Iodine (C5-position): As the most reactive halogen in cross-coupling reactions, the C-I bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds. Its high reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides.[4][5]

  • Fluorine (C2-position): The ortho-fluorine atom electronically influences the entire ring. Its electron-withdrawing nature can affect the reactivity of the other positions and modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final molecule, a common strategy in medicinal chemistry to improve drug-like properties.[6]

  • Carboxylic Acid (C1-position): This group serves as a versatile synthetic handle for amide bond formation, esterification, or reduction.[6] It can also be a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets.

The following diagram illustrates the general workflow for utilizing this scaffold, from initial cross-coupling to subsequent functionalization of the carboxylic acid.

G General Synthetic Strategy Workflow cluster_0 Part 1: C-I Bond Functionalization cluster_1 Part 2: Carboxylic Acid Derivatization A This compound B Pd-Catalyzed Cross-Coupling A->B Suzuki, Sonogashira, Buchwald-Hartwig, etc. C Biaryl, Alkynylated, or Aminated Benzoic Acid Derivative B->C D Coupling Chemistry C->D Amidation, Esterification E Final Product: Amide, Ester, etc. D->E

Figure 1: General workflow for derivatizing the this compound scaffold.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The carbon-iodine bond is the most common site for initial diversification. The following sections detail protocols for three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, under basic conditions.[6]

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving the active Pd(0) species. The key steps are (1) Oxidative Addition of the aryl iodide to Pd(0), (2) Transmetalation of the aryl group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdI->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product Product Released ArI Ar-I ArI->ArPdI Boronic Ar'-B(OH)₂ Boronic->ArPdArB Base Base (e.g., K₂CO₃) Base->ArPdArB

Figure 2: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point that can be optimized for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed solvent mixture via syringe. Rigorous degassing of solvents is crucial to prevent catalyst oxidation.[8]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to ensure the carboxylic acid is protonated, then extract the product into the organic layer.[8]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and concentration under reduced pressure, purify the crude product by flash column chromatography or recrystallization.[8]

Data Summary: Typical Suzuki Coupling Conditions

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical YieldSenior Scientist's Note
Pd(PPh₃)₄ (3-5)PPh₃ (internal)K₂CO₃ (3.0)Dioxane/H₂O80-100Good-ExcellentA reliable starting point for most aryl boronic acids.[8]
Pd(OAc)₂ (2-4)SPhosK₃PO₄ (3.0)Toluene/H₂O100-110ExcellentRecommended for sterically hindered or electron-deficient boronic acids.
Pd(dppf)Cl₂ (3)dppf (internal)Cs₂CO₃ (2.5)DMF90GoodUseful for heterocyclic boronic acids; DMF aids solubility.
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling a terminal alkyne with an aryl halide.[9][10] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4][11]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper acetylide intermediate. The copper cycle's role is to generate this copper acetylide by reacting the terminal alkyne with the Cu(I) salt.[4][11]

G Simplified Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlk Ar-Pd(II)-C≡CR(L)₂ ArPdI->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdAlk->Product Product CuX Cu(I)X CuAlk Cu(I)-C≡CR CuX->CuAlk Deprotonation CuAlk->ArPdI from Copper Cycle Alkyne R-C≡C-H Alkyne->CuAlk Base Base (e.g., TEA) Base->CuAlk

Figure 3: The interconnected palladium and copper cycles of the Sonogashira reaction.

Optimized Protocol: Standard Sonogashira Coupling

This protocol is a general procedure for coupling with a variety of terminal alkynes.

Materials:

  • This compound derivative (e.g., methyl ester) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.[9]

  • Solvent and Base Addition: Add anhydrous THF and the amine base. Stir the mixture at room temperature for 10 minutes.[9]

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 50-70 °C) and monitor progress by TLC or GC-MS.[9]

  • Workup: Once complete, cool the mixture to room temperature. Filter through a pad of Celite to remove catalyst residues and wash the pad with THF. Concentrate the filtrate under reduced pressure.[9]

  • Purification: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[4][11]

Senior Scientist's Note: For substrates where the free carboxylic acid is used, a stronger base or protection of the acid may be necessary. Often, it is synthetically more efficient to perform the coupling on the corresponding methyl or ethyl ester and hydrolyze it later if the free acid is desired.[12]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, allowing the synthesis of aryl amines from aryl halides.[13] This reaction is fundamental in drug discovery, as the arylamine motif is a common feature in bioactive molecules.

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves (1) Oxidative Addition of the aryl iodide to Pd(0), (2) Coordination and Deprotonation of the amine to form a palladium amido complex, and (3) Reductive Elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[14][15]

G Simplified Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L ArPdI Ar-Pd(II)-I(L) Pd0->ArPdI Oxidative Addition ArPdAmine [Ar-Pd(II)-NHR'R'']⁺I⁻ ArPdI->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)-NR'R''(L) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product Product Released ArI Ar-I ArI->ArPdI Amine HNR'R'' Amine->ArPdAmine Base Base (e.g., NaOtBu) Base->ArPdAmido

Figure 4: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Optimized Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound derivative (e.g., ester) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos or BrettPhos, 2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Solvent: Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the this compound derivative, the amine, and the anhydrous solvent.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox. If not using a glovebox, ensure the system is thoroughly purged with argon or nitrogen.

  • Reaction: Heat the mixture in a preheated oil bath to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and filter through a plug of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product via flash column chromatography.

Data Summary: Recommended Catalytic Systems for Buchwald-Hartwig Amination

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Senior Scientist's Note
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene100-110Excellent general system for a wide range of primary and secondary amines.[15]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100A classic system, particularly effective for coupling with primary amines.[16]
Ni(acac)₂ (10)Phenylboronic esterK₃PO₄ (2.0)Dioxane120An emerging nickel-catalyzed alternative that shows high selectivity for aryl iodides.[17]

Derivatization of the Carboxylic Acid Group

After functionalizing the C-I bond, the carboxylic acid at the C1-position provides a secondary handle for diversification, most commonly through amide bond formation.[6]

Amide Bond Formation (Amidation)

Carbodiimide-mediated coupling is a reliable and widely used method for forming amide bonds between a carboxylic acid and an amine.[18] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. Additives such as hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve efficiency.[18]

G Amidation & Esterification Workflow cluster_amide Amidation cluster_ester Esterification Start Functionalized Benzoic Acid (from Part 1) Amide_Reagents Amine (R₂NH) + Coupling Agent (EDC/HOBt) + Base (DIPEA) Start->Amide_Reagents Ester_Reagents Alcohol (R'OH) + Catalyst (e.g., H₂SO₄ or UiO-66-NH₂) Start->Ester_Reagents Amide_Product Final Amide Derivative Ester_Product Final Ester Derivative

Figure 5: Common workflows for derivatizing the carboxylic acid functional group.

Optimized Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • Functionalized 2-fluorobenzoic acid derivative (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, the amine, and HOBt in anhydrous DCM.[18]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[18]

  • Reagent Addition: Add DIPEA to the stirred solution, followed by the portion-wise addition of EDC·HCl.[18]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[18]

  • Workup: Once complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[18]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.[18]

Conclusion

This compound and its derivatives are powerful intermediates for constructing complex molecular architectures. By leveraging the orthogonal reactivity of the C-I bond and the carboxylic acid, researchers can access a vast chemical space. The protocols detailed in this guide provide robust and well-validated starting points for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and amidation reactions. An understanding of the underlying mechanisms and careful optimization of the provided conditions will enable scientists to efficiently synthesize novel compounds for applications in drug discovery and materials science.

References

The Synthetic Versatility of 2-Fluoro-5-iodobenzoic Acid: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of fluorine atoms and the presence of versatile functional handles on aromatic scaffolds are paramount. 2-Fluoro-5-iodobenzoic acid has emerged as a particularly valuable building block, prized for its unique electronic properties and synthetic utility.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of target molecules, while the iodo group serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[2][4] This combination makes this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]

This technical guide provides detailed application notes and optimized protocols for the four most impactful palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6]

A general workflow for these reactions is depicted below, emphasizing the key stages from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh & Combine Reactants: - this compound - Coupling Partner - Base - Ligand (if applicable) prep_catalyst Add Palladium Pre-catalyst prep_reagents->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent inert_atm Establish Inert Atmosphere (e.g., N2 or Ar) prep_solvent->inert_atm heating Heat to Reaction Temperature with Vigorous Stirring inert_atm->heating monitoring Monitor Progress (TLC, LC-MS, GC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up & Extraction with Organic Solvent cooling->extraction purification Purification (Column Chromatography, Recrystallization) extraction->purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

The fundamental steps of the catalytic cycle are oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds which are prevalent motifs in pharmaceuticals.[7][8][9][10][11] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[12][9]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(I) pd0->pd2_complex Oxidative Addition pd2_boronate L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_boronate Transmetalation product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-I + Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for this compound

This protocol is adapted from established procedures for similar halo-benzoic acids and is designed for high yield and selectivity.[13]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale & Citation
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, particularly for sterically hindered or electron-deficient substrates.[12]
Base K₃PO₄A moderately strong base that effectively promotes transmetalation without causing significant decomposition of sensitive functional groups.
Solvent 1,4-Dioxane / Water (4:1)The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, facilitating the reaction.[13]
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barriers for each step in the catalytic cycle.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[5][14][15]

Mechanistic Rationale

The Heck reaction cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. The final steps are a β-hydride elimination to release the substituted alkene product and reductive elimination of H-X with a base to regenerate the Pd(0) catalyst.[5]

Heck_Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(I) pd0->pd2_complex Oxidative Addition alkene_complex Alkene Coordination pd2_complex->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride beta_hydride->pd0 Base-mediated Regeneration product Substituted Alkene beta_hydride->product reagents Ar-I + Alkene + Base

Caption: Key stages of the Heck reaction catalytic cycle.

Optimized Protocol for this compound

This protocol is based on general procedures for aryl iodides and is designed to favor the formation of the trans-alkene product.[14][16]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard inert atmosphere glassware

Procedure:

  • In a reaction flask, dissolve this compound (1.0 mmol) and the alkene (1.5 mmol) in anhydrous DMF (5 mL).

  • Add triethylamine (2.0 mmol) to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

ParameterRecommended ConditionRationale & Citation
Catalyst Pd(OAc)₂ (phosphine-free)For reactive aryl iodides, phosphine-free conditions are often sufficient and simplify the reaction setup and purification.[5][14]
Base Triethylamine (Et₃N)Acts as both a base to neutralize the generated HI and as a reducing agent for the Pd(II) precatalyst.[5]
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[16]
Temperature 100 °CEnsures a reasonable reaction rate for the coupling of the aryl iodide.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2][17][18] This reaction typically employs a dual catalyst system of palladium and copper(I).[2][17]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Reductive elimination from the palladium center yields the aryl alkyne.[17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(I) pd0->pd2_complex Oxidative Addition pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex Supplies Acetylide terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Cu(I), Base

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimized Protocol for this compound

This protocol uses a standard Pd/Cu co-catalyst system and is adapted from general procedures for Sonogashira couplings of aryl iodides.[2][18][19]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale & Citation
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic and reliable catalyst system for Sonogashira couplings, where CuI acts as a co-catalyst to activate the alkyne.[17][19]
Base Triethylamine (TEA)Serves as the base to deprotonate the terminal alkyne and as the solvent in some cases.[2][19]
Solvent THFA common solvent that provides good solubility for the reactants and catalyst complexes.[19]
Temperature 60 °CMild heating is often sufficient to drive the reaction to completion without significant side product formation.[19]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[20][21] This reaction has become indispensable in medicinal chemistry.[20]

Mechanistic Rationale

Similar to other cross-coupling reactions, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium amide complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20]

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(I) pd0->pd2_complex Oxidative Addition pd2_amide L₂Pd(II)(Ar)(NR¹R²) pd2_complex->pd2_amide Amine Coordination & Deprotonation product Ar-NR¹R² pd2_amide->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-I + HNR¹R² + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol for this compound

This protocol utilizes a modern, highly active catalyst system suitable for coupling with a range of amines.[22]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Standard inert atmosphere glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale & Citation
Catalyst System Pd₂(dba)₃ / XPhosXPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for a broad range of amine coupling partners and challenging substrates.[22]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium amide complex.[1]
Solvent TolueneA non-polar solvent that is standard for many Buchwald-Hartwig aminations.[1]
Temperature 100 °CA common temperature to ensure efficient coupling for a variety of amines.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a diverse array of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer a solid foundation for researchers in medicinal chemistry, materials science, and beyond. As catalyst technology continues to evolve, we can anticipate even milder conditions, broader substrate scopes, and higher efficiencies for these indispensable transformations, further cementing the role of building blocks like this compound in driving chemical innovation.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Key Pharmaceutical Building Block

2-Fluoro-5-iodobenzoic acid is a crucial building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a versatile iodine atom, makes it a valuable scaffold for synthesizing complex molecules with potential therapeutic applications. The carboxylic acid group is a primary site for chemical modification, allowing for the introduction of diverse functionalities to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the iodine atom serves as a handle for subsequent cross-coupling reactions, expanding the synthetic possibilities.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and effective methods to derivatize the carboxylic acid group of this compound. We will delve into the mechanistic rationale behind each method, offering insights to help researchers select the optimal strategy for their specific synthetic goals.

Core Derivatization Strategies

The primary strategies for modifying the carboxylic acid group of this compound are:

  • Esterification: Conversion to esters, which can act as prodrugs or key intermediates.

  • Amidation: Formation of amides, a ubiquitous functional group in pharmaceuticals, to explore structure-activity relationships.

  • Acyl Halide Formation: Conversion to highly reactive acyl chlorides, which are versatile intermediates for a variety of subsequent transformations.

The choice of method depends on several factors, including the desired derivative, the stability of the starting materials and products to the reaction conditions, and the desired scale of the reaction.

Section 1: Esterification Protocols

Esterification is a fundamental transformation for modifying the properties of a carboxylic acid. Below are two robust protocols for the synthesis of esters from this compound.

Fischer-Speier Esterification: A Classic, Cost-Effective Approach

This acid-catalyzed method is a straightforward and economical way to synthesize simple alkyl esters, such as methyl or ethyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the ester product according to Le Châtelier's principle.[1]

  • Acid Catalyst (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[1]

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to overcome the activation energy of the esterification process.

Experimental Protocol: Synthesis of Methyl 2-Fluoro-5-iodobenzoate

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material.
Methanol (Anhydrous)10-20 eq (solvent)Reagent and solvent.
Sulfuric Acid (Conc.)0.1-0.2 eq (catalytic)Catalyst.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 eq).

  • With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-fluoro-5-iodobenzoate.[2][3]

  • Purify the product by flash column chromatography on silica gel if necessary.

Visualization of the Fischer-Speier Esterification Workflow:

Fischer_Esterification A This compound + Excess Methanol B Add conc. H₂SO₄ (catalyst) A->B C Reflux (4-12h) B->C D Work-up & Purification C->D E Methyl 2-Fluoro-5-iodobenzoate D->E

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols, as it proceeds under mild, neutral conditions at room temperature.[3][4][5]

Causality of Experimental Choices:

  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][4]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This "activated ester" is then readily attacked by the alcohol. DMAP also helps to suppress the formation of the N-acylurea byproduct.[3][4]

  • Anhydrous Solvent (DCM): Anhydrous conditions are crucial to prevent the hydrolysis of the reactive intermediates. Dichloromethane (DCM) is a common solvent for this reaction.

Experimental Protocol: General Steglich Esterification

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material.
Alcohol1.1-1.5 eqThe nucleophile.
DCC1.1 eqCoupling agent.
DMAP0.1-0.2 eq (catalytic)Catalyst.
Dichloromethane (DCM, Anhydrous)0.1-0.2 MSolvent.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Section 2: Amidation Protocols

Amide bond formation is one of the most important reactions in drug discovery. The direct reaction between a carboxylic acid and an amine is generally not feasible due to acid-base neutralization. Therefore, coupling agents are employed to activate the carboxylic acid.

EDC/HOBt Mediated Amide Coupling: A Reliable and Versatile Method

This is a widely used and robust method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct is easily removed by aqueous workup. N-Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and minimize racemization of chiral substrates.[6][7][8]

Causality of Experimental Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Similar to DCC, EDC activates the carboxylic acid to form an O-acylisourea intermediate. Its water-soluble nature simplifies purification.[6][9]

  • HOBt (N-Hydroxybenzotriazole): HOBt traps the highly reactive O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the amide bond.[6][7][9]

  • Base (DIPEA or TEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable reaction environment.[6]

Experimental Protocol: General EDC/HOBt Amidation

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material.
Amine1.1 eqPrimary or secondary amine.
EDC·HCl1.2 eqCoupling agent.
HOBt1.2 eqAdditive.
DIPEA2.5 eqNon-nucleophilic base.
DCM or DMF (Anhydrous)0.1-0.2 MSolvent.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Visualization of the EDC/HOBt Amidation Mechanism:

EDC_HOBt_Mechanism cluster_0 Activation cluster_1 Coupling RCOOH R-COOH Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 EDC EDC EDC->Intermediate1 ActiveEster HOBt-Ester Intermediate1->ActiveEster HOBt HOBt HOBt->ActiveEster Amide Amide (R-CONHR') ActiveEster->Amide Amine R'-NH₂ Amine->Amide

Caption: Key intermediates in EDC/HOBt coupling.

HATU Mediated Amide Coupling: High Efficiency for Challenging Substrates

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered amines or for minimizing epimerization in chiral substrates.[10][11][12]

Causality of Experimental Choices:

  • HATU: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole leaving group is superior to HOBt, leading to faster reaction rates and higher yields.[10][11][13]

  • Base (DIPEA): A hindered, non-nucleophilic base is essential for the activation step and to neutralize any acidic byproducts.[11][12]

  • Aprotic Polar Solvent (DMF): N,N-Dimethylformamide (DMF) is a common solvent for HATU couplings due to its ability to dissolve the reagents and facilitate the reaction.

Experimental Protocol: General HATU Amidation

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material.
Amine1.1 eqPrimary or secondary amine.
HATU1.1 eqCoupling agent.
DIPEA2.0-3.0 eqNon-nucleophilic base.
DMF (Anhydrous)0.1-0.2 MSolvent.

Step-by-Step Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15-30 minutes to allow for pre-activation (formation of the active ester).

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Acyl Chloride Formation and Subsequent Derivatization

Converting this compound to its acyl chloride provides a highly reactive intermediate that can be readily transformed into a wide range of derivatives, including esters and amides, often with very short reaction times.

Preparation of 2-Fluoro-5-iodobenzoyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for the synthesis of acyl chlorides from carboxylic acids. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[14][15][16]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, SO₂, and HCl. Using an excess of SOCl₂ can also serve as the solvent.[14]

  • Catalytic DMF: A catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent in situ.

  • Reflux: Heating is typically required to drive the reaction to completion.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzoyl Chloride

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material.
Thionyl Chloride (SOCl₂)2.0-5.0 eqReagent, can also be used as solvent.
DMFCatalytic (1-2 drops)Catalyst.

Step-by-Step Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add this compound (1.0 eq).

  • Add an excess of thionyl chloride (2.0-5.0 eq). A solvent such as toluene or DCM can be used, but is often not necessary.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 76°C for SOCl₂) and maintain for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an inert solvent like toluene can help remove the last traces).

  • The resulting crude 2-Fluoro-5-iodobenzoyl chloride is typically used in the next step without further purification.

Derivatization of 2-Fluoro-5-iodobenzoyl Chloride

The crude acyl chloride can be immediately reacted with a nucleophile (amine or alcohol) to form the desired amide or ester.

Experimental Protocol: Amidation of 2-Fluoro-5-iodobenzoyl Chloride

  • Dissolve the crude 2-Fluoro-5-iodobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution to 0°C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the stirred acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous workup as described in the previous amidation protocols.

  • Purify the product by column chromatography or recrystallization.

Visualization of Acyl Chloride Formation and Derivatization:

Acyl_Chloride_Workflow A This compound B SOCl₂, Reflux A->B C 2-Fluoro-5-iodobenzoyl Chloride B->C D Amine, Base C->D E Alcohol, Base C->E F Amide Derivative D->F G Ester Derivative E->G

Caption: Synthesis and reactivity of acyl chlorides.

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical step in the synthesis of novel compounds for pharmaceutical and materials science research. The choice of methodology—be it classic Fischer esterification, mild Steglich conditions, versatile EDC/HOBt coupling, highly efficient HATU-mediated amidation, or the reactive acyl chloride intermediate—should be guided by the specific requirements of the target molecule and the overall synthetic strategy. The protocols provided in this guide offer reliable and reproducible methods to achieve these transformations, empowering researchers to efficiently explore the chemical space around this valuable scaffold.

References

large-scale synthesis of 2-Fluoro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 2-Fluoro-5-iodobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (CAS No. 124700-41-0) is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional molecular architecture—featuring a carboxylic acid, a fluorine atom, and an iodine atom—makes it an indispensable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a prime site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of intricate molecular frameworks.[3] This guide provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, focusing on the underlying chemical principles, process optimization, and safety considerations essential for industrial applications.

Strategic Synthesis Route: The Sandmeyer Reaction

The process is logically divided into two core transformations:

  • Diazotization: The conversion of the primary aromatic amine group on 2-fluoro-5-aminobenzoic acid into a diazonium salt using nitrous acid generated in situ.

  • Iodination: The displacement of the diazonium group with iodide, which, unlike other Sandmeyer reactions (e.g., chlorination or bromination), does not typically require a copper(I) catalyst.[6]

This route is favored for its operational simplicity and the use of inexpensive, readily available reagents.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination & Isolation A 2-Fluoro-5-aminobenzoic Acid (Starting Material) B In-Situ Diazotization (NaNO₂, HCl, 0-5°C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Iodide Displacement (KI Solution) C->D E Work-up & Purification (Filtration, Washing, Recrystallization) D->E F This compound (Final Product) E->F

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is critical for process control and troubleshooting on a large scale.

  • Diazotization: The reaction is initiated by the protonation of sodium nitrite (NaNO₂) by a strong acid (e.g., HCl) to form nitrous acid (HNO₂). Nitrous acid is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[7] The primary amine of 2-fluoro-5-aminobenzoic acid acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the stable 2-fluoro-5-carboxybenzenediazonium salt. This entire process must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the thermally sensitive diazonium salt.[8]

  • Iodide Displacement: The introduction of potassium iodide (KI) facilitates the substitution of the diazonium group. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The diazonium salt undergoes a one-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts an iodine atom from an iodide source to form the final product, this compound.

G Start 2-Fluoro-5-aminobenzoic Acid Diazonium Aryl Diazonium Salt Start->Diazonium + NaNO₂ / HCl Radical Aryl Radical + N₂ Diazonium->Radical - N₂ Product This compound Radical->Product + I⁻

Caption: Simplified reaction mechanism showing key intermediates.

Large-Scale Production Protocol

This protocol is designed for a nominal 10 kg batch size and should be adapted and validated by qualified personnel before implementation.

Equipment
  • 200 L Glass-Lined Reactor with overhead stirrer, temperature control unit (TCU), reflux condenser, and bottom-discharge valve.

  • 100 L Polypropylene or glass-lined addition vessel.

  • Nutsche Filter-Dryer or Centrifuge and Vacuum Tray Dryer.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and protective clothing.[9]

Reagent Quantities and Properties
Compound CAS No. Molecular Weight Quantity Molar Equiv. Notes
2-Fluoro-5-aminobenzoic acid394-29-6155.13 g/mol 10.0 kg1.0Starting Material
Hydrochloric Acid (37%)7647-01-036.46 g/mol 25.0 L~4.5Acidic Medium
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 4.7 kg1.05Diazotizing Agent
Potassium Iodide (KI)7681-11-0166.00 g/mol 11.8 kg1.1Iodide Source
Sodium Thiosulfate7772-98-7158.11 g/mol As needed-For quenching excess iodine
Ethanol64-17-546.07 g/mol As needed-Recrystallization Solvent
Deionized Water7732-18-518.02 g/mol As needed-Solvent/Washing
Step-by-Step Synthesis Procedure

Part 1: Diazotization

  • Reactor Charging: Charge the 200 L reactor with 10.0 kg (64.47 mol) of 2-fluoro-5-aminobenzoic acid, 80 L of deionized water, and slowly add 25.0 L of concentrated hydrochloric acid.

  • Cooling: Start agitation and cool the resulting slurry to 0–5 °C using the reactor's TCU. It is crucial to maintain this temperature range throughout the diazotization step.

  • Nitrite Solution Preparation: In the separate addition vessel, dissolve 4.7 kg (68.12 mol) of sodium nitrite in 20 L of deionized water.

  • Diazotization Addition: Add the sodium nitrite solution dropwise to the reactor over 2–3 hours. The temperature of the reaction mass must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper at the end of the addition.

  • Stirring: Stir the mixture for an additional 30 minutes at 0–5 °C to ensure the reaction is complete.

Part 2: Iodination and Product Isolation

  • Iodide Solution Preparation: Prepare a solution of 11.8 kg (71.08 mol) of potassium iodide in 30 L of deionized water.

  • Iodination: Slowly add the potassium iodide solution to the cold diazonium salt suspension over 1–2 hours. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the initial phase of the addition.

  • Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 40–50 °C for 1-2 hours until gas evolution ceases, ensuring the complete decomposition of the intermediate.[10]

  • Cooling and Filtration: Cool the mixture to 10-15 °C. The crude product will precipitate as a solid. Collect the solid by filtration using the Nutsche filter.

  • Washing: Wash the filter cake sequentially with:

    • A 5% sodium thiosulfate solution to remove any residual iodine (I₂).[11]

    • Copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Recrystallization: Transfer the damp crude solid back into a clean reactor and recrystallize from an ethanol/water mixture to achieve high purity.[12]

  • Drying: Dry the purified product in a vacuum tray dryer at 60–70 °C until a constant weight is achieved.

Expected Results
  • Yield: 13.5 – 15.5 kg (78 – 90%)

  • Appearance: White to off-white crystalline powder.[3]

  • Purity (by HPLC): ≥ 98.0%

  • Melting Point: 164–168 °C.[1]

Safety and Hazard Management

  • Diazonium Salt Stability: Aryl diazonium salts can be explosive when isolated and dry. This process is designed to keep the intermediate in a cold aqueous solution at all times, which is standard safe practice. Never allow the temperature to exceed the recommended limits during diazotization.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to an exhaust system to prevent pressure buildup.

  • Chemical Hazards:

    • Sodium Nitrite: A strong oxidizer and is toxic if swallowed.

    • Hydrochloric Acid: Corrosive and causes severe skin and eye damage.

    • This compound (Product): Classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13][14]

  • Handling: All operations should be conducted in a well-ventilated area. Personnel must be equipped with appropriate PPE.[9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-5-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical halogenated intermediate.[1][2][3][4] Our goal is to provide field-proven insights and robust troubleshooting strategies to help you improve the yield, purity, and consistency of your synthesis.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis proceeds in two critical stages, typically performed sequentially in the same reaction vessel.

  • Diazotization: The primary amine group of 2-Fluoro-5-aminobenzoic acid is converted into a diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures.[7][8]

  • Iodination: The resulting diazonium salt is a versatile intermediate. The diazonio group (-N₂⁺) is an excellent leaving group. When a solution of potassium iodide (KI) is introduced, the iodide ion (I⁻) displaces the nitrogen, which is released as nitrogen gas (N₂), forming the desired this compound.[9][10]

General Synthesis Workflow

cluster_start Reagent Preparation cluster_diazotization Stage 1: Diazotization cluster_iodination Stage 2: Iodination cluster_workup Workup & Purification Start_Material 2-Fluoro-5-aminobenzoic Acid in Aqueous Acid (HCl) Cooling Cool to 0-5 °C Start_Material->Cooling 1. Nitrite_Addition Slow, Dropwise Addition of Aqueous NaNO₂ Cooling->Nitrite_Addition 2. Diazonium_Salt Formation of Diazonium Salt Intermediate Nitrite_Addition->Diazonium_Salt 3. Maintain T < 5 °C KI_Addition Addition of Aqueous KI Solution Diazonium_Salt->KI_Addition 4. Critical Step Decomposition Decomposition of Diazonium Salt (N₂ Gas Evolution) KI_Addition->Decomposition 5. Warming Gradual Warming to Room Temp. & Gentle Heat Decomposition->Warming 6. Quench Quench Excess I₂ (e.g., Na₂S₂O₃) Warming->Quench 7. Isolation Filter Crude Product Quench->Isolation 8. Purification Recrystallization Isolation->Purification 9. Final_Product Pure this compound Purification->Final_Product 10.

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category: Low or No Product Yield

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

A1: Low yields almost always trace back to one of three areas: poor temperature control, reagent issues, or inefficient workup.

  • Premature Decomposition of the Diazonium Salt: This is the most frequent cause. The diazonium salt intermediate is thermally unstable.[11] If the temperature rises above 5-10 °C during its formation or before the iodide is added, it will rapidly decompose by reacting with water to form 2-fluoro-5-hydroxybenzoic acid, a common and difficult-to-remove impurity.[8][12]

  • Incomplete Diazotization: The reaction between the amine and nitrous acid may not have gone to completion. This can be due to an incorrect stoichiometric ratio of sodium nitrite or acid, or adding the nitrite solution too quickly.

  • Loss During Workup: The product has some solubility in water. Excessive washing with water or using an inefficient recrystallization solvent can lead to significant product loss.

Q2: I suspect the diazotization step is failing. How can I confirm this and what should I check?

A2: The diazotization is a sensitive reaction that requires careful management.[11]

  • Confirm Reagent Activity: Ensure your sodium nitrite is fresh and has been stored in a tightly sealed container. It can degrade over time. The starting 2-Fluoro-5-aminobenzoic acid should be of high purity.

  • Monitor for Excess Nitrous Acid: A key in-process control is to test for the presence of excess nitrous acid after the NaNO₂ addition is complete. A faint positive test on potassium iodide-starch paper (turns blue-black) indicates that enough nitrite has been added to convert all the amine. A strongly positive test means you've added too much, which can lead to side reactions. A negative test means the diazotization is incomplete.

  • Check Acidity: The reaction requires a strong acidic medium to generate nitrous acid (HNO₂) from NaNO₂ and to prevent the diazonium salt from coupling with unreacted amine to form an unwanted azo compound. Ensure sufficient acid is used to dissolve the starting amine and react with the nitrite.

Q3: The reaction mixture turns dark brown/black immediately after adding Potassium Iodide (KI), and I get a messy, dark solid. What is happening?

A3: This is a classic sign of elemental iodine (I₂) formation. The iodide ion (I⁻) from KI can be oxidized to I₂ by any excess nitrous acid remaining from the diazotization step. This not only consumes your iodide reagent but also contaminates the product.

  • Solution: Before adding the KI, any excess nitrous acid should be destroyed. This can be done by adding a small amount of urea or sulfamic acid and stirring for 10-15 minutes at 0-5 °C until a sample of the solution no longer gives a positive test on starch-iodide paper.

  • Post-Reaction Quench: During the workup, the dark color from residual iodine can be removed by washing the crude product with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the color disappears.[8]

Category: Product Purity Issues

Q4: My final product is off-color (e.g., brownish or yellow) instead of the expected white solid. What are the likely impurities?

A4: An off-color product typically points to two main contaminants:

  • Residual Iodine: As mentioned in Q3, the formation of I₂ is common. Even trace amounts can impart a yellow or brownish tint to the final product. A thorough wash with a reducing agent during workup is essential.

  • Phenolic Byproducts: The primary byproduct is 2-fluoro-5-hydroxybenzoic acid. This is formed when the diazonium salt reacts with water instead of iodide.[8] This reaction is accelerated by higher temperatures. If your product is difficult to purify and shows this impurity in an NMR spectrum, it is a definitive sign that your temperature control during diazotization was inadequate.

Q5: My NMR spectrum shows a significant impurity, and the melting point is broad and lower than the literature value (164-168 °C). How can I identify and avoid the main side-product?

A5: The most probable side-product is the starting material, 2-Fluoro-5-aminobenzoic acid, or the phenolic byproduct, 2-fluoro-5-hydroxybenzoic acid.

  • Identifying the Impurity: Compare the NMR of your product with spectra of the starting material and the expected phenolic byproduct. The starting material will show characteristic amine (-NH₂) peaks, while the phenol will have a distinct hydroxyl (-OH) peak.

  • Avoiding the Impurity:

    • Unreacted Starting Material: This indicates incomplete diazotization. Re-evaluate your procedure based on the advice in Q2. Ensure slow addition of NaNO₂ and test for completion.

    • Phenolic Byproduct: This is a temperature control issue. Maintain a strict temperature of 0-5 °C from the start of the NaNO₂ addition until after the KI has been added and the initial vigorous reaction (N₂ evolution) has subsided.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization step and why is it so critical? The optimal temperature range is 0–5 °C.[11] This temperature is a critical trade-off. It is low enough to ensure the thermal stability of the aryldiazonium salt, minimizing its decomposition to the unwanted phenol.[8] However, it is not so low that the rate of diazotization becomes impractically slow. Exceeding 10 °C is a common cause of reaction failure.

Q2: What is a good starting point for the molar ratio of reagents? A robust starting point for reagent stoichiometry is crucial. The following table provides a validated ratio:

ReagentMolar EquivalentRationale
2-Fluoro-5-aminobenzoic acid1.0Limiting Reagent
Hydrochloric Acid (conc.)2.5 - 3.0One equivalent to form the amine salt, one to react with NaNO₂, and an excess to maintain acidity.
Sodium Nitrite (NaNO₂)1.05 - 1.1A slight excess ensures complete conversion of the amine.
Potassium Iodide (KI)1.1 - 1.2A slight excess drives the iodination reaction to completion.

Q3: Are there "greener" or safer alternatives to using strong mineral acids? Yes, modern methods have been developed to address the hazards of strong acids and potentially unstable diazonium salts. These include:

  • Using Solid Acid Catalysts: Cation-exchange resins can be used as a proton source, making the reaction medium less corrosive and simplifying product isolation.[13][14]

  • Aprotic Diazotization: Using reagents like alkyl nitrites in organic solvents can be an alternative, though these reagents can be expensive and have their own safety considerations.[13]

  • Ionic Liquids: Acidic ionic liquids can serve as both the solvent and the acid catalyst, offering a milder and often more efficient reaction environment.[15]

Q4: What is the best method for purifying the final this compound? Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system is often required. A good starting point is an ethanol/water or isopropanol/water mixture. The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then gently reheated to become clear again and allowed to cool slowly to form pure crystals.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents:

  • 2-Fluoro-5-aminobenzoic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (~12 M, 3.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Potassium Iodide (1.2 eq)

  • Sodium Bisulfite

  • Ethanol & Deionized Water (for recrystallization)

Procedure:

  • Amine Salt Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-Fluoro-5-aminobenzoic acid (1.0 eq) and water (approx. 5 mL per gram of amine). Cool the slurry in an ice-salt bath to 0 °C.

  • Slowly add concentrated HCl (3.0 eq) while keeping the temperature below 5 °C. Stir until a fine, uniform suspension of the hydrochloride salt is formed.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine salt suspension over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

  • In-Process Check: After the addition is complete, stir for another 15 minutes at 0-5 °C. Test the reaction mixture for excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount more of the nitrite solution.

  • Iodination: Prepare a solution of potassium iodide (1.2 eq) in a minimal amount of water. Add this solution dropwise to the cold diazonium salt suspension over 20-30 minutes. The temperature may be allowed to rise slightly, but should ideally be kept below 10 °C during the addition.

  • Decomposition: After the KI addition is complete, remove the ice bath. You will observe vigorous nitrogen gas evolution and the formation of a dark precipitate.[10] Allow the mixture to stir and warm to room temperature over 1 hour.

  • Gently heat the reaction mixture to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt intermediate.

  • Workup: Cool the mixture back to room temperature. Collect the crude solid by vacuum filtration.

  • Wash the filter cake with cold water. Then, create a slurry of the crude solid in a small amount of water and add a saturated solution of sodium bisulfite dropwise until the dark brown color of iodine disappears, leaving a tan or off-white solid.

  • Purification: Filter the solid again, wash with a small amount of cold water, and air-dry. Recrystallize the crude product from an ethanol/water mixture.

  • Dry the final product in a vacuum oven at 50-60 °C to yield pure this compound as a white to off-white crystalline solid.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing issues during the synthesis.

Caption: Troubleshooting logic for synthesizing this compound.

References

Technical Support Center: Purification of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-Fluoro-5-iodobenzoic acid (CAS No. 124700-41-0). As a key building block in pharmaceutical and materials science research, achieving high purity of this reagent is paramount for the success of subsequent synthetic steps, such as cross-coupling reactions where the iodine atom is a crucial functional handle.[1] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of during purification?

Understanding the fundamental properties of this compound is the first step to a successful purification. This compound is a white to brown crystalline powder.[2] Its stability under normal laboratory conditions is a significant advantage.[1][3] However, like many iodo-aromatic compounds, prolonged exposure to light should be avoided to prevent potential degradation, so storing it in a dark, cool place is recommended.[4][5]

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 124700-41-0[1]
Molecular Formula C₇H₄FIO₂[1][2]
Molecular Weight 266.01 g/mol [2]
Appearance White to brown powder/crystal[2]
Melting Point 163 - 168 °C[1][2][3]
Solubility Soluble in organic solvents like methanol.[2][5]
pKa (Predicted) 2.52 ± 0.10[4]

The acidic nature of the carboxylic acid group (pKa ~2.5) is a critical property that can be exploited for purification via acid-base extraction, a technique we will discuss later.

Q2: What are the likely impurities in my crude this compound sample?

The nature of impurities is almost always tied to the synthetic route used. A common synthesis involves the diazotization of 2-amino-5-fluorobenzoic acid followed by a Sandmeyer-type reaction with an iodide source like potassium iodide.[4]

Potential impurities could include:

  • Starting Material: Unreacted 2-amino-5-fluorobenzoic acid.

  • Side-Reaction Products:

    • 2-Fluorobenzoic acid: Formed if the diazonium salt is prematurely quenched or reduced, leading to the loss of the iodine substituent.

    • Phenolic byproducts: Formed by the reaction of the diazonium salt with water.

  • Isomeric Impurities: If the initial starting materials were not isomerically pure.

  • Residual Solvents & Reagents: Inorganic salts (e.g., KI) and solvents used during the synthesis and workup.

Q3: How do I choose the best purification method: Recrystallization, Column Chromatography, or something else?

The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The following decision tree provides a general guide.

Purification_Decision_Tree start Start: Crude This compound gross_impurities Grossly impure? (e.g., salts, colored tars) start->gross_impurities impurity_check What is the nature of the impurities? similar_polarity Impurities have similar polarity to product? impurity_check->similar_polarity scale_check What is the scale of your synthesis? large_scale Large Scale (> 5g) scale_check->large_scale small_scale Small Scale (< 5g) scale_check->small_scale gross_impurities->impurity_check No acid_base Perform Acid-Base Extraction gross_impurities->acid_base Yes acid_base->impurity_check similar_polarity->scale_check No chromatography Flash Column Chromatography similar_polarity->chromatography Yes recrystallization Recrystallization large_scale->recrystallization small_scale->chromatography end_product Pure Product recrystallization->end_product chromatography->end_product

Choosing the Right Purification Strategy
  • Acid-Base Extraction: An excellent first-pass technique to remove neutral or basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild acid to remove basic impurities, then extract the desired product into an aqueous basic solution (e.g., NaHCO₃). The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure benzoic acid, which is collected by filtration.[6]

  • Recrystallization: Ideal for large-scale purification (>5 g) and for removing impurities with different solubility profiles. It is generally more cost-effective and less labor-intensive than chromatography for large quantities.

  • Flash Column Chromatography: The method of choice for small-scale work (<5 g) or when dealing with impurities that have very similar polarity and solubility to the product, making recrystallization ineffective.[7][8]

Troubleshooting Guide

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation happens above the compound's melting point.

  • Causality & Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add more solvent. This is the most common fix. The concentration of the solute is likely too high. Add small portions of hot solvent until the solution is no longer saturated at that high temperature.

    • Allow for slower cooling. Rapid cooling promotes precipitation over crystallization. Let the flask cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.[9]

    • Try a different solvent system. If the issue persists, your chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, toluene/heptane).

Q: My recovery yield after recrystallization is very low. How can I improve it? A: Low recovery is typically due to using too much solvent or premature crystallization during filtration.

  • Causality & Solution:

    • Minimize Solvent Usage: The goal is to create a saturated solution at the solvent's boiling point. Add hot solvent portion-wise, just until all the solid dissolves, and no more.[9]

    • Cool Thoroughly: Ensure the flask has spent adequate time in an ice bath (at least 20 minutes) to maximize precipitation before filtering.

    • Prevent Premature Crystallization: Warm the filtration funnel (e.g., by pouring hot solvent through it) before filtering your hot solution. This prevents the product from crashing out on the cold funnel surface.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[9]

Flash Column Chromatography Issues

Q: My compound is streaking/tailing down the TLC plate and the column. Why is this happening? A: Tailing is often caused by the acidic nature of the benzoic acid interacting too strongly with the basic sites on standard silica gel. This leads to poor resolution and broad peaks.

  • Causality & Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-2%) of acetic acid or formic acid to your eluent (e.g., Hexane/Ethyl Acetate).[8] The acid in the mobile phase will protonate the benzoic acid, reducing its interaction with the silica and resulting in sharper, more symmetrical peaks.

    • Check Compound Loading: Overloading the column can also cause severe tailing and poor separation. A general rule is to load no more than 1-5% of the silica gel mass (e.g., for 100g of silica, load 1-5g of crude material).

Q: I'm not getting good separation between my product and a key impurity. What can I change? A: Poor separation (low resolution) means the mobile phase is not optimal for differentiating between your compounds.

  • Causality & Solution:

    • Optimize the Solvent System: The goal for TLC optimization is to have the Rf of your desired compound be around 0.25-0.35. If the spots are too high (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.

    • Switch Solvents: If adjusting ratios doesn't work, try a different solvent system with different selectivities. For example, if Hexane/Ethyl Acetate fails, consider Dichloromethane/Methanol (with a drop of acetic acid).

    • Use High-Performance Silica: For very difficult separations, using a smaller particle size silica gel can significantly improve resolution, though it requires higher pressure to run.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Heptane System

This protocol is suitable for purifying multi-gram quantities of this compound where impurities are significantly different in solubility.

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a stir bar and ~50 mL of toluene. Heat the mixture on a hot plate with stirring.

  • Saturation: Continue adding toluene in small portions until the solid is fully dissolved at a near-boiling temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once cooling begins, slowly add heptane (a poor solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot toluene to redissolve the cloudiness.

  • Cooling: Allow the flask to cool undisturbed to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane.

  • Drying: Dry the crystals under vacuum to a constant weight. Assess purity by melting point and HPLC/NMR.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying small-scale (<5 g) material or for separating closely related impurities.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis eluent 1. Prepare Eluent (e.g., 8:2 Hexane:EtOAc + 1% Acetic Acid) slurry 2. Prepare Silica Slurry in Eluent eluent->slurry pack 3. Pack Column (Avoid air bubbles) slurry->pack load 4. Load Sample (Dissolved in min. solvent or dry-loaded on silica) pack->load elute 5. Elute with Solvent (Apply gentle pressure) load->elute collect 6. Collect Fractions (e.g., 10-20 mL each) elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate pure_product 10. Obtain Pure Product evaporate->pure_product

Flash Column Chromatography Protocol Workflow
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3. For this compound, a starting point is 20-30% Ethyl Acetate in Hexane, with 1% acetic acid added to prevent tailing.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column. Ensure the silica bed is compact and free of air bubbles.[8]

  • Sample Loading: Dissolve your crude material (~1 g) in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (using a pump or bulb). Maintain a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction onto a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to use 2-Fluoro-5-iodobenzoic acid in Suzuki-Miyaura cross-coupling reactions. This substrate presents a unique set of challenges due to the interplay of its functional groups: a highly reactive iodo leaving group, a sterically and electronically influencing ortho-fluoro substituent, and a meta-carboxylic acid that directly impacts the reaction's stoichiometry and catalytic cycle.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and a mechanistic understanding to empower you to optimize this specific transformation effectively.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the Suzuki coupling of this compound.

Q1: What is a reliable set of starting conditions for this coupling?

A1: For a substrate like this compound, which possesses an acidic proton, a robust starting point is essential. A typical protocol would involve the aryl iodide (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst like Pd(PPh₃)₄ or a more advanced Buchwald-type precatalyst (1-5 mol%), and a suitable base (at least 3.0 equiv.). A common and effective solvent system is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water. The reaction is typically heated to 80–100 °C under a rigorously maintained inert atmosphere.[3]

Q2: My reaction shows no conversion of the starting material. What are the first things to check?

A2: A complete lack of reactivity often points to a fundamental issue with the catalytic system.

  • Catalyst Activity: Ensure your palladium source and any associated ligands are active. Pd(0) species are sensitive to oxygen. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be failing.[4]

  • Inert Atmosphere: Oxygen is detrimental; it can oxidize the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[5][6] Ensure your flask and solvents have been thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with argon/nitrogen for an extended period.[4]

  • Base Stoichiometry: Due to the acidic carboxylic acid proton, you must use at least one equivalent of base to form the carboxylate salt, plus the 1.5-2.0 equivalents required for the catalytic cycle itself. A total of 3.0 equivalents is a safe starting point.[3] Insufficient base will halt the reaction.

Q3: I'm observing significant byproduct formation. What are the most likely culprits?

A3: With this substrate, several side reactions are common.

  • Protodeboronation: You may see a byproduct corresponding to your boronic acid partner where the boron group has been replaced by a hydrogen atom. This is a very common side reaction where the C-B bond is cleaved by a proton source (often water).[7][8]

  • Protodehalogenation: You may isolate benzoic acid or 2-fluorobenzoic acid, where the iodine atom has been replaced by hydrogen. This can be promoted by certain bases or impurities acting as a hydride source.[1]

  • Homocoupling: If you observe a symmetrical biaryl derived from your boronic acid, it is likely due to oxygen contamination promoting the oxidative coupling of two boronic acid molecules.[6]

  • Decarboxylation: At elevated temperatures, loss of the -COOH group to form 1-fluoro-4-iodobenzene is possible, which could then undergo coupling. While there are methods to promote this, it is often an undesired side reaction under standard Suzuki conditions.[9][10]

Q4: How does the carboxylic acid group specifically interfere with the reaction?

A4: The carboxylic acid introduces two primary challenges. First, its acidic proton will be deprotonated by the base, necessitating the use of at least one extra equivalent of base.[3] Second, the resulting carboxylate anion can coordinate with the palladium center. This coordination can potentially alter the electronic properties and steric environment of the catalyst, potentially slowing down key steps in the catalytic cycle like oxidative addition or reductive elimination.[1]

In-Depth Troubleshooting Guides

Problem: Low Yield or Sluggish Reaction

A slow or low-yielding reaction is the most common challenge. This indicates that while the catalytic cycle is turning over, it is inefficient. A systematic approach to optimization is required.

Troubleshooting Workflow: Low Yield

The following decision tree provides a logical path for addressing low-yield issues.

G start Low Yield / Sluggish Reaction check_sm TLC/LCMS Analysis: Are Starting Materials Consumed? start->check_sm sm_no No / Little Consumption check_sm->sm_no No sm_yes Yes, SM Consumed but Product Yield is Low check_sm->sm_yes Yes oa_issue Issue is likely Oxidative Addition or Catalyst Inhibition sm_no->oa_issue side_rxn Side Reactions are likely dominant (e.g., Protodeboronation) sm_yes->side_rxn sol_oa1 Increase Temperature (e.g., 80°C -> 110°C) oa_issue->sol_oa1 sol_oa2 Switch to a more active Catalyst/Ligand System (e.g., Buchwald Ligands) oa_issue->sol_oa2 sol_oa3 Verify Base Stoichiometry (>=3 equivalents) oa_issue->sol_oa3 sol_sr1 Use a more stable Boron source (Pinacol or MIDA ester) side_rxn->sol_sr1 sol_sr2 Lower Temperature or Shorter Reaction Time side_rxn->sol_sr2 sol_sr3 Re-evaluate Base: Try a weaker or less soluble base (e.g., K3PO4 -> K2CO3 or CsF) side_rxn->sol_sr3 Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation inhibition Carboxylate (-COO-) Coordination to Pd (Inhibition) oa_complex->inhibition Equilibrium trans_complex->pd0 Reductive Elimination re_product Product Ar-Ar' trans_complex->re_product arI This compound (Ar-I) boronic Boronic Acid/Ester Ar'B(OR)2 boronic->trans_complex protodeboronation Protodeboronation (Loss of Nucleophile) boronic->protodeboronation base Base (e.g., K3PO4) base->boronic Activation

References

Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-iodobenzoic acid (CAS 124700-41-0). As Senior Application Scientists, we understand that while this building block is invaluable for introducing unique structural motifs in pharmaceutical and materials science research, its unique substitution pattern presents significant reactivity challenges in common cross-coupling reactions.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to help you overcome these hurdles and achieve success in your synthetic endeavors.

The core issue with this compound is not the carbon-iodine bond itself—which is inherently reactive—but rather the electronic and steric environment created by the adjacent substituents. The ortho-fluorine atom provides considerable steric hindrance around the reactive center, while both the fluorine and the carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards the crucial oxidative addition step in many palladium-catalyzed reactions.[3][4]

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing the fundamental chemical principles behind the molecule's low reactivity.

  • Troubleshooting Guides: Providing reaction-specific, practical advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

A1: The low reactivity of this compound is a result of a combination of unfavorable steric and electronic factors that impede the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition.

  • Steric Hindrance: The fluorine atom is in the ortho position relative to the iodine. This bulky substituent physically obstructs the large palladium catalyst complex from efficiently approaching and inserting into the carbon-iodine bond.[3][5] Overcoming this requires catalytic systems specifically designed for sterically demanding substrates.

  • Electronic Deactivation: Both the fluorine and the carboxylic acid are strongly electron-withdrawing groups. This reduces the electron density of the aromatic ring, making the carbon-iodine bond less electron-rich and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. While aryl halides are generally less reactive than alkyl halides due to resonance and hybridization effects, this electronic deactivation further slows the reaction.[6][7][8]

  • Catalyst Inhibition: The carboxylic acid moiety itself can act as a chelating ligand to the palladium center, potentially forming inactive catalyst species and sequestering the catalyst from the desired catalytic cycle.[9]

Q2: What is the catalytic cycle for these reactions, and which step is most affected?

A2: Most of these transformations follow a similar palladium-based catalytic cycle. The critical oxidative addition step, where the Pd(0) catalyst inserts into the aryl-iodine bond to form a Pd(II) complex, is typically the rate-determining step and is the primary bottleneck for challenging substrates like this compound.[10][11] Subsequent steps, transmetalation and reductive elimination, are usually faster. The diagram below illustrates a generalized cycle for a Suzuki-Miyaura coupling.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition [Ar-Pd(II)-I]L2 Complex Pd(0)L2->Oxidative_Addition Ar-I (Substrate) [RATE-LIMITING STEP] Transmetalation [Ar-Pd(II)-R]L2 Complex Oxidative_Addition->Transmetalation R-B(OR)2 (Boronic Acid) + Base Reductive_Elimination Product Formation Transmetalation->Reductive_Elimination Isomerization Reductive_Elimination->Pd(0)L2 Ar-R (Product) ArI This compound Boronic Boronic Acid/Ester caption Fig. 1: Generalized Suzuki-Miyaura catalytic cycle.

Fig. 1: Generalized Suzuki-Miyaura catalytic cycle.
Q3: Should I protect the carboxylic acid group before attempting the coupling reaction?

A3: This is a highly recommended strategy, especially when initial attempts at coupling the free acid fail. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) accomplishes two things:

  • Prevents Catalyst Inhibition: It eliminates the acidic proton and the potential for the carboxylate to chelate and deactivate the palladium catalyst.[9]

  • Improves Solubility: The resulting ester is often more soluble in common aprotic organic solvents (like toluene or dioxane) used for cross-coupling, which can improve reaction kinetics. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step after the C-C or C-N bond has been successfully formed.

Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for overcoming common issues. A general troubleshooting workflow is presented first, followed by detailed recommendations for three major classes of coupling reactions.

Troubleshooting_Workflow start Low Conversion or No Reaction check_basics Step 1: Verify Basics - Inert atmosphere (Ar/N2)? - Anhydrous/degassed solvent? - Reagent purity/quality? start->check_basics optimize_params Step 2: Optimize Conditions - Increase temperature (e.g., 80-110 °C) - Change base (e.g., K2CO3 -> K3PO4) - Check concentration check_basics->optimize_params If basics are confirmed change_catalyst Step 3: Modify Catalytic System - Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) - Use a more active Pd precatalyst (e.g., Pd2(dba)3) optimize_params->change_catalyst If still no improvement protect_group Step 4: Substrate Modification - Protect carboxylic acid as an ester - Re-run optimized reaction change_catalyst->protect_group If still low yield success Reaction Successful protect_group->success If successful

Fig. 2: A systematic workflow for troubleshooting.
Focus Area 1: Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds but is highly sensitive to the issues presented by our substrate.

Problem: Low yield, significant starting material recovery, or formation of side products like protodehalogenation (Ar-H) and boronic acid homocoupling (Ar'-Ar').[4]

Solution: Employ a highly active catalyst system and optimized conditions from the start. The choice of ligand is paramount for activating the sterically hindered C-I bond.[12][13]

Recommended Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Citation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a Pd(0) source, avoiding the need for in-situ reduction. Both are effective with the right ligand.[4]
Ligand SPhos, XPhos, RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich biarylphosphine ligands are essential for accelerating the rate-limiting oxidative addition and stabilizing the catalyst.[9][13][14]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Strong, non-nucleophilic bases that effectively promote transmetalation without causing significant protodehalogenation. Must be anhydrous and finely powdered.[4]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 v/v)Anhydrous, degassed aprotic solvents are crucial. A small amount of water can facilitate the formation of the reactive boronate species.[9][13]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the high activation energy of the oxidative addition step.[9]

Illustrative Protocol: Suzuki-Miyaura Coupling of this compound methyl ester

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add the this compound methyl ester (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), finely powdered K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol%), and SPhos (0.04 eq., 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9][15]

Focus Area 2: Buchwald-Hartwig Amination

Forming a C-N bond with this substrate requires a catalytic system capable of coupling a hindered aryl halide, often with a hindered amine.

Problem: No C-N bond formation, low yields, or catalyst decomposition.

Solution: The Buchwald-Hartwig amination is exceptionally dependent on the correct combination of ligand, base, and palladium source.[16][17] Using a pre-formed catalyst can sometimes improve results.

Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Citation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Standard precatalysts that are effective when paired with appropriate ligands.[18]
Ligand XPhos, RuPhos, BrettPhos (1.2-2.0 eq. to Pd)These bulky phosphine ligands are specifically designed to facilitate C-N coupling with challenging and sterically hindered substrates.[17][18]
Base NaOt-Bu, KOt-Bu, or LHMDS (1.5-2.5 eq.)Strong, non-nucleophilic bases are required. The choice can depend on the pKa of the amine coupling partner.[19]
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)Aprotic solvents are standard. Rigorous exclusion of air and water is critical for catalyst longevity.
Temperature 80 - 110 °CAs with Suzuki coupling, elevated temperatures are typically necessary.

Illustrative Protocol: Buchwald-Hartwig Amination of this compound methyl ester

  • Preparation: In a glovebox, add Pd₂(dba)₃ (0.02 eq.), the chosen ligand (e.g., XPhos, 0.045 eq.), and NaOt-Bu (1.5 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add the this compound methyl ester (1.0 eq.) and anhydrous, degassed toluene. Finally, add the amine coupling partner (1.2 eq.).

  • Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath to 100 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor by LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.[19]

Focus Area 3: Sonogashira Coupling

This Pd/Cu co-catalyzed reaction couples the aryl iodide with a terminal alkyne.[20] While often robust, efficiency can drop with deactivated substrates.

Problem: Sluggish reaction, low yields, and significant amounts of alkyne homocoupling (Glaser coupling).

Solution: Ensure all reagents are anhydrous and the reaction is strictly anaerobic to prevent both catalyst deactivation and unwanted Glaser coupling. Copper-free conditions can sometimes mitigate homocoupling.[21]

Recommended Reaction Parameters for Sonogashira Coupling

ParameterRecommendationRationale & Citation
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)These are the classic, reliable catalysts for Sonogashira couplings.[22]
Copper Co-catalyst CuI (1-10 mol%)Essential for the copper cycle that activates the alkyne. Must be high purity.[20]
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)The amine acts as both the base and often as the solvent or co-solvent. It must be anhydrous and degassed.
Ligand PPh₃ (often part of the Pd complex)Triphenylphosphine is the standard ligand. For very challenging cases, more electron-rich phosphines can be explored.[22]
Temperature Room Temperature to 80 °CThe reaction can often be run under milder conditions than Suzuki or Buchwald-Hartwig, but heating may be required for this substrate.

Illustrative Protocol: Sonogashira Coupling of this compound methyl ester

  • Preparation: To a dry Schlenk flask under argon, add the this compound methyl ester (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C if necessary.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, concentrate the mixture, add water and ethyl acetate, and separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[23]

References

Technical Support Center: Preventing Dehalogenation of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodobenzoic acid. This versatile building block is instrumental in the synthesis of complex pharmaceuticals and novel materials due to its unique electronic and reactive properties.[1][2][3] However, its utility in cross-coupling reactions is often challenged by a common side reaction: dehalogenation, where the iodine atom is prematurely replaced by a hydrogen atom.

This guide provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you mitigate this unwanted side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Dehalogenation in Reactions with this compound

This section is designed to help you diagnose and resolve issues of dehalogenation in real-time.

Issue Observed Potential Cause(s) Recommended Solutions & Scientific Rationale
Significant formation of 2-fluorobenzoic acid (deiodinated byproduct) detected by LC-MS or NMR. 1. Formation of Palladium-Hydride (Pd-H) Species: This is the most common culprit.[4] Pd-H species can arise from the reaction of the palladium catalyst with bases, protic solvents (like alcohols or water), or other hydrogen sources in the reaction mixture.[4][5][6][7] The Pd-H then participates in a competing catalytic cycle, leading to hydrodehalogenation.1a. Base Optimization: Avoid strong alkoxide bases (e.g., NaOtBu, KOtBu) if possible, as they are known to promote Pd-H formation.[8] Switch to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] These bases are less prone to generating hydride species. 1b. Solvent Selection: Utilize anhydrous, aprotic solvents such as dioxane, THF, or toluene.[4] If a protic co-solvent is necessary, minimize its amount. Alcohols, in particular, can act as hydride sources.[7] 1c. Reagent Purity: Ensure all reagents, especially the base and solvent, are free from moisture and other impurities that could serve as hydrogen donors.
Dehalogenation is more pronounced at higher reaction temperatures. Increased Rate of Pd-H Formation/Reaction: Higher temperatures can accelerate the formation of Pd-H species and the subsequent reductive elimination that leads to the dehalogenated product.2a. Temperature Control: Carefully optimize the reaction temperature. While higher temperatures can increase the rate of the desired cross-coupling, they might disproportionately favor the dehalogenation pathway. Aim for the lowest temperature that provides a reasonable reaction rate. 2b. Catalyst System Modification: Consider using a more active catalyst system that allows the reaction to proceed at a lower temperature. This could involve screening different palladium precursors or ligands.
Reaction is sluggish, and dehalogenation becomes the major pathway over time. 1. Slow Oxidative Addition: The initial step of the desired catalytic cycle may be slow, giving the competing dehalogenation pathway more time to occur.[4] 2. Catalyst Deactivation: The carboxylic acid functionality on the substrate can coordinate to the palladium center, potentially forming inactive complexes and slowing down the desired reaction.[9]3a. Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can promote the oxidative addition step and stabilize the palladium catalyst, favoring the cross-coupling pathway. 3b. Use of Pre-catalysts: Employ palladium pre-catalysts that are designed to readily form the active Pd(0) species, potentially accelerating the desired reaction.[4] 3c. Esterification of Carboxylic Acid: If permissible for the overall synthetic route, consider temporarily protecting the carboxylic acid as an ester. This can prevent inhibitory coordination with the palladium catalyst.
Dehalogenation observed even under seemingly anhydrous and aprotic conditions. Radical Mechanisms: Dehalogenation can also proceed through radical pathways, which can be initiated by light or certain reagents.[10][11]4a. Exclude Light: Run the reaction in the dark or in a flask wrapped in aluminum foil to minimize photochemical side reactions.[12] 4b. Scrutinize Reagents: Be aware that some additives or impurities could initiate radical chain reactions. Ensure high purity of all components.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to dehalogenation?

A1: The susceptibility arises from a combination of factors. The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it the most reactive towards both the desired oxidative addition in cross-coupling reactions and undesired cleavage.[13] The presence of two electron-withdrawing groups (fluorine and carboxylic acid) on the benzene ring makes the aryl iodide more electron-deficient. This electronic property can increase its reactivity towards certain dehalogenation pathways, particularly those involving nucleophilic attack or the formation of radical anions.[4]

Q2: What is the primary mechanism of palladium-catalyzed dehalogenation?

A2: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[4] This can happen in several ways, but a common route is the reaction of the palladium complex with a base, solvent, or water.[5][6][7] Once formed, the Pd-H species can insert into the catalytic cycle. Instead of the intended transmetalation step of a cross-coupling reaction, the aryl palladium intermediate (Ar-Pd-I) can react with the hydride source, or a separate Ar-Pd-H species can undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the active palladium catalyst.[4][7]

Visualizing the Competing Pathways

The following diagram illustrates the critical juncture in a palladium-catalyzed cross-coupling reaction where the desired pathway competes with the dehalogenation side reaction.

G cluster_main Main Catalytic Cycle cluster_side Dehalogenation Side Reaction A Ar-I + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-I B->C D Transmetalation (with R-M) C->D J Ar-Pd(II)-H C->J Reaction with Hydride Source C->J E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R (Desired Product) F->G G->A Pd(0) regenerated H Hydride Source (Base, Solvent, H₂O) I Formation of Pd-H Species H->I K Reductive Elimination J->K L Ar-H (Byproduct) K->L L->A Pd(0) regenerated

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Recommended Experimental Protocol: Minimizing Dehalogenation in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to suppress dehalogenation.

Objective: To couple this compound with an arylboronic acid while minimizing the formation of 2-fluorobenzoic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous dioxane, followed by a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio). The solvent should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow Diagram

G start Start prep 1. Add Reactants & Base (Ar-I, Ar-B(OH)₂, K₃PO₄) to dry Schlenk flask start->prep catalyst 2. Add Pd(OAc)₂ / SPhos pre-catalyst mixture prep->catalyst inert 3. Evacuate & Backfill with Argon (3x) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/H₂O) inert->solvent react 5. Heat to 80-100 °C with vigorous stirring solvent->react monitor 6. Monitor by LC-MS for product & byproduct react->monitor workup 7. Cool, Quench, Extract & Purify monitor->workup end End workup->end

Caption: Step-by-step workflow for Suzuki coupling.

This guide is intended to provide a strong foundation for troubleshooting and optimizing your reactions. Remember that every substrate and reaction system is unique, and empirical optimization will always be a key part of achieving the best results.

References

Technical Support Center: Managing Impurities in Reactions of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will address common challenges related to impurity formation in key synthetic transformations, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Understanding the Reactivity and Impurity Profile of this compound

This compound is a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical development.[1][2] Its unique structure, featuring an electron-withdrawing fluorine atom and a versatile iodine atom, allows for a range of synthetic manipulations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3] However, this reactivity also predisposes it to several side reactions that can lead to challenging impurity profiles. Understanding the origin of these impurities is the first step toward effective control.

Frequently Asked Questions (FAQs): General Issues

Q1: What are the most common impurities I should expect when working with this compound?

A1: The most prevalent impurities arise from side reactions during cross-coupling. These include:

  • Protodehalogenation (Hydrodehalogenation): Replacement of the iodine atom with a hydrogen, yielding 2-fluorobenzoic acid.

  • Homocoupling: Dimerization of the boronic acid or ester in Suzuki couplings, or the aryl halide itself.

  • Starting Material Impurities: Residual precursors from the synthesis of this compound, such as regioisomers or incompletely halogenated species.

  • Decarboxylation: Loss of the carboxylic acid group under harsh reaction conditions, though this is less common.

Q2: How does the quality of the starting material affect my reaction?

A2: The purity of your this compound is critical. Commercially available material typically has a purity of ≥ 98%.[1] Impurities from its synthesis, such as regioisomers (e.g., 2-fluoro-3-iodobenzoic acid), can lead to isomeric byproducts that are often difficult to separate from your desired product. Always verify the purity of your starting material by an appropriate analytical method, such as HPLC or NMR, before use.

Q3: Can the fluorine atom participate in side reactions?

A3: The C-F bond is generally very stable and less likely to participate in the common palladium-catalyzed cross-coupling reactions compared to the C-I bond. However, under very harsh conditions or with specific catalysts, C-F activation is possible but is not a typical side reaction in standard Suzuki or Buchwald-Hartwig protocols.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, when using this compound, several side reactions can diminish yield and complicate purification.

Common Impurities in Suzuki-Miyaura Coupling
Impurity NameStructureFormation MechanismMitigation Strategies
2-Fluorobenzoic acid Protodehalogenation: Premature termination of the catalytic cycle where the aryl-palladium intermediate reacts with a proton source (e.g., water, solvent) instead of the boronic acid.Use anhydrous solvents, a non-nucleophilic base (e.g., K₃PO₄), and ensure an inert atmosphere.
Biaryl Homocoupling Product Ar-ArHomocoupling: Reaction of two molecules of the boronic acid, often promoted by the presence of oxygen and Pd(II) species.Rigorously degas the reaction mixture, use a Pd(0) precatalyst, or add a mild reducing agent like potassium formate.[4]
Starting Material Incomplete Reaction: Insufficient catalyst activity, low temperature, or short reaction time.Optimize catalyst and ligand choice, increase temperature, or extend reaction time.

Troubleshooting Workflow for Suzuki-Miyaura Reactions

Suzuki_Troubleshooting start Low Yield or Complex Mixture in Suzuki Reaction check_impurities Identify Major Impurities by LC-MS/NMR start->check_impurities protodehalogenation High Levels of 2-Fluorobenzoic Acid? check_impurities->protodehalogenation homocoupling Significant Boronic Acid Homocoupling? protodehalogenation->homocoupling No solve_proto Troubleshoot Protodehalogenation protodehalogenation->solve_proto Yes incomplete_reaction High Levels of Starting Material? homocoupling->incomplete_reaction No solve_homo Troubleshoot Homocoupling homocoupling->solve_homo Yes solve_incomplete Troubleshoot Incomplete Reaction incomplete_reaction->solve_incomplete Yes end Improved Yield and Purity incomplete_reaction->end No proto_steps Use anhydrous solvents (e.g., dioxane, THF). Use K3PO4 or Cs2CO3 as base. Ensure rigorous degassing. solve_proto->proto_steps homo_steps Thoroughly degas all reagents and solvents. Use a Pd(0) precatalyst (e.g., Pd2(dba)3). Consider adding a mild reducing agent. solve_homo->homo_steps incomplete_steps Increase catalyst loading (1-5 mol%). Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase reaction temperature (80-110 °C). solve_incomplete->incomplete_steps proto_steps->end homo_steps->end incomplete_steps->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for specific substrates.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and SPhos (0.04 eq, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, which can then be extracted into the organic layer.

Section 3: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. As with Suzuki coupling, specific side reactions can occur when using this compound.

Common Impurities in Buchwald-Hartwig Amination
Impurity NameStructureFormation MechanismMitigation Strategies
2-Fluorobenzoic acid Hydrodehalogenation: A competing pathway where the aryl-palladium intermediate is reduced. This can be exacerbated by certain bases and ligands.[5]Use a well-defined precatalyst. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos). Optimize the base; sometimes weaker bases like Cs₂CO₃ are preferable to strong alkoxides.
Di-arylated Amine Over-amination: If a primary amine is used, a second arylation can occur, especially with excess aryl halide or high temperatures.Use a slight excess of the primary amine. Control the reaction temperature and time carefully.
Starting Material Incomplete Reaction: Often due to catalyst deactivation or insufficient reactivity of the amine.Use a more electron-rich and bulky ligand to promote oxidative addition and reductive elimination. Ensure the base is strong enough to deprotonate the amine.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield or Side Products in Buchwald-Hartwig Amination check_impurities Analyze Reaction Mixture by LC-MS start->check_impurities dehalogenation Significant Hydrodehalogenation? check_impurities->dehalogenation over_amination Di-arylated Product Observed? dehalogenation->over_amination No solve_dehalogenation Address Dehalogenation dehalogenation->solve_dehalogenation Yes incomplete_reaction High Amount of Unreacted Starting Material? over_amination->incomplete_reaction No solve_over_amination Minimize Di-arylation over_amination->solve_over_amination Yes solve_incomplete Improve Conversion incomplete_reaction->solve_incomplete Yes end Clean Product Formation incomplete_reaction->end No dehalogenation_steps Screen ligands (e.g., XPhos, RuPhos). Try a weaker base (e.g., Cs2CO3). Use a well-defined precatalyst. solve_dehalogenation->dehalogenation_steps over_amination_steps Use a slight excess of the primary amine. Lower the reaction temperature. Reduce reaction time. solve_over_amination->over_amination_steps incomplete_steps Use a more electron-rich, bulky ligand. Ensure a sufficiently strong base is used (e.g., NaOtBu). Increase temperature if dehalogenation is not an issue. solve_incomplete->incomplete_steps dehalogenation_steps->end over_amination_steps->end incomplete_steps->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Section 4: Analytical Methods and Purification Protocols

Analytical Techniques for Impurity Profiling

Effective management of impurities relies on robust analytical methods to monitor reaction progress and assess final product purity.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for monitoring these reactions. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection) and acetonitrile or methanol is typically effective for separating the starting material, product, and common nonpolar impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for more volatile impurities, such as the decarboxylated product, although derivatization of the carboxylic acid may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation of the final product and can be used to quantify impurities if a suitable internal standard is used. The ¹⁹F NMR spectrum is particularly useful for identifying any fluorine-containing byproducts.

Purification Protocols
  • Aqueous Workup: For both Suzuki and Buchwald-Hartwig reactions, an acidic workup (e.g., with 1M HCl) will protonate the carboxylic acid, allowing for extraction into a common organic solvent like ethyl acetate. A subsequent basic wash (e.g., with saturated NaHCO₃ solution) can be used to remove unreacted starting material if the product is an ester or amide.

  • Recrystallization: This is a highly effective method for purifying the final solid product. The choice of solvent is critical. For benzoic acid derivatives, polar solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good starting points.[8] A general procedure involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a standard alternative. A gradient elution with hexanes and ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape for carboxylic acids, is a common approach.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Fluoro-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in synthetic chemistry. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer expert insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions and challenges encountered when working with this compound in cross-coupling reactions.

Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the most likely initial problems?

A1: Low to no yield in cross-coupling reactions with this compound can often be traced back to a few key issues related to the catalyst and the substrate itself. The primary culprits are typically catalyst poisoning by the carboxylate group and suboptimal reaction conditions. The carboxylic acid, especially when deprotonated to a carboxylate under basic conditions, can coordinate with the palladium catalyst, forming inactive complexes and effectively taking it out of the catalytic cycle.

To troubleshoot, consider the following initial steps:

  • Protect the Carboxylic Acid: The most direct way to prevent catalyst poisoning is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete.

  • Optimize Your Base: If you wish to proceed without a protecting group, screen milder bases such as K₂CO₃ or K₃PO₄. This can reduce the concentration of the carboxylate anion, minimizing its interference with the catalyst.

  • Increase Catalyst Loading: As a straightforward initial test, incrementally increasing the catalyst loading from the typical 1-2 mol% up to 5 mol% can sometimes overcome partial catalyst deactivation and improve yields.

Q2: I'm observing a significant amount of a byproduct that appears to be 2-fluorobenzoic acid (deiodination). How can I prevent this?

A2: The formation of 2-fluorobenzoic acid is a result of a deiodination side reaction. This occurs when the iodine atom is replaced by a hydrogen atom, a common issue in palladium-catalyzed cross-coupling reactions. This side reaction can be minimized by optimizing your reaction conditions to favor the desired cross-coupling pathway.

Here are some strategies to suppress deiodination:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination in the catalytic cycle, outcompeting the deiodination pathway. Ligands like XPhos or SPhos are often effective in these situations.

  • Base and Solvent Optimization: The choice of base and solvent can significantly influence the extent of deiodination. Using a weaker, non-coordinating base in an aprotic solvent can often reduce this side reaction.

  • Slow Addition of Reagents: In some cases, particularly in Suzuki reactions, the slow addition of the boronic acid coupling partner can help to minimize the formation of both homocoupling and dehalogenation byproducts.

Q3: Should I protect the carboxylic acid group on my this compound before attempting a cross-coupling reaction?

A3: The decision to protect the carboxylic acid group is a critical strategic choice that depends on the specific cross-coupling reaction, the reaction conditions, and the overall synthetic route. While proceeding without a protecting group is possible and can save synthetic steps, it often requires more extensive optimization.

Here is a decision-making framework to guide your choice:

G start Start: Cross-coupling with This compound q1 Are you using harsh basic conditions (e.g., NaOH, NaOtBu)? start->q1 protect Protect Carboxylic Acid (e.g., as a methyl or ethyl ester) q1->protect Yes q2 Is your reaction sensitive to the acidic proton? q1->q2 No deprotect Perform Deprotection Step (e.g., hydrolysis) protect->deprotect Post-Coupling no_protect Proceed without Protection q3 Are you observing low yields or catalyst deactivation? no_protect->q3 q2->protect Yes q2->no_protect No optimize Optimize conditions: - Milder base (K₂CO₃, Cs₂CO₃) - Bulky, electron-rich ligand - Anhydrous, degassed solvent q3->optimize Yes end Successful Cross-Coupling q3->end No, reaction is clean q4 Is optimization successful? optimize->q4 q4->protect No q4->end Yes deprotect->end

Caption: Decision workflow for protecting the carboxylic acid group.

In essence, if your planned reaction conditions are harsh, or if initial attempts without protection fail despite some optimization, protecting the carboxylic acid is the most reliable path forward.

Troubleshooting Guides for Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the presence of the fluoro and carboxylic acid groups on this compound requires careful consideration of the catalyst system.

Problem: Low conversion in the Suzuki coupling of this compound with an arylboronic acid.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Palladium Source: While Pd(PPh₃)₄ can be used, air-stable precatalysts like Pd(OAc)₂ are often more convenient.

    • Ligand Choice: The choice of ligand is critical. For this substrate, which is prone to catalyst inhibition, bulky and electron-rich phosphine ligands are highly recommended. Consider screening ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species and can accelerate the catalytic cycle.

  • Base and Solvent System:

    • Base: The base is crucial for the transmetalation step. A common issue is the poor solubility of inorganic bases in organic solvents. A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the reaction. Screen bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.

    • Solvent: Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst and the phosphine ligand.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Air-stable and effective with appropriate ligands.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands to overcome catalyst inhibition.
Base K₃PO₄ (2-3 equivalents)Effective base, often used in biphasic systems.
Solvent Dioxane/Water (4:1 v/v)Good for dissolving both organic and inorganic components.
Temperature 80-100 °CTypical temperature range for Suzuki couplings.
Heck Reaction

The Heck reaction is a method for the arylation of alkenes. The success of this reaction with this compound will depend on catalyst stability and preventing decarboxylation.

Problem: Competing decarboxylation of this compound under Heck reaction conditions.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: Decarboxylation is often promoted by heat. Protecting the carboxylic acid as an ester is a highly effective strategy to prevent this side reaction.

  • Lower Reaction Temperature: If proceeding without a protecting group, try to lower the reaction temperature as much as possible while still achieving a reasonable reaction rate.

  • Catalyst and Ligand System:

    • Palladium Source: Pd(OAc)₂ is a common and effective precatalyst.

    • Ligand: While some Heck reactions can be run "ligand-free," the use of a phosphine ligand is generally recommended, especially with iodoarenes. Triphenylphosphine (PPh₃) is a standard choice, but for more challenging substrates, consider Herrmann's palladacycle or Jefferey's conditions (using a phase-transfer catalyst).

Table 2: Suggested Conditions for Heck Reaction

ComponentRecommendationRationale
Substrate This compound (or its methyl ester)Ester protection minimizes decarboxylation.
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%)Standard and effective precatalyst.
Ligand PPh₃ (2-4 mol%)A common ligand for Heck reactions.
Base Triethylamine (Et₃N) or K₂CO₃Common bases for the Heck reaction.
Solvent DMF or AcetonitrilePolar aprotic solvents are typically used.
Temperature 80-120 °CAdjust as needed to balance reaction rate and decarboxylation.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The standard conditions involving a palladium catalyst and a copper(I) co-catalyst are generally applicable, but optimization may be necessary.

Problem: Failure of the Sonogashira coupling, potentially due to catalyst poisoning.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: As with other couplings, protecting the carboxylic acid as an ester is a prudent first step to avoid complications with the basic reaction medium and potential catalyst inhibition.

  • Copper-Free Conditions: If you suspect the copper co-catalyst is causing issues, or if you are observing significant alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol. These conditions often require a higher catalyst loading or more specialized ligands but can provide cleaner reactions.

  • Base and Solvent: A strong amine base like triethylamine or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.

G start Start: Sonogashira Coupling with This compound Derivative reagents Reactants: - Protected this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI (co-catalyst) - Amine Base (e.g., Et₃N) start->reagents reaction Reaction Mixture in Anhydrous, Degassed Solvent (e.g., THF) reagents->reaction heating Heat to 50-80 °C reaction->heating workup Aqueous Workup and Purification heating->workup product Desired Aryl Alkyne Product workup->product

Caption: General workflow for a Sonogashira coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The success of this reaction is highly dependent on the choice of ligand and base.

Problem: Inefficient C-N bond formation in the Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Ligand Selection is Key: The development of the Buchwald-Hartwig amination has led to several "generations" of catalysts, largely defined by the ligand. For coupling with an aryl iodide, bidentate phosphine ligands like BINAP or DPPF were an early improvement. However, for many amine coupling partners, the more modern, sterically hindered, and electron-rich monophosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) will likely provide superior results.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, depending on the specific amine and aryl halide.

  • Protecting the Carboxylic Acid: Given the strongly basic conditions of the Buchwald-Hartwig amination, it is highly advisable to protect the carboxylic acid group to prevent acid-base side reactions.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Substrate Methyl 2-fluoro-5-iodobenzoateProtection is crucial under strong base conditions.
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common and effective palladium sources.
Ligand XPhos or RuPhos (2-4 mol%)State-of-the-art ligands for broad substrate scope.
Base NaOt-Bu (1.2-1.5 equivalents)A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 80-110 °CTypical temperature range for this reaction.

Concluding Remarks

Successfully employing this compound in cross-coupling reactions is a matter of anticipating and mitigating the challenges posed by the carboxylic acid functionality. A systematic approach to troubleshooting, beginning with the consideration of a protecting group strategy and followed by careful optimization of the catalyst system, base, and solvent, will pave the way for efficient and high-yielding transformations. This guide provides a starting point for your experimental design and a framework for resolving common issues.

Technical Support Center: 2-Fluoro-5-iodobenzoic Acid Reaction Work-ups

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling reactions involving 2-Fluoro-5-iodobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated building block. Its unique structure, featuring a carboxylic acid, a fluorine atom, and an iodine atom, allows for a wide range of transformations but also presents specific challenges during reaction work-up and purification.[1][2][3]

This guide deviates from a standard template to provide a problem-oriented, question-and-answer format that directly addresses the common issues encountered in the lab. We will delve into the causality behind each procedural step, ensuring a robust understanding that empowers you to troubleshoot your experiments effectively.

General Principles & Pre-Work-up Checks

Before initiating any work-up, the single most critical step is to verify reaction completion. An incomplete reaction complicates purification immensely, as the physical properties of your starting material and product may be very similar.

  • Monitoring Tools : Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of the limiting reagent.[4][5]

  • Co-spotting : On a TLC plate, always co-spot your reaction mixture with the starting material(s) to unambiguously identify remaining reactants.[5]

Part 1: Amide Coupling Reactions (e.g., EDC/HOBt, HATU)

Amide bond formation is a primary application for this compound.[4][6] The main challenge in the work-up is the removal of water-soluble coupling agents, byproducts, and unreacted starting materials.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction is complete. How do I effectively remove the urea byproduct from my carbodiimide-mediated coupling (e.g., EDC, DCC)?

Answer: The removal of urea byproducts (like DCU from DCC or the urea derived from EDC) is a classic challenge in amide synthesis. The standard approach is a multi-step aqueous wash, leveraging the differing acid-base properties of the components.

The rationale is to convert byproducts and excess reagents into their respective salts, which are highly soluble in the aqueous phase and can be washed away from the desired amide product in the organic layer.

Detailed Work-up Protocol:

  • Dilution: Dilute the reaction mixture (often in DCM or DMF) with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). This ensures a lower viscosity and better phase separation.[4][5]

  • Acid Wash: Perform two washes with a dilute acidic solution, such as 1 M HCl or 1 M citric acid.[4][5]

    • Causality: This step protonates and removes any unreacted amine starting material and basic additives like DIPEA or pyridine. The resulting ammonium salts are highly water-soluble.

  • Base Wash: Follow with two washes using a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4][5]

    • Causality: This deprotonates and removes unreacted this compound and acidic additives like HOBt or HOAt. The resulting sodium carboxylate/phenolate salts partition into the aqueous layer. Be cautious and vent the separatory funnel frequently, as CO₂ gas is evolved.

  • Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer and break up any emulsions that may have formed.[4][5]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.[4]

Question 2: After the aqueous wash, my crude NMR still shows unreacted this compound. What went wrong?

Answer: This typically indicates an insufficient base wash. There are two common causes:

  • Incomplete Neutralization: You may not have used enough sodium bicarbonate solution to neutralize all the acidic species in the organic layer. The carboxylic acid will remain in its neutral, organic-soluble form if not converted to its salt.

  • Poor Partitioning: If the reaction was highly concentrated, a single wash might not be sufficient for the complete transfer of the carboxylate salt into the aqueous phase.

Solution:

  • Repeat the wash with saturated NaHCO₃ solution. Ensure vigorous shaking for at least one minute to maximize contact between the phases.

  • If the problem persists, a dilute (e.g., 0.5 M) NaOH wash can be used, as it is a stronger base. However, this carries a risk of hydrolyzing the desired amide product, especially if it is an ester-amide or otherwise labile. This should be performed quickly and preferably at a low temperature (0 °C).

Workflow for Amide Coupling Work-up

Below is a visual guide to the decision-making process for a standard amide coupling work-up.

G start Reaction Complete? (TLC/LC-MS) dilute Dilute with EtOAc or DCM start->dilute Yes acid_wash Wash with 1M HCl dilute->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash Removes: Excess Amine, DIPEA brine_wash Wash with Brine base_wash->brine_wash Removes: Unreacted Acid, HOBt dry Dry (Na2SO4), Filter brine_wash->dry Removes: Bulk Water concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: Standard aqueous work-up for amide coupling.

Part 2: Suzuki Cross-Coupling Reactions

The iodine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][7] Work-up challenges here revolve around removing the palladium catalyst, ligands, and boron-containing byproducts.[8][9]

Frequently Asked Questions & Troubleshooting

Question 1: My reaction mixture is a black suspension. How do I remove the palladium catalyst and phosphine ligand byproducts?

Answer: The black solid is likely palladium black, formed from the decomposition of the Pd(0) catalyst. Both residual catalyst and oxidized phosphine ligands (e.g., triphenylphosphine oxide) must be removed.

Solutions:

  • Initial Filtration: After diluting the reaction mixture with an organic solvent, perform a filtration through a pad of Celite® or a small plug of silica gel. This will remove the insoluble palladium black.[9]

  • Aqueous Washes:

    • Ammonium Chloride (NH₄Cl): Washing with a saturated aqueous solution of NH₄Cl can help complex and remove some residual palladium species.[9]

    • Acid/Base Washes: A standard acid/base wash sequence (as described for amides) is crucial. The base wash (NaHCO₃) is particularly important for removing the boronic acid starting material and the acidic this compound starting material.

  • Targeted Removal of Phosphine Oxides: Triphenylphosphine oxide can be difficult to remove as it is often co-polar with the product. One effective strategy is to concentrate the crude material and triturate with a non-polar solvent like pentane or a hexane/ether mixture. The phosphine oxide is often insoluble and can be filtered off.[9]

  • Column Chromatography: This is almost always necessary for high purity. Phosphine oxides are typically very polar and UV-active, making them easy to track during chromatography.[9]

Question 2: I'm struggling to separate my product from boronic acid homocoupling byproducts. Any advice?

Answer: Homocoupling of the boronic acid partner is a common side reaction, especially if oxygen is not rigorously excluded from the reaction.[8][10] These byproducts often have similar polarity to the desired product, making chromatographic separation challenging.

Solutions:

  • Optimize Chromatography: A shallow solvent gradient and high-quality silica gel can improve resolution. Sometimes switching to a different solvent system (e.g., Toluene/Acetone instead of Hexane/EtOAc) can alter the elution order and improve separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find one that leaves the byproduct in the mother liquor.

  • Boron Scavenging: Washing the organic layer with a 1M KF solution can sometimes help remove boron-containing residues by precipitating them as potassium trifluoroborate salts.[9] Another common technique is to repeatedly concentrate the reaction mixture from methanol, which forms volatile trimethyl borate.[9]

Question 3: The carboxylic acid seems to interfere with the reaction, leading to low yields and inconsistent results. What can I do?

Answer: The acidic proton of the carboxylic acid can interfere with the basic conditions of the Suzuki coupling and potentially poison the catalyst.[8] While many Suzuki couplings tolerate free carboxylic acids, protecting the group is a robust strategy to improve reliability.

Recommendation: Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling.[8] The ester is generally inert to the coupling conditions and can be easily hydrolyzed back to the carboxylic acid in a subsequent step.

Workflow for Suzuki Coupling Purification

This diagram outlines a typical purification strategy after a Suzuki coupling reaction.

G start Crude Reaction Mixture filter Dilute & Filter through Celite/Silica start->filter wash Perform Aqueous Washes (Acid, Base, Brine) filter->wash Removes Pd(0) concentrate Concentrate Organic Layer wash->concentrate Removes Salts, Boronic Acid purify Purification concentrate->purify column Column Chromatography purify->column If oil or complex mixture recrystal Recrystallization purify->recrystal If solid final Pure Product column->final recrystal->final

Caption: Purification workflow for Suzuki coupling reactions.

Part 3: Esterification & Hydrolysis

Frequently Asked Questions & Troubleshooting

Question 1: How do I work up a Fischer esterification of this compound that hasn't gone to completion?

Answer: The key is to separate the unreacted carboxylic acid from the more non-polar ester product. An acid-base liquid-liquid extraction is ideal.

Protocol:

  • Neutralize Catalyst: Cool the reaction mixture and carefully neutralize the strong acid catalyst (e.g., H₂SO₄) by slowly adding it to a stirred, cold solution of saturated sodium bicarbonate.

  • Extract: Extract the mixture with an organic solvent like ethyl acetate.

  • Base Wash: Wash the organic layer thoroughly with saturated NaHCO₃ solution. This will convert the unreacted this compound into its water-soluble sodium salt, removing it from the organic layer.[11]

  • Isolate Product: The organic layer, now containing primarily the ester, can be washed with brine, dried, and concentrated. The starting acid can be recovered from the aqueous layers by acidifying with HCl and extracting back into an organic solvent if desired.

Question 2: What is the standard procedure for working up the hydrolysis of a 2-Fluoro-5-iodobenzoyl ester?

Answer: The goal of a hydrolysis work-up is the reverse of the esterification work-up: you want to isolate the newly formed carboxylic acid.

Protocol:

  • Acidify: Once the hydrolysis is complete (monitored by TLC/LC-MS), cool the reaction mixture (often in aqueous base like NaOH/LiOH) in an ice bath.

  • Precipitate/Extract: Slowly add 1M HCl until the pH is acidic (pH ~2-3). The this compound product, being insoluble in acidic water, will often precipitate as a solid.

  • Isolate: If a solid precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution or oils out, extract the aqueous mixture several times with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Data & Properties Summary

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 124700-41-0[1]
Molecular Formula C₇H₄FIO₂[1][3]
Molecular Weight 266.01 g/mol [12]
Appearance White Powder / Solid[1]
Melting Point 164-168 °C[1][3]

Table 2: Common Aqueous Solutions for Work-up

ReagentPurposeTarget Species Removed
1 M HCl Acid WashBasic compounds (amines, DIPEA, pyridine)
Sat. NaHCO₃ Base WashAcidic compounds (carboxylic acids, HOBt)
Sat. NH₄Cl Neutral WashQuenching organometallics, removing some metal salts
Sat. NaCl (Brine) Final WashRemoves bulk water, breaks emulsions

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Fluoro-5-iodobenzoic Acid: An Evaluation of HPLC and UHPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Fluoro-5-iodobenzoic acid, a key building block in the synthesis of novel therapeutics, demands rigorous analytical characterization to ensure it meets the stringent requirements of the industry.[1][2][3] This guide provides an in-depth comparison of two powerful liquid chromatography techniques for the purity assessment of this compound: the robust, conventional High-Performance Liquid Chromatography (HPLC) and the advanced, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC). We will dissect the causality behind methodological choices, present detailed, self-validating protocols, and offer a data-driven comparison to guide researchers and quality control professionals in selecting the optimal approach for their specific needs.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound (C₇H₄FIO₂, MW: 266.01 g/mol ) is a halogenated aromatic carboxylic acid.[1] Its unique structure, featuring both fluorine and iodine substituents, makes it a versatile intermediate in organic synthesis, particularly for creating complex molecules through cross-coupling reactions.[2] The purity of this starting material is paramount, as even trace impurities can propagate through multi-step syntheses, potentially leading to undesired side products, reduced yield, and complications in the final drug substance.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique used throughout the pharmaceutical industry for its ability to separate, identify, and quantify components within a mixture.[4][5] This guide will first establish a robust, workhorse reversed-phase HPLC method suitable for routine quality control. We will then contrast this with a modern UHPLC method, exploring the profound impact of particle size reduction on analytical speed, resolution, and sensitivity.[6][7]

Foundational Strategy: Method Development Grounded in Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte's properties.[5] For this compound, the following characteristics dictate our chromatographic strategy:

  • Acidity: As a benzoic acid derivative, the molecule possesses an ionizable carboxylic acid group. To achieve reproducible retention and sharp, symmetrical peaks in reversed-phase chromatography, its ionization must be suppressed. This is accomplished by maintaining the mobile phase pH at least one unit below the analyte's pKa, a core principle in HPLC method development.[5][8]

  • Polarity: The molecule has both polar (carboxylic acid) and non-polar (halogenated benzene ring) characteristics, making it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

  • UV Absorbance: The aromatic ring provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector, one of the most common detectors in HPLC systems.[4]

Method 1: The Workhorse – A Validatable HPLC-UV Purity Method

This method is designed for reliability and is executable on any standard HPLC system, making it ideal for routine quality control environments. The choice of a C18 column is deliberate; it is the most widely used reversed-phase chemistry, offering broad applicability for small molecules.[8][9]

Experimental Protocol: HPLC-UV

Instrumentation & Consumables:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standard: this compound (≥98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagents: Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).

Chromatographic Conditions:

Parameter Setting Rationale
Stationary Phase C18, 4.6 x 150 mm, 5 µm particles A standard dimension column providing good resolution and efficiency for routine analysis.
Mobile Phase A Water with 0.1% H₃PO₄ The aqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% H₃PO₄ The organic modifier. H₃PO₄ is added to both phases to ensure consistent pH and suppress analyte ionization for optimal peak shape.[8]
Gradient Elution 0-2 min, 30% B; 2-12 min, 30-90% B; 12-14 min, 90% B; 14-14.1 min, 90-30% B; 14.1-18 min, 30% B A gradient is essential for impurity profiling, ensuring that both more polar and less polar impurities are eluted and separated from the main peak.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm internal diameter (ID) column.[10]
Column Temperature 35 °C Elevated temperature reduces mobile phase viscosity, lowers backpressure, and ensures reproducible retention times.
Detection 235 nm Wavelength selected for high absorbance of the analyte.

| Injection Volume | 10 µL | |

Sample Preparation:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria established by guidelines such as ICH Q2(R1).[11][12]

  • Reproducibility: Relative Standard Deviation (%RSD) of the peak area should be ≤ 2.0%.

  • Peak Shape: Tailing factor for the main peak should be ≤ 2.0.

  • Efficiency: The theoretical plate count should be ≥ 2000.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H₂O/H₃PO₄) HPLC HPLC System (Pump, Autosampler) MobilePhase->HPLC SamplePrep Sample & Standard Preparation (0.1 mg/mL) SamplePrep->HPLC 10 µL Injection Column C18 Column (4.6x150mm, 5µm) HPLC->Column 1.0 mL/min Detector UV Detector (235 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Purity Report & SST Verification CDS->Report UHPLC_Workflow cluster_prep_uhplc Preparation cluster_analysis_uhplc Analysis cluster_data_uhplc Data Processing MobilePhase_U Mobile Phase (ACN/H₂O/H₃PO₄) UHPLC UHPLC System (High-Pressure Pump) MobilePhase_U->UHPLC SamplePrep_U Sample & Standard Preparation (0.1 mg/mL) SamplePrep_U->UHPLC 2 µL Injection Column_U C18 Column (2.1x50mm, 1.7µm) UHPLC->Column_U 0.5 mL/min Detector_U UV Detector (235 nm) Column_U->Detector_U CDS_U Chromatography Data System (CDS) Detector_U->CDS_U Report_U High-Throughput Purity Report CDS_U->Report_U

References

A Comparative Guide to the Analysis of 2-Fluoro-5-iodobenzoic Acid and Its Derivatives: GC-MS, HPLC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate and robust analysis of key pharmaceutical intermediates is paramount. 2-Fluoro-5-iodobenzoic acid is a versatile building block in the synthesis of complex aromatic systems and active pharmaceutical ingredients, owing to the unique reactivity conferred by its fluorine and iodine substituents.[1] The ability to reliably quantify and characterize this molecule and its derivatives is crucial for process optimization, quality control, and metabolic studies.

This comprehensive guide provides an in-depth comparison of three powerful analytical techniques for the analysis of this compound and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the technical nuances of a specifically tailored GC-MS method, including the critical step of derivatization, and objectively compare its performance against established HPLC and NMR protocols.

The Challenge of Analyzing this compound

The physicochemical properties of this compound—a solid at room temperature with a melting point of 164-168 °C and a polar carboxylic acid functional group—present distinct analytical challenges.[1] Direct analysis by GC-MS is hindered by its low volatility and potential for thermal degradation in the injector port. Therefore, a chemical modification step, known as derivatization, is essential to convert the analyte into a more volatile and thermally stable form.

In-Depth Look: A Robust GC-MS Method for this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the potent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] For acidic analytes like this compound, a well-designed GC-MS method offers high resolution and low detection limits.

The Cornerstone of Success: Derivatization

To overcome the inherent non-volatility of this compound, a derivatization step is imperative. The most common and effective approach for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar and more volatile ester.[3] Trimethylsilylation is a widely used technique for this purpose.[4][5]

Rationale for Derivatization Agent Selection:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a highly effective silylating reagent. BSTFA is a strong silyl donor, while TMCS acts as a catalyst, driving the reaction to completion. This combination readily derivatizes carboxylic acids, alcohols, and phenols.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • Sample Extraction: For samples in a complex matrix (e.g., plasma, reaction mixture), a liquid-liquid extraction is recommended. Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl) and extract with a water-immiscible organic solvent like ethyl acetate.[4][5]

  • Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile). Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point, offering a balance of selectivity for a range of compounds.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

DOT Diagram: GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Matrix extraction Liquid-Liquid Extraction (Ethyl Acetate, pH 2) start->extraction dry Evaporation (Nitrogen Stream) extraction->dry deriv Derivatization (BSTFA + 1% TMCS, 70°C) dry->deriv injection GC Injection (Splitless, 250°C) deriv->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection qual Qualitative Analysis (Library Matching) detection->qual quant Quantitative Analysis (Peak Integration) detection->quant

Caption: Workflow for the GC-MS analysis of this compound.

Comparative Analysis: GC-MS vs. HPLC-UV and NMR

While GC-MS offers excellent sensitivity and specificity, other analytical techniques provide complementary information and may be more suitable for certain applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without derivatization.[6]

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For this compound, a reversed-phase C18 column is typically used, where the polar analyte has a lower affinity for the nonpolar stationary phase and elutes earlier with a more polar mobile phase. UV detection is suitable due to the aromatic nature of the molecule.

Typical HPLC-UV Method:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is common.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength corresponding to the absorbance maximum of the analyte (typically around 230-280 nm).

  • Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) for improved reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about a molecule.[9] It is an invaluable tool for unambiguous identification and structure elucidation.

Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, one can deduce the chemical environment of each atom and how they are connected. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

General NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is required.[9]

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F spectra.

Performance Comparison

FeatureGC-MSHPLC-UVNMR
Sample Preparation Derivatization requiredMinimal (dissolution)Minimal (dissolution)
Sensitivity Very high (pg to fg)High (ng to µg)Low (mg)
Selectivity Very highModerate to highHigh
Analysis Time Moderate (15-30 min)Fast to moderate (5-20 min)Slow (minutes to hours)
Quantitative Accuracy ExcellentExcellentGood (qNMR)
Structural Information Good (fragmentation pattern)Limited (retention time)Excellent (unambiguous)
Cost HighModerateVery high
Throughput HighHighLow

Deciding on the Right Analytical Tool

The choice of analytical technique depends on the specific research question and experimental constraints.

DOT Diagram: Method Selection Guide

Method_Selection cluster_goals cluster_methods start Analytical Goal quant Trace Quantification start->quant High Sensitivity Needed? routine Routine QC/Purity start->routine Routine Analysis? structure Structure Elucidation start->structure Structural Info Needed? gcms GC-MS quant->gcms hplc HPLC-UV routine->hplc nmr NMR structure->nmr

Caption: A decision guide for selecting the appropriate analytical method.

Use GC-MS when:

  • High sensitivity and low detection limits are required.

  • Analyzing complex matrices where high selectivity is crucial.

  • Confirming the identity of known compounds through library matching of mass spectra.

Use HPLC-UV when:

  • A rapid and routine method for quantification and purity assessment is needed.

  • Derivatization is undesirable or impractical.

  • Analyzing thermally unstable or non-volatile derivatives.

Use NMR when:

  • Unambiguous structural confirmation is the primary goal.

  • Identifying unknown impurities or byproducts.

  • Studying molecular dynamics and conformation.

Conclusion

The analysis of this compound and its derivatives can be effectively accomplished using GC-MS, HPLC-UV, and NMR spectroscopy. While a well-developed GC-MS method involving derivatization offers unparalleled sensitivity and selectivity, HPLC-UV provides a more straightforward and high-throughput approach for routine analysis. NMR remains the gold standard for definitive structural elucidation. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate analytical strategy to achieve their scientific objectives.

References

Comparative Guide to the Synthesis of 2-Fluoro-5-iodobenzoic Acid: A Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-iodobenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique halogenated structure provides a versatile scaffold for medicinal chemists and material scientists to develop novel molecular entities.[1] This guide provides a comprehensive validation and comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient synthesis of this compound in a laboratory setting.

Introduction

The strategic incorporation of fluorine and iodine atoms into a benzoic acid framework makes this compound a highly sought-after building block in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.[2][3] Given its importance, the validation of a robust and reproducible synthetic route is paramount for ensuring consistent quality and yield.

This guide will focus on two common synthetic pathways:

  • Route 1: Diazotization-Iodination of 2-Amino-5-fluorobenzoic Acid. This classical approach involves the conversion of an amino group to a diazonium salt, followed by substitution with iodide.

  • Route 2: Ortho-iodination of 2-Fluorobenzoic Acid. This method explores the direct functionalization of the C-H bond ortho to the fluorine atom.

We will delve into the experimental details of each route, providing a step-by-step protocol, and then compare them based on yield, purity, scalability, safety, and cost-effectiveness.

Mechanistic Considerations

A foundational understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Diazotization and Sandmeyer-type Reaction

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[4] The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The amine then attacks the nitrosonium ion (NO⁺) to form a nitrosamine, which, after a series of proton transfers and water elimination, yields the diazonium salt.

Diazotization 2-Amino-5-fluorobenzoic Acid 2-Amino-5-fluorobenzoic Acid Diazonium Salt Diazonium Salt 2-Amino-5-fluorobenzoic Acid->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound KI

Caption: Diazotization-Iodination Pathway.

Directed Ortho-Metalation and Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[7] In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[7] For 2-fluorobenzoic acid, the carboxylic acid group can act as a DMG after in-situ deprotonation. The resulting aryllithium species is then quenched with an iodine source.

OrthoIodination 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid Ortho-lithiated Intermediate Ortho-lithiated Intermediate 2-Fluorobenzoic Acid->Ortho-lithiated Intermediate 1. n-BuLi, THF -78 °C This compound This compound Ortho-lithiated Intermediate->this compound 2. I₂

Caption: Directed Ortho-Iodination Pathway.

Experimental Protocols

The following protocols are presented as a starting point for laboratory synthesis and may require optimization based on specific equipment and reagent quality.

Route 1: Diazotization-Iodination of 2-Amino-5-fluorobenzoic Acid

This procedure is adapted from established methods for the synthesis of iodoaromatic compounds from their corresponding anilines.[6][8][9]

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether

  • Deionized Water

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-fluorobenzoic acid (1 equivalent) in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Gently heat the mixture to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color should fade).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Route 2: Ortho-iodination of 2-Fluorobenzoic Acid

This protocol is based on general procedures for directed ortho-metalation.[7]

Materials:

  • 2-Fluorobenzoic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and an argon/nitrogen inlet.

    • Dissolve 2-fluorobenzoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiated Intermediate Formation:

    • Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. A color change is typically observed.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Iodination:

    • In a separate flask, dissolve iodine (1.2 equivalents) in anhydrous THF.

    • Slowly add the iodine solution to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to pH 1-2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Comparative Analysis

ParameterRoute 1: Diazotization-IodinationRoute 2: Ortho-iodination
Starting Material Availability 2-Amino-5-fluorobenzoic acid may be less common and more expensive.2-Fluorobenzoic acid is a readily available and relatively inexpensive starting material.
Reagent Handling & Safety Diazonium salts can be unstable and potentially explosive, especially if isolated. Requires careful temperature control.n-Butyllithium is pyrophoric and requires handling under inert atmosphere. Cryogenic temperatures are necessary.
Yield & Purity Yields can be variable and are often moderate. Purity of the crude product may require significant purification.Generally provides good to excellent yields. Purity can be high after purification.
Scalability Scalable with appropriate engineering controls for handling diazonium intermediates.Scalability can be challenging due to the need for large volumes of anhydrous solvents and cryogenic temperatures.
Cost-Effectiveness Can be more expensive due to the cost of the starting material.The use of n-BuLi and anhydrous solvents adds to the cost, but the cheaper starting material can offset this.
Reaction Conditions Requires low temperatures (0-5 °C) for the diazotization step.Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.

Validation and Characterization

Successful synthesis of this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 164-168 °C[2][10]
¹H NMR Characteristic aromatic proton signals with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Signals corresponding to the seven carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant.
¹⁹F NMR A singlet or a multiplet in the expected chemical shift range for an aryl fluoride.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 266.01 g/mol .[10]
Infrared (IR) Spectroscopy Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-F and C-I bond vibrations.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Diazotization-Iodination) is a classic and well-established method. While it may suffer from moderate yields and the handling of potentially unstable diazonium intermediates, it is a valuable technique, particularly when the starting amine is readily available. Careful control of the reaction temperature is critical for success.

Route 2 (Ortho-iodination) provides a more direct approach from a simpler starting material and often results in higher yields. However, it demands more stringent reaction conditions, including the use of pyrophoric reagents and cryogenic temperatures, which may not be suitable for all laboratory settings.

For laboratories equipped to handle organometallic reagents and inert atmosphere techniques, Route 2 is recommended for its efficiency and higher potential yields. For those with limitations in this area, Route 1 remains a solid and dependable, albeit potentially lower-yielding, alternative.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available starting materials, equipment, and desired scale of the reaction. The information provided in this guide should serve as a valuable resource for making an informed decision and for the successful synthesis and validation of this compound.

References

A Senior Application Scientist's Guide to Catalytic C-C Bond Formation with 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-5-iodobenzoic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and the construction of complex biaryl and enyne scaffolds are paramount for the development of novel therapeutics. This compound has emerged as a valuable building block, offering a unique combination of functionalities: a carboxylic acid for further derivatization, a fluorine atom to modulate physicochemical properties, and a reactive iodine atom poised for carbon-carbon bond formation. This guide provides a comparative analysis of catalytic systems for the three most prevalent cross-coupling reactions involving this substrate: Suzuki-Miyaura, Heck, and Sonogashira couplings. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in catalyst selection, thereby accelerating their research endeavors.

The Challenge: Balancing Reactivity with Selectivity

The electron-withdrawing nature of the fluorine and carboxylic acid groups on the aromatic ring of this compound can influence the reactivity of the carbon-iodine bond. While the C-I bond is inherently reactive towards oxidative addition to a palladium(0) center, a critical consideration is the potential for decarboxylation of the benzoic acid moiety under the often basic and high-temperature conditions of cross-coupling reactions. While benzoic acids are generally stable, electron-poor derivatives can be more susceptible to this undesired side reaction[1][2]. Therefore, the choice of catalyst, ligand, base, and solvent is a delicate balance to achieve high yields of the desired coupled product while minimizing side reactions.

Comparative Analysis of Catalytic Systems

The following sections provide a head-to-head comparison of various palladium-based catalytic systems for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. The data presented is a synthesis of literature findings on this specific substrate and structurally related analogs.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it a cornerstone for the synthesis of biaryl compounds. The choice of phosphine ligand is critical for achieving high efficiency, particularly with sterically demanding or electronically challenging substrates.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[3]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10012>95[4]
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O802~90[5]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801285-90[6]

Note: Yields are representative and can vary based on the specific boronic acid partner and reaction scale.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_base Base Activation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (this compound) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Ar-Pd(II)-Ar'L_n->Ar-Ar' (Product) Ar'-B(OH)₂ Ar'-B(OH)₂ [Ar'-B(OH)₃]⁻ [Ar'-B(OH)₃]⁻ Ar'-B(OH)₂->[Ar'-B(OH)₃]⁻ Base Heck_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (this compound) Alkenyl-Pd(II) Complex Alkenyl-Pd(II) Complex Ar-Pd(II)(I)L_n->Alkenyl-Pd(II) Complex Migratory Insertion (Alkene) Alkenyl-Pd(II) Complex->Pd(0)L_n β-Hydride Elimination + Base Substituted Alkene\n(Product) Substituted Alkene (Product) Alkenyl-Pd(II) Complex->Substituted Alkene\n(Product) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)-alkynyl-L_n Ar-Pd(II)-alkynyl-L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)-alkynyl-L_n Transmetalation Ar-Pd(II)-alkynyl-L_n->Pd(0)L_n Reductive Elimination Ar-alkyne (Product) Ar-alkyne (Product) Ar-Pd(II)-alkynyl-L_n->Ar-alkyne (Product) Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Base, Cu(I) Cu(I) Acetylide->Ar-Pd(II)(I)L_n Transmetalation Link Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh & Combine: - this compound - Coupling Partner - Base - Solvent Degas Degas with Inert Gas (e.g., Argon) Reagents->Degas Catalyst Add Catalyst System (Pd source + Ligand) Degas->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench (e.g., with water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, 2-Fluoro-5-iodobenzoic acid (CAS: 124700-41-0) serves as a critical halogenated building block.[1][2] Its unique structure, featuring both fluorine and iodine substituents, makes it a versatile intermediate for introducing specific functionalities and constructing complex aromatic systems.[2] Accurate quantification of this compound is paramount for reaction monitoring, purity assessment, quality control, and pharmacokinetic studies.

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. Our objective is to equip you with the technical insights required to select and implement the most appropriate analytical strategy for your specific research and development needs.

At-a-Glance: Comparison of Core Analytical Methods

The optimal method for quantifying this compound is contingent on factors such as required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. Below is a summary of the key performance characteristics of the most viable techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection via UV absorbance.Separation based on polarity, with highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.Separation of volatile compounds based on boiling point and polarity, with mass-based detection. Requires derivatization for non-volatile analytes.
Typical Limit of Quantitation (LOQ) 0.2 - 4 µg/mL (for benzoic acid)[3][4][5]0.09 - 14.1 ng/mL (ppb) (for fluorobenzoic acids)[6]6 - 44 ng/L (ppt) (for fluorobenzoic acids)[7]
Linearity (R²) > 0.999[4][5]Typically > 0.995[6]Typically > 0.99
Key Advantages Robust, widely available, cost-effective, excellent for purity analysis and quantification of major components.Exceptional sensitivity and selectivity, ideal for trace analysis in complex matrices (e.g., biological fluids), requires no derivatization.Very high sensitivity, excellent for trace analysis.
Key Disadvantages Lower sensitivity compared to MS methods, potential for interference from co-eluting impurities in complex matrices.Higher equipment and maintenance costs, potential for matrix effects (ion suppression/enhancement).[8]Requires mandatory chemical derivatization to increase volatility, adding time and complexity to sample preparation.[7][9]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of quality control and research labs for its robustness and reliability in quantifying primary components and assessing purity. The polarity of this compound makes it an ideal candidate for this technique.

Expertise & Rationale

The fundamental principle is the separation of the analyte from other matrix components on a nonpolar stationary phase (typically C18) using a polar mobile phase. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is a critical choice.[10] Benzoic acids are weak acids and can exist in both ionized (deprotonated) and non-ionized (protonated) forms depending on the pH. By acidifying the mobile phase to a pH well below the analyte's pKa (~3-4), we ensure the carboxylic acid group remains consistently protonated. This single, neutral form interacts more predictably with the C18 stationary phase, resulting in a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.[11]

Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for fluorinated and halogenated benzoic acids.[12][13]

  • Instrumentation and Consumables:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Reagent: Formic acid (≥98%).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~230-235 nm (A preliminary UV scan of a standard is recommended to determine the absorbance maximum).[3][11]

    • Injection Volume: 10 µL.

  • Sample Preparation & Calibration:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolation from this curve.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Standard cal Create Calibration Curve (e.g., 1-100 µg/mL) stock->cal quant Integrate Peak Area & Quantify vs. Curve cal->quant sample Dissolve & Dilute Unknown Sample filt Filter (0.45 µm) sample->filt inj Inject 10 µL onto C18 Column filt->inj sep Gradient Elution (ACN/H₂O/Formic Acid) inj->sep det UV Detection (~235 nm) sep->det chrom Generate Chromatogram det->chrom chrom->quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity, such as analyzing trace amounts in biological matrices or environmental samples, LC-MS/MS is the superior choice. It provides unparalleled selectivity by monitoring a specific fragmentation pattern of the target analyte.

Expertise & Rationale

This technique couples the separation power of HPLC with the detection specificity of a triple quadrupole mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI). For a carboxylic acid, ESI in negative ion mode (ESI-) is highly efficient, as it readily deprotonates the acid to form the [M-H]⁻ ion. This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and is virtually unique to the analyte, eliminating interference from co-eluting matrix components.[14]

Experimental Protocol: LC-MS/MS

This protocol is based on established methods for analyzing various fluorobenzoic acids in trace amounts.[6]

  • Instrumentation and Consumables:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A fast gradient is suitable, e.g., 10% to 90% B in 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

    • Precursor Ion [M-H]⁻: m/z 264.9 (Calculated for C₇H₃FIO₂⁻).

    • MRM Transitions: These must be determined empirically by infusing a standard solution. A likely transition would involve the loss of CO₂ (44 Da), resulting in a product ion of m/z 220.9. A second, qualifying transition should also be optimized.

    • Key Source Parameters: Capillary Voltage, Source Temperature, and Gas Flows must be optimized for maximum signal intensity.

  • Sample Preparation & Quantification:

    • Sample preparation is similar to HPLC-UV but may involve a solid-phase extraction (SPE) step for cleanup and concentration from complex matrices like water or plasma.[8]

    • Quantification is performed using a calibration curve, often with the inclusion of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity but is reserved for analytes that are thermally stable and volatile. Carboxylic acids like this compound are non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile ester.[14]

Expertise & Rationale

The core of this method is the conversion of the polar -COOH group into a nonpolar ester, typically a methyl ester. This transformation drastically lowers the boiling point of the analyte, allowing it to be volatilized in the heated GC inlet without decomposition. Reagents like BF₃ in methanol (BF₃·MeOH) or pentafluorobenzyl bromide (PFB-Br) are effective for this esterification.[7][15] Once derivatized, the analyte is separated from other volatile components in a GC column based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides sensitive and selective detection. This method is particularly powerful for ultra-trace analysis in environmental samples after an extraction and concentration step.[7][16]

Experimental Protocol: GC-MS with Derivatization

This protocol is adapted from a validated method for the ultra-trace analysis of 21 fluorobenzoic acids.[7][9]

  • Instrumentation and Consumables:

    • GC system with a mass spectrometer detector (e.g., single quadrupole).

    • Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Derivatization reagent: Boron trifluoride-methanol solution (BF₃·MeOH, ~14%).

    • Solvents: Methanol, Ethyl Acetate (or other suitable extraction solvent).

  • Sample Preparation and Derivatization:

    • Prepare standards and samples in a solvent such as methanol. If extracted from an aqueous matrix, the extract must be evaporated to dryness.

    • To the dried residue (or a methanolic solution), add 200 µL of BF₃·MeOH reagent.

    • Seal the vial tightly and heat at 60-70 °C for 30-60 minutes to form the methyl ester.

    • Cool the vial to room temperature.

    • Extract the resulting methyl 2-fluoro-5-iodobenzoate derivative into an organic solvent like ethyl acetate. This sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • MS Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for maximum sensitivity.

Visualization: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing start Analyte in Solution or as Dry Residue add_reagent Add BF₃·MeOH Reagent start->add_reagent heat Heat Vial (e.g., 60°C, 30 min) add_reagent->heat extract Extract Methyl Ester into Organic Solvent heat->extract inj Inject into GC extract->inj sep Separate on DB-5MS Column inj->sep det MS Detection (EI) in SIM Mode sep->det chrom Generate Chromatogram det->chrom quant Integrate & Quantify chrom->quant

Caption: Workflow for GC-MS analysis including the mandatory derivatization step.

Concluding Remarks: Selecting the Right Tool for the Job

The quantification of this compound can be approached with several robust analytical techniques. The "fitness for purpose" of a given method is the guiding principle for selection.[17]

  • Choose RP-HPLC-UV for routine quality control, purity assessments, and quantification in simple matrices where analyte concentrations are relatively high (>1 µg/mL). Its operational simplicity and cost-effectiveness are significant advantages.

  • Choose LC-MS/MS when high sensitivity and selectivity are non-negotiable. It is the premier technique for trace quantification in complex biological or environmental samples, offering direct analysis without derivatization.

  • Choose GC-MS for ultra-trace analysis if LC-MS/MS is unavailable. While it provides excellent sensitivity, the mandatory derivatization step increases sample preparation time and introduces additional sources of variability.

Ultimately, the development and validation of any analytical method must be rigorously documented to ensure the data generated is accurate, precise, and reliable, in accordance with established guidelines.[18][19][20]

References

A Senior Application Scientist's Guide to the Biological Activity of 2-Fluoro-5-iodobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the nuanced interplay of functional groups on a molecular scaffold is a critical determinant of biological activity. The 2-Fluoro-5-iodobenzoic acid backbone presents a fascinating case study in how halogen substitution can modulate the therapeutic potential of a molecule. This guide offers a comparative analysis of the biological activities of this compound and its analogs, drawing upon established principles of medicinal chemistry and available experimental data to inform the strategic design of novel therapeutic agents.

The Strategic Importance of Halogenation in Drug Design

The introduction of halogen atoms, such as fluorine and iodine, into a drug candidate is a well-established strategy to enhance its pharmacological profile. These substitutions can profoundly influence a molecule's lipophilicity, electronic properties, metabolic stability, and binding interactions with its biological target.[1]

  • Fluorine: Often considered a "super-hydrogen," the small size and high electronegativity of fluorine can lead to improved binding affinity, enhanced metabolic stability by blocking sites of oxidation, and altered acidity of nearby functional groups.

  • Iodine: The large size and polarizability of iodine allow it to form potent halogen bonds, a type of non-covalent interaction that can significantly enhance binding to a target protein. The iodine atom also serves as a versatile synthetic handle for further molecular modifications through cross-coupling reactions.[2]

The combination of both a fluorine and an iodine atom on the benzoic acid scaffold, as seen in this compound, offers a unique set of physicochemical properties that can be exploited in drug discovery.

Comparative Biological Activities: A Focus on Anticancer Potential

While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) from research on related halogenated benzoic acid derivatives and the downstream products synthesized from them. Benzoic acid derivatives have been widely investigated for their anticancer properties.[3] The functional groups on the aromatic ring play a crucial role in their mechanism of action, which can include the inhibition of key enzymes involved in cancer progression.

Inferred Structure-Activity Relationship Trends

Based on general principles of medicinal chemistry and data from related compound series, we can propose the following SAR trends for this compound analogs:

AnalogKey Structural FeatureAnticipated Impact on Biological ActivityRationale
This compound Parent CompoundBaseline activityThe combination of fluorine's electronic influence and iodine's potential for halogen bonding provides a strong starting point for biological activity.
2-Chloro-5-iodobenzoic acid Replacement of Fluorine with ChlorinePotentially altered potency and selectivityChlorine is larger and less electronegative than fluorine, which could modify binding interactions and the molecule's electronic profile.[4]
2-Bromo-5-iodobenzoic acid Replacement of Fluorine with BromineLikely increase in lipophilicity and potential for enhanced halogen bondingBromine's properties are intermediate between chlorine and iodine, offering another avenue to fine-tune the molecule's characteristics.
5-Iodobenzoic acid Removal of FluorineReduced potencyThe absence of the electronegative fluorine atom may lead to weaker interactions with the target and altered electronic properties.
2-Fluorobenzoic acid Removal of IodineSignificantly reduced potencyThe loss of the large, polarizable iodine atom would eliminate the potential for strong halogen bonding, which is often a key driver of activity.[5]

It is crucial to emphasize that these are inferred trends, and the actual biological activity will be highly dependent on the specific biological target and the assay system used.

Potential Molecular Targets and Mechanisms of Action

Halogenated benzoic acid derivatives have been shown to exert their biological effects through various mechanisms, including:

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key interacting group within the active site of enzymes. For instance, benzoic acid itself has been shown to be a competitive inhibitor of tyrosinase.[6] It is plausible that this compound analogs could be potent inhibitors of various enzymes, such as kinases, proteases, or metabolic enzymes, where the halogen atoms contribute to enhanced binding affinity.

  • Disruption of Protein-Protein Interactions: The unique electronic and steric properties of these analogs could enable them to interfere with critical protein-protein interactions that drive disease processes.

  • Antimetabolite Activity: As analogs of endogenous carboxylic acids, they could potentially interfere with metabolic pathways.

Below is a conceptual diagram illustrating a potential mechanism of action for a this compound analog as an enzyme inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Biological Process Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Natural Substrate Substrate->Enzyme Inhibitor 2-Fluoro-5-iodobenzoic Acid Analog Inhibitor->Enzyme Binding Disease Disease Progression Product->Disease G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Serial Dilutions of Analogs overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_2_4h Incubate for 2-4 hours mtt_addition->incubation_2_4h solubilization Add Solubilization Buffer incubation_2_4h->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

References

Safety Operating Guide

2-Fluoro-5-iodobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Safe Disposal of 2-Fluoro-5-iodobenzoic Acid

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and responsible disposal. This compound is a valuable reagent in synthetic chemistry, but its halogenated aromatic structure necessitates a stringent and informed disposal protocol. This guide provides a comprehensive, step-by-step procedure grounded in established safety and environmental regulations to ensure the protection of laboratory personnel and the ecosystem.

Part 1: Hazard Profile and Essential Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a solid organic compound with specific hazards that must be respected.

GHS Hazard Classifications

Hazard ClassGHS CategoryStatementSource
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 1 or 2Causes serious eye damage or irritation.[1][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3][4]

The causality behind these hazards lies in its structure: as a carboxylic acid, it can be corrosive or irritating, while the halogenated aromatic ring contributes to its toxicity and potential for environmental persistence. Therefore, all handling and disposal operations must be predicated on mitigating these risks.

Mandatory Safety Protocols:

  • Engineering Controls: All manipulations, including weighing, transferring, and preparing for disposal, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] The work area must be equipped with an accessible eyewash station and safety shower.[6]

  • Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable.

    • Eye/Face Protection: Chemical safety goggles are required. A face shield is recommended if there is a risk of splashing.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[4]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

Part 2: The Disposal Workflow: A Step-by-Step Guide

The overriding principle for chemical disposal is that a detailed plan must be in place before any procedure begins.[7] The following workflow ensures compliance and safety.

Step 1: Waste Segregation at the Source

This is the most critical step. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs. This compound is a halogenated organic compound .[8]

  • Action: Designate a specific waste container for "Halogenated Solid Organic Waste" or "Halogenated Liquid Organic Waste."

  • Causality: Halogenated wastes require specific high-temperature incineration for complete destruction and cannot be mixed with non-halogenated solvents, which are often recycled or used as fuel.[8][9] Mixing these streams contaminates the entire batch, forcing the more expensive disposal method for all of it.[9]

Step 2: Containerization and Labeling

Proper containment prevents accidental exposure and ensures waste handlers can manage the material safely.

  • Solid Waste:

    • Container: Use a chemically compatible, wide-mouth container with a secure, screw-top lid.[5][10]

    • Contents: This includes excess or expired this compound, as well as any contaminated personal protective equipment (PPE) like gloves, and consumables such as weigh boats or contaminated paper towels.[10]

  • Liquid Waste:

    • Container: Use a leak-proof, shatter-resistant container (e.g., high-density polyethylene, HDPE) with a tight-sealing cap.[11] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[10][11]

    • Contents: This includes any solutions containing dissolved this compound and the first rinsate from cleaning contaminated glassware.

  • Labeling:

    • Action: As soon as the first drop of waste is added, the container must be labeled.[12] The label must clearly state "Hazardous Waste" and list the full chemical name(s) of the contents.[10] Do not use abbreviations or chemical formulas.[12]

    • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container, from lab colleagues to EHS professionals.

Step 3: Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Action: Keep waste containers in a designated "Satellite Accumulation Area" (SAA).[13] This area must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Container Management: Keep waste containers closed at all times, except when actively adding waste.[7][12][13] This minimizes the release of harmful vapors.

  • Secondary Containment: Place waste containers in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[14]

Step 4: Arranging for Final Disposal

Laboratory chemicals must never be disposed of via the standard trash or sewer system.[13]

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[13] They are trained and equipped to transport and manage the final disposal process in compliance with all federal, state, and local regulations.[13][14]

Part 3: Visualized Disposal Pathway

This diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_forms Step 2: Select Container by Form start Waste Generation (this compound) segregate Step 1: Segregate Waste Is it a Halogenated Organic? start->segregate solid_waste Solid Waste (Powder, Contaminated PPE) segregate->solid_waste Yes liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Yes containerize Step 3: Containerize & Label - Use Compatible Container - Affix 'Hazardous Waste' Label - List Full Chemical Name(s) solid_waste->containerize liquid_waste->containerize store Step 4: Store in Lab - Designated Satellite Area - Keep Container Closed - Use Secondary Containment containerize->store dispose Step 5: Final Disposal Contact EHS for Pickup store->dispose

Caption: Decision workflow for this compound waste management.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines, as local rules may apply.

References

A Strategic Guide to Personal Protective Equipment for Handling 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodobenzoic acid. The focus is on procedural, step-by-step guidance for personal protective equipment (PPE), operational handling, and disposal, grounded in established safety protocols to ensure a self-validating system of laboratory safety.

Immediate Safety Briefing: Understanding the Hazard

This compound (CAS No. 124700-41-0) is a halogenated aromatic carboxylic acid. Before handling this compound, it is critical to recognize its primary hazards as identified in safety data sheets (SDS).[1][2] A thorough understanding of these risks is the foundation of effective PPE selection and safe handling.

The compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[1][3]

  • Acute Oral Toxicity (H301): Some sources classify this compound as toxic if swallowed.[3][4]

Given these hazards, direct contact with skin, eyes, and inhalation of the powdered compound must be rigorously prevented through a multi-layered PPE strategy.

Hazard Summary Table
Hazard StatementGHS ClassificationPrimary Risk
H315 - Causes skin irritationSkin Irritant, Category 2Dermal contact can lead to inflammation and redness.[1]
H319 - Causes serious eye irritationEye Irritant, Category 2Contact with eyes can cause significant injury.[1][2]
H335 - May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Cat. 3Inhalation of dust can irritate the respiratory tract.[1][3]
H301 - Toxic if swallowed (Potential)Acute Toxicity, Oral, Category 3Ingestion may lead to serious toxic effects.[3][4]

The Core Defense: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard. The following protocol is based on a risk assessment for handling solid, powdered this compound.

Dermal Protection: Gloves and Body

Primary Directive: Prevent all skin contact.

  • Gloves: Standard nitrile gloves may offer some protection for incidental contact, but halogenated aromatic hydrocarbons can degrade them.[4] For prolonged handling or during spill cleanup, double-gloving or using a more robust glove material is recommended.

    • Recommended Glove Type: Use chemical-resistant gloves. While nitrile is a common choice for general lab work, butyl or neoprene gloves offer superior protection against a wider range of chemicals, including halogenated compounds.[2] Always inspect gloves for tears or punctures before use.

    • Causality: The choice of butyl or neoprene is based on their lower permeability to aromatic and halogenated solvents compared to standard latex or nitrile gloves.[2] This minimizes the risk of chemical seepage and subsequent skin irritation.

  • Laboratory Coat: A standard, long-sleeved lab coat is mandatory to protect against accidental spills on clothing and skin. Ensure it is fully buttoned.

  • Additional Protection: For tasks with a higher risk of spillage, such as weighing large quantities, a chemical-resistant apron over the lab coat provides an additional barrier.

Eye and Face Protection

Primary Directive: Prevent all eye contact from dust particles and splashes.

  • Recommended Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a significant risk of dust generation or splashing.

  • Causality: this compound is a fine powder that can easily become airborne. Standard safety glasses may not provide adequate protection from fine dust. Goggles create a seal around the eyes, offering superior protection.[6]

Respiratory Protection

Primary Directive: Avoid breathing dust.[5]

  • Engineering Controls First: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize airborne particles.[5]

  • Recommended Respirator: When engineering controls are not sufficient or during spill cleanup, a respirator is required. A NIOSH-approved air-purifying respirator with a particulate filter is necessary.

    • Specific Type: A half-mask respirator equipped with an N95-rated (or better) particulate filter is the minimum requirement.[3] An N95 filter is at least 95% efficient in removing airborne particles. For higher-risk activities, a respirator with a higher assigned protection factor (APF), such as a P100 filter, may be warranted.[7][8]

    • Causality: The H335 hazard classification (May cause respiratory irritation) necessitates protection against inhaling the fine powder.[1][3] An N95 respirator is specifically designed to filter out these types of particulates, protecting the upper respiratory system.[8] All respirator users must be properly fit-tested and trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

PPE Selection Summary Table
Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Hand Nitrile GlovesDouble-gloving or Butyl/Neoprene Gloves
Body Cotton Lab Coat (fully buttoned)Chemical-Resistant Apron over Lab Coat
Eye Chemical Safety GogglesGoggles and a full Face Shield
Respiratory Work in a Chemical Fume HoodNIOSH-approved Half-Mask Respirator with N95 Filter

Operational Plan: A Step-by-Step Handling Workflow

This workflow is designed to minimize exposure at every stage of handling.

Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep_area 1. Designate & Clear Handling Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE don_ppe 3. Don PPE in Correct Sequence (Coat, Mask, Goggles, Gloves) weigh 4. Carefully Weigh Compound on Draft Shield don_ppe->weigh Proceed to Handling transfer 5. Transfer to Reaction Vessel Using Spatula seal 6. Securely Seal Reaction Vessel decon_tools 7. Decontaminate Spatula & Weigh Boat seal->decon_tools Proceed to Cleanup wipe_surface 8. Wipe Down Fume Hood Surface doff_ppe 9. Doff PPE in Correct Sequence (Gloves, Goggles, Coat, Mask) wash_hands 10. Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

Procedural Steps:
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling.

    • Assemble all necessary equipment (spatula, weigh paper/boat, reaction vessel).

    • Gather and inspect all required PPE as outlined in Section 2.

    • Don PPE in the correct order: lab coat, respirator, goggles, then gloves.

  • Handling (inside fume hood):

    • Carefully open the container. Avoid creating dust clouds.

    • Use a spatula to transfer the required amount to a weigh boat, preferably within a draft shield to minimize air currents.

    • Gently transfer the weighed solid into the reaction vessel.

    • Tightly cap the original container and the reaction vessel.

  • Post-Handling Cleanup:

    • Decontaminate reusable equipment (like spatulas) with an appropriate solvent.

    • Dispose of single-use items (weigh boats, contaminated wipes) in the designated halogenated waste stream.[9][10]

    • Wipe down the work surface in the fume hood.

    • Doff PPE carefully to avoid cross-contamination. Remove gloves first, followed by goggles, lab coat, and respirator.

    • Wash hands thoroughly with soap and water.[1][11]

Emergency and Disposal Plans

Exposure Response

Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][11] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1] Call a poison control center or doctor immediately.[11][12]

Spill Management

Primary Directive: Evacuate non-essential personnel, ventilate the area, and prevent dust from becoming airborne.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the full recommended PPE, including respiratory protection.

  • Contain Spill: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from dispersing.[13][14] Do not dry sweep, as this will create airborne dust.[14][15]

  • Clean Up:

    • Carefully scoop the material into a designated, labeled waste container.[15]

    • Use a wet paper towel or absorbent pad to wipe the spill area to remove any remaining residue.

  • Decontaminate: Clean the spill area and any tools used with soap and water.

  • Dispose: Place all contaminated materials (absorbent, wipes, gloves) into a sealed container labeled as "Halogenated Organic Waste" for disposal.[9][10]

Disposal Plan

Primary Directive: Do not dispose of this compound or its waste down the drain. All waste must be treated as hazardous.

  • Waste Segregation: Halogenated organic compounds require separate waste streams.[9][10]

  • Containerization: Collect all solid waste (excess chemical, contaminated disposables) in a clearly labeled, sealed container marked "Halogenated Organic Waste."

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.[2][9] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.